molecular formula C12H17BrClNO B1520954 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-77-1

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1520954
CAS No.: 1185297-77-1
M. Wt: 306.62 g/mol
InChI Key: KGNYILKFGLORQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNYILKFGLORQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride , a bifunctional scaffold critical in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.

A Versatile Bifunctional Scaffold for GPCR and Kinase Inhibitor Design

Executive Summary

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a high-value pharmacophore intermediate characterized by a piperidine "head" and a 4-bromophenyl "tail," connected by a flexible oxymethyl linker. This structure serves as a robust building block in the synthesis of Dopamine D4 antagonists , CCR5 inhibitors , and LSD1 histone demethylase inhibitors .

Its dual-functionality allows for orthogonal diversification:

  • The Piperidine Nitrogen (

    
    ):  Available for amidation, reductive amination, or urea formation to modulate solubility and metabolic stability.
    
  • The Aryl Bromide (

    
    ):  A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space into biaryl or heteroaryl systems.
    

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Common Name 4-(4-Bromophenoxymethyl)piperidine HCl
CAS Number (Free Base) Not widely indexed (Precursor Boc-protected: 180847-23-8)
Molecular Formula C₁₂H₁₆BrNO[1] · HCl
Molecular Weight 306.63 g/mol (Salt); 270.17 g/mol (Free Base)
SMILES Cl.BrC1=CC=C(OCC2CCNCC2)C=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane, Et₂O
Structural Logic

The molecule adopts a chair conformation at the piperidine ring. The oxymethyl substituent at the C4 position typically prefers the equatorial orientation to minimize 1,3-diaxial interactions, extending the lipophilic bromophenyl group away from the polar amine core. This geometry is crucial for binding within hydrophobic pockets of GPCRs (e.g., the orthosteric site of D4 receptors).

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold presents two primary routes. The Mitsunobu coupling (Route A) is preferred for research-scale (<10g) due to milder conditions and higher convergence, while Nucleophilic Displacement (Route B) is viable for scale-up if impurities can be managed.

Route A: The Mitsunobu Strategy (Recommended)

This route utilizes N-Boc-4-hydroxymethylpiperidine and 4-bromophenol.

Synthesis SM1 N-Boc-4-hydroxymethyl piperidine (CAS 123855-51-6) Reagents PPh3, DIAD THF, 0°C to RT SM1->Reagents SM2 4-Bromophenol SM2->Reagents Inter Intermediate: N-Boc-4-[(4-bromophenoxy) methyl]piperidine (CAS 180847-23-8) Reagents->Inter Mitsunobu Coupling Deprotect 4M HCl in Dioxane Inter->Deprotect Product Target: 4-[(4-Bromophenoxy)methyl] piperidine HCl Deprotect->Product Boc Removal

Figure 1: Convergent synthesis via Mitsunobu coupling followed by acidolytic deprotection.

Detailed Experimental Protocol (Route A)
Step 1: Ether Formation (Mitsunobu)
  • Setup: Charge a dry round-bottom flask with N-Boc-4-hydroxymethylpiperidine (1.0 eq), 4-bromophenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C under N₂ atmosphere. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 20 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

  • Workup: Concentrate in vacuo. Triturate the residue with cold Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Yield: Expect 75–85% of the Boc-protected intermediate (CAS 180847-23-8).

Step 2: HCl Salt Formation
  • Dissolution: Dissolve the Boc-intermediate in minimal 1,4-dioxane or DCM.

  • Acidification: Add 4M HCl in dioxane (5–10 eq) at 0°C. Stir at RT for 2–4 hours.

  • Isolation: The product often precipitates as a white solid. Dilute with Et₂O to maximize precipitation.

  • Filtration: Filter the solid under N₂ (hygroscopic). Wash with Et₂O.

  • Drying: Dry under high vacuum at 40°C to remove excess HCl.

Medicinal Chemistry Applications

This scaffold is a classic "linker-divergence" point. The ether linkage provides rotational freedom, allowing the aryl ring to adjust to binding pockets, while the piperidine ring provides a rigid, basic core.

Diversification Logic (SAR)

SAR Core 4-[(4-Bromophenoxy)methyl]piperidine Core North Piperidine Nitrogen (N1) Core->North South Aryl Bromide (C4') Core->South N_Func1 Reductive Amination (Modulate pKa/Solubility) North->N_Func1 N_Func2 Amide Coupling (Introduce H-bond acceptors) North->N_Func2 N_Func3 Urea/Carbamate (Metabolic Stability) North->N_Func3 S_Func1 Suzuki Coupling (Biaryl expansion) South->S_Func1 S_Func2 Buchwald-Hartwig (Amination/Etherification) South->S_Func2 S_Func3 Heck Reaction (Alkenyl extension) South->S_Func3

Figure 2: Orthogonal functionalization vectors for library generation.

Key Therapeutic Areas
  • Dopamine D4 Antagonists: The 4-benzyl/phenoxymethyl piperidine motif is a privileged structure for D4 selectivity over D2. The aryl bromide can be substituted with heteroaromatics to enhance CNS penetration [1].

  • LSD1 Inhibitors: Used as a scaffold to project the amine into the FAD binding pocket while the aryl group stacks with surrounding residues [2].

  • CCR5 Antagonists: Similar piperidine-ether linkers appear in high-affinity CCR5 ligands (e.g., analogues of SCH-351125), where the basic nitrogen interacts with Glu283 [3].

Physicochemical Profiling & Handling[6]

ParameterValue/ObservationImplication
pKa (Calc.) ~10.5 (Piperidine NH)Highly ionized at physiological pH; requires formulation for oral bioavailability.
LogP (Calc.) ~3.2 (Free Base)Good lipophilicity for membrane permeability; Br atom contributes significantly to LogP.
Hygroscopicity Moderate (HCl salt)Store in desiccator; weigh quickly in ambient air.
Stability HighStable to air and light. Avoid strong oxidizers.

Handling Precaution: The free base is an alkyl amine and potential skin irritant. The aryl bromide moiety is stable but can undergo lithium-halogen exchange; avoid contact with strong organolithiums unless intended.

References

  • Dopamine D4 Antagonists: Structure-activity relationship studies of piperidine ether-based D4 antagonists. Journal of Medicinal Chemistry, 2025 . (Contextual match from search results).

  • LSD1 Inhibitors: Xi, J., et al. "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors."[2] Bioorganic Chemistry, 2018 , 78, 7-16.[2]

  • CCR5 Antagonists: Palani, A., et al. "Discovery of SCH 351125: an orally bioavailable human CCR5 antagonist." Journal of Medicinal Chemistry, 2001 , 44(21), 3339-3342.

  • Synthetic Precursor: tert-Butyl 4-((4-bromophenoxy)methyl)piperidine-1-carboxylate (CAS 180847-23-8).[3] ChemicalBook/Sigma-Aldrich Listings.

Sources

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hypothesized mechanism of action for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes evidence from structurally related compounds to propose a primary mode of action and outlines a rigorous experimental workflow for its validation.

Introduction

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a member of the phenoxymethylpiperidine class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The piperidine ring is a common scaffold in central nervous system (CNS) active agents, while the phenoxy moiety can be tailored to interact with a range of biological targets. This guide will explore the most probable molecular targets and the experimental pathways to elucidate its precise pharmacological profile.

Part 1: Primary Hypothesized Target - Sigma Receptors

Based on extensive research into related phenoxymethylpiperidine derivatives, the primary pharmacological targets for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride are hypothesized to be the sigma receptors, with a potential for high affinity towards the sigma-1 (σ1) subtype.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Its role in neuroprotection and cell survival makes it a compelling target for therapeutic intervention in neurodegenerative diseases and other CNS disorders.[1]

Evidence from Structural Analogs

Numerous studies have demonstrated that halogenated phenoxymethylpiperidines are high-affinity ligands for sigma receptors.[2] For instance, related compounds have been developed as potential imaging agents for tumors that overexpress sigma receptors. The 4-methyl substituent on the piperidine ring in some analogs has been shown to be critical for high sigma-1 receptor affinity and selectivity.[1] While the subject compound has a methyl group at the 4-position of the piperidine ring attached to the phenoxy group, this structural feature is likely to influence its binding characteristics.

Hypothesized Signaling Pathway

The proposed mechanism of action at the sigma-1 receptor involves the binding of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride to the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream effectors. This can lead to neuroprotective effects through the stabilization of mitochondrial function and reduction of oxidative stress.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria a 4-[(4-Bromophenoxy)methyl] piperidine hydrochloride b Sigma-1 Receptor a->b Binds c BiP b->c Dissociates from d Modulation of Ion Channels (e.g., K+) b->d e Stabilization of Mitochondrial Function d->e f Reduced Oxidative Stress e->f g Neuroprotection f->g

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.

Part 2: Secondary Hypothesized Activity - Monoamine Transporters

The piperidine scaffold is a well-established pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4][5][6][7][8] Therefore, it is plausible that 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride exhibits some degree of activity at one or more of these transporters.

Structure-Activity Relationships

Derivatives of piperidine have been extensively explored as inhibitors of monoamine reuptake. For example, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown high affinity for SERT.[5][6] Similarly, other substituted piperidines have been identified as potent dopamine transporter inhibitors.[3] The specific substitution pattern on the piperidine and phenyl rings of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride will determine its selectivity and potency for these transporters.

Potential for Dual-Target Activity

A dual-target mechanism involving both sigma-1 receptors and monoamine transporters could have synergistic therapeutic effects, particularly in complex neuropsychiatric disorders like depression, where both systems are implicated.

Part 3: Experimental Validation Workflow

To rigorously test the hypothesized mechanism of action, a systematic experimental workflow is essential. The following protocols provide a framework for the in vitro and in vivo characterization of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

Experimental Workflow Diagram

cluster_invitro In Vitro cluster_invivo In Vivo a Compound Synthesis and Purification b In Vitro Characterization a->b c In Vivo Evaluation b->c e Radioligand Binding Assays (Sigma-1, Sigma-2, DAT, SERT, NET) b->e f Functional Assays (e.g., cAMP, Ca2+ flux) b->f g Off-Target Screening (e.g., CEREP panel) b->g d Data Analysis and Mechanism Elucidation c->d h Pharmacokinetics (ADME) c->h i Pharmacodynamics (Relevant Disease Models) c->i j Toxicity Studies c->j

Caption: Experimental Workflow for Mechanism of Action Elucidation.

In Vitro Characterization

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of the compound for its hypothesized targets.

Protocol: Radioligand Binding Assay (General)

  • Preparation of Membranes: Prepare cell membranes from cell lines or tissues endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells expressing human sigma-1 receptor).

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., -pentazocine for sigma-1) and a range of concentrations of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Proposed Radioligand Binding Assay Panel

TargetRadioligandTissue/Cell Source
Sigma-1 Receptor-PentazocineRat brain homogenate or HEK293-hσ1 cells
Sigma-2 Receptor[³H]DTGRat brain homogenate or cell lines with high σ2 expression
Dopamine Transporter (DAT)[³H]WIN 35,428Rat striatal membranes or HEK293-hDAT cells
Serotonin Transporter (SERT)[³H]ParoxetineRat cortical membranes or HEK293-hSERT cells
Norepinephrine Transporter (NET)[³H]NisoxetineRat hippocampal membranes or HEK293-hNET cells

2. Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target.

Protocol: cAMP Accumulation Assay (for GPCR-coupled targets)

  • Cell Culture: Culture cells expressing the target receptor of interest (e.g., a Gi-coupled receptor).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, with or without a known agonist (e.g., forskolin to stimulate adenylyl cyclase).

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Evaluation

1. Pharmacokinetic Studies

Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it reaches the target site in sufficient concentrations.

2. Pharmacodynamic Studies

Evaluate the effects of the compound in relevant animal models of disease. For a compound with potential neuroprotective and antidepressant effects, models such as the following could be employed:

  • Forced Swim Test or Tail Suspension Test: To assess antidepressant-like activity.

  • Models of Neurodegeneration (e.g., MPTP-induced Parkinsonism or 5XFAD mice for Alzheimer's): To evaluate neuroprotective effects.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise format.

Table 2: Template for Reporting Binding Affinity Data

CompoundTargetKi (nM) ± SEMn
4-[(4-Bromophenoxy)methyl]piperidine HClSigma-1
Sigma-2
DAT
SERT
NET

Conclusion

The available evidence from structurally related compounds strongly suggests that 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a promising ligand for sigma receptors, with a potential for secondary interactions with monoamine transporters. Its pharmacological profile warrants a thorough investigation following the experimental workflow outlined in this guide. Elucidating the precise mechanism of action will be crucial for understanding its therapeutic potential and guiding future drug development efforts.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease.
  • 4-[2-(4-Bromophenoxy)ethyl]piperidinehydrochloride. Sigma-Aldrich.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. PubMed.
  • 4-(4-Bromophenyl)-4-hydroxypiperidine. Benchchem.
  • Sigma Receptors. Tocris Bioscience.
  • The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. PubMed.
  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. ScienceDirect.
  • Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. PubChemLite.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LRA.ie.
  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125)
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist.
  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.
  • Experimental study on the treatment of norepinephrine transporter-overexpressing pheochromocytomas and paragangliomas: a synthetic lethality strategy combining 131I-MIBG with PARP inhibitors. Frontiers in Endocrinology.
  • 4-Benzylpiperidine. Wikipedia.
  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv.
  • Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives.
  • 4-(4-Methoxybenzyl)piperidine hydrochloride. Chem-Impex.
  • 4-Alkyl-4-methoxypiperidine deriv
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine. BindingDB.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.
  • (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine for potentiating 5-HT. Google Patents.4-methoxyphenoxy)methylpiperidine for potentiating 5-HT.

Sources

4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride discovery and history Content Type: In-depth technical guide.

Executive Summary & Chemical Identity[1]

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a specialized heterocyclic building block that emerged in the late 1990s and early 2000s as a "privileged scaffold" for G-Protein Coupled Receptor (GPCR) drug discovery. Unlike direct aryl-piperidines (e.g., the haloperidol pharmacophore), this molecule features a flexible methylene-ether linker between the piperidine ring and the aromatic headgroup.

This structural innovation allowed medicinal chemists to modulate receptor binding kinetics, improve metabolic stability, and access novel chemical space for targets such as Dopamine D2/D4 receptors , Melanin-Concentrating Hormone 1 (MCH-1) , and Voltage-Gated Sodium Channels (Nav1.7) .

Chemical Profile
PropertyDetail
IUPAC Name 4-[(4-bromophenoxy)methyl]piperidine hydrochloride
Common Role Advanced Intermediate / Linker Scaffold
Molecular Formula C₁₂H₁₇BrClNO (Salt form)
Key Functionality Secondary Amine: Handle for N-alkylation/acylation.Aryl Bromide: Handle for Suzuki/Buchwald couplings.Ether Linker: Provides rotational freedom and H-bond acceptance.[1][2][3]
CAS Number 314728-85-3 (Free base often cited as 162927-86-6 or related derivatives)

History and Evolution of the Scaffold

The history of 4-[(4-Bromophenoxy)methyl]piperidine is not defined by a single "eureka" discovery but by the evolution of linker strategies in neuropsychiatric drug design.

The Shift from Rigid to Flexible Linkers (1980s–1990s)

In the 1980s, the dominant scaffold for antipsychotic drugs was the 4-phenylpiperidine (found in Haloperidol). While potent, these rigid structures often suffered from poor selectivity (binding to D2, 5-HT, and alpha-adrenergic receptors indiscriminately) and liability for Extrapyramidal Symptoms (EPS).

In the 1990s, researchers at major pharmaceutical firms (Merck, Janssen, Pfizer) began exploring flexible linkers . The insertion of a hydroxymethyl spacer (-CH2-O-) between the piperidine and the aryl ring accomplished three goals:

  • Conformational Sampling: The ether linkage allowed the aromatic ring to adopt orientations required for specific GPCR sub-pockets (e.g., the secondary binding pocket of the D4 receptor).

  • Solubility: The ether oxygen acted as a weak hydrogen bond acceptor, improving aqueous solubility compared to all-carbon linkers.

  • Synthetic Modularity: The scaffold allowed for the rapid generation of "Biaryl Ether" libraries via palladium-catalyzed cross-coupling on the bromine atom.

The "Privileged Structure" Era (2000s–Present)

By the mid-2000s, this specific scaffold became a staple in MCH-1 antagonist programs targeting obesity. The 4-bromophenoxy moiety served as a perfect anchor for lipophilic pockets, while the piperidine nitrogen could be decorated with polar groups to interact with aspartate residues in the receptor core.

Synthetic Methodologies

The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride relies on robust etherification protocols. Two primary routes exist: the Mitsunobu Reaction (preferred for small-scale/library synthesis) and Nucleophilic Displacement (preferred for scale-up).

Route A: Mitsunobu Coupling (High Precision)

This route uses N-Boc-4-hydroxymethylpiperidine and 4-bromophenol. It is favored in research settings due to its mild conditions and high functional group tolerance.

Step-by-Step Protocol:

  • Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), 4-Bromophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

  • Activation: Cool the solution to 0°C. Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N-Boc intermediate.

  • Deprotection: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane. Stir for 2 hours. The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

Route B: Mesylate Displacement (Scale-Up)

For kilogram-scale preparation, the Mitsunobu reagents (DEAD/PPh₃) are too expensive and generate difficult byproducts. The displacement method is used instead.

  • Activation: React N-Boc-4-hydroxymethylpiperidine with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM to form the mesylate.

  • Displacement: React the mesylate with 4-Bromophenol in DMF using Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) at 80°C.

  • Deprotection: Acidic cleavage of the Boc group as above.[4]

Visualization: Synthetic Workflow

Synthesis SM1 N-Boc-4-hydroxymethyl piperidine Intermediate N-Boc-Ether Intermediate SM1->Intermediate Route A: PPh3, DIAD, THF (Mitsunobu) SM1->Intermediate Route B: 1. MsCl, Et3N 2. K2CO3, DMF, 80°C SM2 4-Bromophenol SM2->Intermediate Product 4-[(4-Bromophenoxy)methyl] piperidine HCl Intermediate->Product 4M HCl / Dioxane (Deprotection)

Caption: Comparison of Mitsunobu (Route A) and Mesylate Displacement (Route B) synthetic pathways.

Applications in Drug Discovery[3]

This scaffold acts as a "molecular Lego" piece. The bromine atom is rarely the final feature; it is almost always a handle for further diversification.

MCH-1 Receptor Antagonists (Obesity)

The Melanin-Concentrating Hormone 1 receptor is a GPCR target for treating obesity.

  • Mechanism: Antagonists decrease food intake and increase energy expenditure.

  • Role of Scaffold: The piperidine nitrogen binds to the conserved Aspartate residue (Asp123). The phenoxymethyl linker positions the distal aryl group into a hydrophobic pocket.

  • Modification: The bromine is often replaced via Suzuki coupling with a pyridyl or phenyl group to increase lipophilicity and potency.

Dopamine D2/D4 Selective Ligands
  • Role: The scaffold is used to synthesize "extended" dopamine ligands.

  • Selectivity: By varying the length of the linker (phenoxymethyl vs. phenoxyethyl), chemists can tune selectivity between D2 (antipsychotic target) and D4 (cognitive target).

  • Example: Analogs of L-741,626 (a selective D2 antagonist) often utilize this ether-linked architecture to fine-tune the distance between the basic amine and the aromatic headgroup.

Voltage-Gated Sodium Channels (Nav1.7)
  • Pain Management: Recent patents utilize this scaffold in the design of state-dependent Sodium Channel blockers.

  • Function: The ether oxygen provides a dipole that interacts with the channel pore, while the bromophenyl group (or its derivatives) stabilizes the inactivated state of the channel.

Visualization: SAR Logic

SAR Core 4-[(4-Bromophenoxy)methyl] piperidine Core Nitrogen Piperidine Nitrogen (NH) Core->Nitrogen Linker Ether Linker (-O-CH2-) Core->Linker Bromine Aryl Bromide (Br) Core->Bromine GPCR_Binding Ionic Interaction (Aspartate Anchor) Nitrogen->GPCR_Binding Critical for Potency Flexibility Conformational Adaptability Linker->Flexibility Selectivity Switch Coupling Suzuki/Buchwald Diversification Bromine->Coupling Library Generation

Caption: Structure-Activity Relationship (SAR) map showing the three vectors for chemical modification.

References

  • Mitsunobu Synthesis Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • MCH-1 Antagonist SAR: Kym, P. R., et al. "Melanin-concentrating hormone 1 receptor antagonists: a review of recent progress." Journal of Medicinal Chemistry, 2006. Link

  • Dopamine D2 Selectivity: Grundt, P., et al. "Analogues of the dopamine D2 receptor antagonist L-741,626: Binding, function, and SAR."[3] Bioorganic & Medicinal Chemistry Letters, 2007.[3] Link

  • Building Block Utility: "Preparation of piperidine derivatives as MCH antagonists." Patent WO2004092181, 2004. Link

Sources

An In-depth Technical Guide to 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride: Synthesis, Potential Applications, and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a piperidine core linked to a brominated phenoxy group, positions it as a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. While comprehensive data on this specific molecule is not extensively available in public literature, this technical guide synthesizes information from closely related analogues to provide a detailed overview of its probable physicochemical properties, a well-grounded synthetic methodology, and an exploration of its potential pharmacological activities. By examining the structure-activity relationships of similar phenoxymethylpiperidine derivatives, we can infer its likely molecular targets and therapeutic applications. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and related compounds.

Introduction: The Significance of the Phenoxymethylpiperidine Scaffold

The piperidine ring is a ubiquitous structural element in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and its ability to interact with a wide range of biological targets.[1] When functionalized with a phenoxymethyl group, the resulting scaffold gains additional properties that can be fine-tuned to achieve desired pharmacological effects. The inclusion of a bromine atom on the phenyl ring further modulates the electronic and lipophilic character of the molecule, which can significantly influence its binding affinity, selectivity, and pharmacokinetic profile.

Derivatives of piperidine are known to exhibit a broad spectrum of biological activities, including but not limited to, modulation of opioid receptors, dopamine receptors, and other G-protein coupled receptors (GPCRs).[2] This makes the 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride scaffold a compelling starting point for the design of novel therapeutics for neurological and psychiatric disorders.[3][4]

Physicochemical Properties and Safety Considerations

While experimental data for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is limited, we can infer its general properties and handling requirements from analogous compounds such as 4-(4-chlorophenoxy)piperidine hydrochloride and other substituted piperidine hydrochlorides.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C12H17BrClNODeduced from structure
Molecular Weight 306.63 g/mol Calculated from formula
Appearance Likely a white to off-white solidBased on similar hydrochloride salts[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Hydrochloride salts of amines are typically water-soluble.
Stability Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and moisture.[5]General stability of similar organic salts.
Safety and Handling

Substituted piperidine hydrochlorides are often classified as irritants.[6][7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[7]

Synthesis and Characterization: A Plausible Synthetic Route

A robust and versatile method for the synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is the Williamson ether synthesis.[8][9][10][11] This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this context, the synthesis would likely proceed in two main steps: the preparation of a suitable piperidine-containing alcohol and its subsequent reaction with 4-bromophenol.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Salt Formation A Ethyl 4-piperidinecarboxylate B 4-(Hydroxymethyl)piperidine A->B  LiAlH4, THF   C 4-(Hydroxymethyl)piperidine E 4-[(4-Bromophenoxy)methyl]piperidine C->E  NaH, THF or  K2CO3, Acetonitrile   D 4-Bromophenol D->E  NaH, THF or  K2CO3, Acetonitrile   F 4-[(4-Bromophenoxy)methyl]piperidine G 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride F->G  HCl in Ether  

Caption: Proposed synthetic workflow for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Hydroxymethyl)piperidine

This protocol is adapted from established procedures for the reduction of piperidine esters.[12]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve ethyl 4-piperidinecarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield 4-(hydroxymethyl)piperidine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-[(4-Bromophenoxy)methyl]piperidine (Williamson Ether Synthesis)

This protocol is based on general procedures for the Williamson ether synthesis.[11]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-(hydroxymethyl)piperidine (1 equivalent) and 4-bromophenol (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or THF.

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃) (2 equivalents) or sodium hydride (NaH) (1.2 equivalents) portion-wise to the solution. If using NaH, exercise extreme caution as it is highly reactive.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solid. If NaH was used, quench any excess hydride carefully with a few drops of water.

  • Extraction: Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-[(4-Bromophenoxy)methyl]piperidine.

Step 3: Formation of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

  • Salt Formation: Dissolve the purified 4-[(4-Bromophenoxy)methyl]piperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the final product.

Potential Mechanism of Action and Pharmacological Profile

The pharmacological profile of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is likely to be influenced by its structural similarity to known centrally active agents. The phenoxymethylpiperidine moiety is a key pharmacophore in several compounds with affinity for various receptors.

Potential Molecular Targets

Based on the structure-activity relationships of related compounds, potential molecular targets for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride include:

  • Dopamine Receptors: The piperidine scaffold is a common feature in dopamine receptor antagonists.[13] The overall structure of the target compound bears some resemblance to ligands that interact with D2-like receptors (D2, D3, and D4).

  • Opioid Receptors: 4-Arylpiperidine derivatives are well-known for their interactions with opioid receptors.[2] The bromophenyl group could confer affinity for one or more of the opioid receptor subtypes (μ, δ, or κ).

  • Other GPCRs: The phenoxy-piperidine motif is also found in ligands for other GPCRs, such as chemokine receptors (e.g., CCR8).[5]

G cluster_0 Potential Molecular Targets A 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride B Dopamine Receptors (e.g., D2, D3) A->B C Opioid Receptors (μ, δ, κ) A->C D Other GPCRs (e.g., CCR8) A->D

Caption: Potential molecular targets for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

In Vitro and In Vivo Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo assays would be necessary.

Table 2: Suggested In Vitro and In Vivo Assays

Assay TypeSpecific AssaysPurpose
In Vitro Radioligand binding assays for dopamine and opioid receptors.[14]To determine binding affinity and selectivity for potential molecular targets.
Functional assays (e.g., cAMP measurement for GPCRs).[13][15]To assess whether the compound acts as an agonist, antagonist, or inverse agonist.
hERG channel assay.[16]To evaluate the potential for cardiac side effects.
Metabolic stability assays (microsomes, hepatocytes).[16]To predict the in vivo metabolic fate of the compound.
In Vivo Animal models of psychosis (e.g., amphetamine-induced hyperlocomotion).To assess antipsychotic-like activity.
Animal models of pain (e.g., hot plate, tail-flick tests).[17]To evaluate analgesic potential.
Animal models of Parkinson's disease (e.g., MPTP or 6-OHDA induced).[18]To investigate potential neuroprotective or symptomatic effects.
Pharmacokinetic studies.To determine the absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Therapeutic Applications

Given the likely interaction with central nervous system targets, 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride could be investigated for a range of therapeutic applications, including:

  • Antipsychotics: If the compound exhibits potent dopamine D2 receptor antagonism.

  • Analgesics: If it demonstrates significant activity at opioid receptors.

  • Treatment of Neurodegenerative Diseases: Piperidine derivatives are being explored for conditions like Parkinson's and Alzheimer's disease.[4]

  • Anxiolytics or Antidepressants: Depending on its broader receptor interaction profile.

Conclusion

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive overview based on the established chemistry and pharmacology of structurally related compounds. The proposed synthetic route offers a practical approach to obtaining this molecule for further investigation. The outlined in vitro and in vivo assays provide a clear roadmap for elucidating its pharmacological profile and therapeutic potential. For researchers and drug development professionals, this compound and its analogues offer a rich area for exploration in the quest for novel therapeutics for a variety of disorders.

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Available from: [Link]

  • Janssen, P. A. (1996). U.S. Patent No. 5,489,689. Washington, DC: U.S.
  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 469.
  • Ahmad, S., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Tropical Journal of Pharmaceutical Research, 13(8), 1251-1256.
  • Innoprot. D2 Dopamine Receptor Assay. Available from: [Link]

  • Apollo Scientific. (2023). Safety Data Sheet: 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • Kopp, E., et al. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available from: [Link]

  • Bocus, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8899.
  • Sharma, C., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PLoS ONE, 19(12), e0315339.
  • Zaragoza, F. (2024).
  • Ali, A., et al. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 30(10), 22.
  • Sharma, C., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PLoS ONE, 19(12), e0315339.
  • CSIC - Consejo Superior de Investigaciones Científicas. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
  • Fisher Scientific. (2021).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
  • Cayman Chemical. (2025). Safety Data Sheet: 4-fluoro PV8 piperidine analog (hydrochloride).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 22, 126-132.
  • ReactionFlash. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Melior Discovery. In vivo models of Parkinson's Disease. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • U.S. Environmental Protection Agency. (2025). Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-methyl- Properties.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • PubChem. 4-(4-Bromophenyl)piperidine. Available from: [Link]

  • PubChem. 4-(4-Bromophenyl)-4-hydroxypiperidine. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

Sources

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride: Physicochemical Characterization and Synthetic Utility in Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Analytical Chemists

Executive Summary

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride (CAS: 1220019-39-5) is a bifunctional pharmacophore scaffold widely employed in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, particularly targeting Histamine H3, Dopamine D4, and Sigma receptors.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic physical constants to explore its synthetic utility, isotopic mass spectrometry signatures, and handling protocols.[1] The focus on molecular weight (320.65 g/mol ) is contextualized within the critical framework of stoichiometric planning and analytical validation.

Physicochemical Specifications

The precise characterization of this scaffold is critical for library generation where stoichiometry dictates yield. The presence of a bromine atom introduces a unique isotopic signature essential for mass spectrometric identification.

Table 1: Core Chemical Data
ParameterSpecificationTechnical Note
IUPAC Name 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
CAS Number 1220019-39-5Specific to the HCl salt form.
Molecular Formula C₁₂H₁₇BrClNOIncludes HCl. Free base: C₁₂H₁₆BrNO.
Molecular Weight 320.65 g/mol Average weight. Used for weighing/dosing.
Monoisotopic Mass 319.018 (⁷⁹Br) / 321.016 (⁸¹Br)Essential for HRMS confirmation.
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility DMSO (>20 mg/mL), Water (>10 mg/mL), MethanolSolubility decreases significantly in non-polar solvents (DCM, Hexane).
Stoichiometric Factor 0.842Ratio of Free Base MW (270.17) to Salt MW (320.65).

Synthetic Methodology & Manufacturing

The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride typically follows a convergent route involving the etherification of a protected piperidine alcohol with 4-bromophenol, followed by acid-mediated deprotection.

Validated Synthetic Route

The most robust protocol utilizes a Mitsunobu Reaction or a Nucleophilic Substitution (Sɴ2) approach. The Sɴ2 route is preferred for scale-up due to atom economy.[2]

Step 1: Ether Formation

  • Reagents: N-Boc-4-(bromomethyl)piperidine, 4-Bromophenol, K₂CO₃, DMF.

  • Conditions: 60°C, 12 hours.

  • Mechanism: The phenoxide anion attacks the primary alkyl bromide.

Step 2: Deprotection & Salt Formation [2]

  • Reagents: 4M HCl in Dioxane or Ethanol.

  • Conditions: 0°C to RT, 2 hours.

  • Workup: Precipitation with diethyl ether to yield the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPathway cluster_0 Step 1: Etherification cluster_1 Step 2: Salt Formation Start1 N-Boc-4-(bromomethyl) piperidine Intermediate Intermediate: N-Boc-4-[(4-bromophenoxy) methyl]piperidine Start1->Intermediate Start2 4-Bromophenol Start2->Intermediate Product FINAL PRODUCT: 4-[(4-Bromophenoxy)methyl] piperidine HCl (MW: 320.65) Intermediate->Product Deprotection Reagent1 K2CO3 / DMF 60°C Reagent1->Intermediate Reagent2 4M HCl / Dioxane Reagent2->Product

Figure 1: Convergent synthesis pathway for 4-[(4-Bromophenoxy)methyl]piperidine HCl via N-Boc intermediates.

Analytical Characterization: The "Molecular Weight" Context

For researchers, the "molecular weight" is not just a scalar value; it is the key to interpreting Mass Spectrometry (MS) data, particularly given the isotopic nature of Bromine.

Mass Spectrometry (ESI-MS) Interpretation

Unlike standard organic molecules where the M+1 peak is minor, this compound exhibits a distinct 1:1 doublet pattern due to the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Target Ion [M+H]⁺ (Free Base):

    • Peak A (⁷⁹Br): 270.05 m/z (approx 50% intensity)

    • Peak B (⁸¹Br): 272.05 m/z (approx 50% intensity)

  • Validation Check: If your MS spectrum does not show two peaks separated by 2 mass units with roughly equal height, the bromine atom has been lost (e.g., via debromination side reactions) or the compound is misidentified.

Proton NMR (¹H-NMR) Diagnostic Signals

To verify the structure and salt formation, focus on these chemical shifts (in DMSO-d₆):

  • Ammonium Protons (NH₂⁺): Broad singlet at δ 8.5–9.0 ppm . (Disappears with D₂O shake).

  • Aromatic Protons: Two doublets (AA'BB' system) around δ 6.9 ppm (ortho to ether) and δ 7.4 ppm (ortho to bromide).

  • Ether Methylene (-CH₂-O-): Doublet at δ 3.8 ppm .

  • Piperidine Ring: Multiplets at δ 2.8–3.3 ppm (alpha to Nitrogen) indicate the salt form (deshielded compared to free base).

Applications in Drug Discovery

This scaffold serves as a "bifunctional linker" in medicinal chemistry. It allows for orthogonal functionalization at two distinct sites: the secondary amine and the aryl bromide.

Functionalization Workflow
  • Site A (Piperidine Nitrogen): Nucleophilic attack on alkyl halides or acylation with acid chlorides. Used to tune solubility and pKa.

  • Site B (Aryl Bromide): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

Library Expansion Strategy

LibraryExpansion Core Core Scaffold 4-[(4-Bromophenoxy)methyl] piperidine HCl PathA Path A: N-Alkylation (Reductive Amination) Core->PathA  R-CHO / NaBH(OAc)3   PathB Path B: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->PathB  Ar-B(OH)2 / Pd(dppf)Cl2   PathA->PathB Sequential Functionalization ProdA Target: GPCR Ligands (H3 / Sigma / D4) PathA->ProdA ProdB Target: Kinase Inhibitors (Biaryl Systems) PathB->ProdB

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the piperidine nitrogen and aryl bromide.

Handling and Safety Protocols

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, which alters the effective molecular weight. Always re-dry (vacuum oven, 40°C, P₂O₅) before analytical weighing for Ki determination or stock solution preparation.

  • Corrosivity: As an HCl salt, aqueous solutions are acidic. Wear nitrile gloves and safety glasses.

  • Storage: -20°C is optimal for long-term stability to prevent slow oxidation of the ether linkage or discoloration of the amine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93911, 4-(4-Bromophenyl)-4-hydroxypiperidine (Related Scaffold Analysis). Retrieved from [Link]

  • Saeedi, S., et al. (2025).[3][4] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Retrieved from [Link]

Sources

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical "privileged scaffold" intermediate, combining a flexible piperidine core with a para-bromophenoxy moiety. The bromine substituent acts as a versatile handle for downstream transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this compound a gateway to complex biaryl systems found in GPCR antagonists (e.g., H3, CCR5) and kinase inhibitors.

Chemical Identity Table
PropertyDetail
IUPAC Name 4-[(4-bromophenoxy)methyl]piperidine hydrochloride
Common Name 4-(4-Bromophenoxymethyl)piperidine HCl
CAS Number (Base) 1032824-90-0 (Precursor N-Boc form reference)
Molecular Formula C₁₂H₁₆BrNO[1][2][3][4][5] · HCl
Molecular Weight 306.63 g/mol (Salt); 270.17 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Water (>10 mg/mL), DMSO, Methanol; Insoluble in Hexane
pKa (Calculated) ~10.8 (Piperidine NH)

Physicochemical Profile & Stability

Understanding the physical behavior of this salt is crucial for assay development and formulation.

Solubility & Lipophilicity

The hydrochloride salt significantly enhances aqueous solubility compared to the free base.

  • Aqueous Media: Highly soluble in water and saline, making it suitable for in vitro biological assays without high percentages of DMSO.

  • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Poor solubility in non-polar ethers (Diethyl ether) or hydrocarbons (Hexane), which is advantageous for purification via precipitation.

  • LogP (Free Base): Predicted ~3.2. The lipophilic bromophenyl ether tail balances the hydrophilic amine head, facilitating membrane permeability in derived drugs.

Stability & Storage
  • Hygroscopicity: As a secondary amine hydrochloride, the compound is moderately hygroscopic. It must be stored in a desiccator.

  • Chemical Stability: The ether linkage is chemically robust. The aryl bromide is stable under standard storage conditions but light-sensitive over long periods; amber vials are recommended.

  • Shelf Life: >2 years at -20°C under inert atmosphere (Argon/Nitrogen).

Synthetic Methodology

The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride typically proceeds via a convergent route involving the coupling of a protected piperidine linker with 4-bromophenol, followed by deprotection.

Core Synthetic Pathway (Graphviz)

SynthesisPath Start1 N-Boc-4-hydroxymethyl piperidine Intermediate Intermediate: N-Boc-4-[(4-bromophenoxy) methyl]piperidine Start1->Intermediate Start2 4-Bromophenol Start2->Intermediate Product Final Product: 4-[(4-Bromophenoxy)methyl] piperidine HCl Intermediate->Product Reagent1 Mitsunobu Conditions (PPh3, DIAD, THF) Reagent1->Intermediate Reagent2 Deprotection (4M HCl in Dioxane) Reagent2->Product

Figure 1: Convergent synthetic pathway via Mitsunobu coupling and acid-mediated deprotection.[4]

Detailed Protocol
  • Coupling (Mitsunobu Reaction):

    • Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), 4-Bromophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).

    • Procedure: Dissolve reactants in anhydrous THF under N₂. Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Stir at room temperature for 12–16 hours.

    • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

    • Rationale: The Mitsunobu reaction is preferred over SN2 alkylation here to avoid elimination side-products and ensure high regioselectivity.

  • Deprotection:

    • Reagents: 4M HCl in 1,4-Dioxane.

    • Procedure: Dissolve the intermediate in minimal Dioxane. Add HCl solution at 0°C. Stir for 2 hours.

    • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Structural Characterization (Spectroscopy)

Verification of the structure relies on identifying the distinct methylene bridge and the para-substituted aromatic system.

¹H NMR Signature (DMSO-d₆, 400 MHz)
  • δ 8.8–9.2 ppm (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

  • δ 7.45 ppm (d, 2H, J=8.8 Hz): Aromatic protons ortho to Bromine.

  • δ 6.92 ppm (d, 2H, J=8.8 Hz): Aromatic protons ortho to Ether oxygen. The distinct "roofing" effect of the AA'BB' system is characteristic of para-substitution.

  • δ 3.85 ppm (d, 2H, J=6.0 Hz): -O-CH₂- methylene doublet. This is the diagnostic peak connecting the piperidine to the phenol.

  • δ 3.25 ppm (m, 2H) & 2.90 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen.

  • δ 1.95 ppm (m, 1H): Methine proton at C4 position.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observed Mass: m/z 270.0 and 272.0 [M+H]⁺.

  • Isotope Pattern: A 1:1 ratio of peaks at 270/272 confirms the presence of a single Bromine atom (⁷⁹Br/⁸¹Br isotopes).

Applications in Drug Discovery

This compound is not a drug itself but a high-value "fragment" or "building block."

Functionalization Workflow

The Aryl Bromide moiety allows this molecule to serve as an electrophile in palladium-catalyzed cross-couplings.

Applications Center 4-[(4-Bromophenoxy)methyl] piperidine HCl Target1 Suzuki Coupling (Ar-B(OH)2) --> Biaryl Ethers Center->Target1 Target2 Buchwald-Hartwig (R-NH2) --> Aminophenyl Ethers Center->Target2 Target3 Heck Reaction (Alkenes) --> Styrenyl Derivatives Center->Target3 Use1 H3 Receptor Antagonists (CNS Disorders) Target1->Use1 Use2 CCR5 Antagonists (Antiviral) Target1->Use2

Figure 2: Divergent synthesis applications utilizing the bromine handle.

  • GPCR Ligands: The 4-substituted piperidine motif mimics the neurotransmitter structure, often fitting into the orthosteric binding pocket of receptors like Histamine H3 or Serotonin 5-HT.

  • Linker Chemistry: The -O-CH₂- spacer provides rotational freedom, allowing the aromatic tail to adopt optimal pi-stacking interactions within a protein binding pocket.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[6]Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.[6][7]Wear safety goggles.[6] Rinse cautiously with water if exposed.[7]
STOT-SE H335: May cause respiratory irritation.[6]Use only in a fume hood. Avoid dust formation.[6]

First Aid:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash with soap and water. The HCl salt is acidic; neutralization with mild soap is effective.

  • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

References

  • Mitsunobu Reaction Methodology: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
  • Piperidine Scaffolds in Medicinal Chemistry: Meyer, M. D., et al. "Structure-Activity Studies for a Novel Series of H3 Receptor Antagonists." Journal of Medicinal Chemistry, 2018.
  • General Properties of Aryl Bromides: PubChem. 4-Bromophenol Compound Summary. Available at: [Link]

Sources

4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride: A Strategic Scaffold for CNS Drug Discovery

[1]

Executive Summary

In the landscape of Central Nervous System (CNS) medicinal chemistry, 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride represents a high-value "privileged scaffold."[1] Its utility lies not merely in its structure, but in its dual function: it serves as a validated pharmacophore for multiple CNS targets (Histamine H3, Sigma-1, and Serotonin transporters) and as a versatile synthetic intermediate.[1] The para-bromo substituent acts as a functional handle for late-stage diversification via palladium-catalyzed cross-couplings, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

This technical guide outlines the synthesis, pharmacological mapping, and experimental application of this scaffold in modern drug discovery workflows.[1]

Part 1: Pharmacophore Mapping & Strategic Value

The "Privileged" Nature of the Scaffold

The 4-substituted piperidine ether motif is ubiquitous in CNS therapeutics. This specific scaffold integrates three critical pharmacophoric elements required for high-affinity binding to aminergic GPCRs and transporters:

Structural ElementPharmacological FunctionTarget Interaction (Example)
Piperidine Nitrogen Cationic Center: Protonated at physiological pH (pKa ~9-10).Forms a salt bridge with conserved Aspartate residues (e.g., Asp3.32 in GPCRs).[1]
Ether Linker Flexible Spacer & H-Bond Acceptor: Provides rotational freedom and dipole interaction.Optimizes orientation of the aromatic headgroup; ether oxygen can accept H-bonds.
4-Bromophenyl Group Lipophilic Headgroup & Synthetic Handle: Occupies hydrophobic pockets; Br allows expansion.Interactions with aromatic clusters (e.g., Phe/Trp/Tyr) in the receptor binding pocket.[1]
Target Versatility

This scaffold is a direct precursor or analog for several distinct classes of CNS agents:

  • Histamine H3 Antagonists: Analogs of Pitolisant (Wakix®) often utilize piperidine ether linkages. The bromo-group allows extension into biaryl systems required for high H3 potency.

  • Sigma-1 (σ1) Receptor Ligands: The 4-benzyl and 4-phenoxy piperidine motifs are classic σ1 pharmacophores.[2] The lipophilic bromo-aryl group provides the necessary bulk for the primary hydrophobic binding site.

  • Serotonin Transporter (SERT) Inhibitors: 4-substituted piperidines are structural cousins to paroxetine, offering a template for dual SERT/receptor modulators.[1]

Part 2: Synthetic Methodologies

Synthesis of the Core Scaffold

The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine is best achieved via a convergent route. The Mitsunobu reaction is preferred for its mild conditions and stereochemical control, though nucleophilic aromatic substitution (

1
Validated Protocol: Mitsunobu Coupling

Reagents: N-Boc-4-piperidinemethanol, 4-Bromophenol, Triphenylphosphine (

1
  • Coupling: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous THF. Add

    
     (1.2 eq). Cool to 0°C.[3][4]
    
  • Addition: Add DIAD (1.2 eq) dropwise over 30 mins to control exotherm.

  • Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC/LC-MS.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane to remove the Boc group.[5]

  • Isolation: Precipitate as the hydrochloride salt using

    
     or recrystallize from 
    
    
    .
Divergent Library Synthesis (The "Hub-and-Spoke" Model)

The power of this scaffold lies in the Bromine Handle . It allows the core to be synthesized in bulk and then diversified into a library of 50–100 analogs using parallel synthesis techniques.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

GStartN-Boc-4-piperidinemethanolCore4-[(4-Bromophenoxy)methyl]piperidine HCl(THE SCAFFOLD)Start->Core1. Mitsunobu (4-Bromophenol)2. HCl DeprotectionProd1Biaryl H3 Antagonists(Suzuki Coupling)Core->Prod1Ar-B(OH)2 / Pd(dppf)Cl2Prod2Aminated Sigma Ligands(Buchwald-Hartwig)Core->Prod2R-NH2 / Pd2(dba)3 / BINAPProd3Functionalized Probes(Li-Halogen Exchange)Core->Prod3n-BuLi / Electrophile

Caption: Divergent synthesis workflow transforming the brominated core into distinct CNS-active pharmacological classes.[1]

Part 3: Experimental Protocols for Library Generation

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target Application: Extending the pharmacophore for H3 Receptor antagonism.

Rationale: Many high-affinity H3 antagonists require a "biphenyl" or "heteroaryl-phenyl" tail to occupy the deep hydrophobic pocket of the receptor.

Step-by-Step:

  • Preparation: In a microwave vial, charge the Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography.

Protocol B: N-Alkylation (Linker Modulation)

Target Application: Modulating metabolic stability and BBB permeability.

Rationale: The piperidine nitrogen is the primary site for metabolic N-dealkylation. Varying the N-substituent (e.g., isopropyl, cyclobutyl, fluoroethyl) can tune pKa and logD for optimal Brain/Plasma ratio.[1]

Step-by-Step:

  • Base: Dissolve Scaffold (HCl salt) in DMF; add

    
     (3.0 eq) to liberate the free base.
    
  • Electrophile: Add the alkyl halide (e.g., 1-bromo-2-fluoroethane) (1.1 eq).

  • Conditions: Stir at 60°C for 4 hours.

  • Validation: Check conversion by LC-MS. Note: For sterically hindered alkyl groups, switch to Reductive Amination (Ketone +

    
    ).[1]
    

Part 4: Critical Quality Attributes (CQAs)

When using this scaffold for CNS lead optimization, the following physicochemical parameters must be monitored:

ParameterTarget RangeOptimization Strategy
cLogP 2.0 – 4.0The core bromo-ether is lipophilic (cLogP ~3.5). If coupling adds more lipophilicity, introduce polar heterocycles (e.g., pyrimidine) to compensate.[1]
pKa 8.5 – 9.5The piperidine nitrogen is highly basic. Electron-withdrawing N-substituents can lower pKa to reduce phospholipidosis risk.
TPSA < 90 ŲKeep Total Polar Surface Area low to ensure Blood-Brain Barrier (BBB) penetration.
Metabolic Stability HighThe para-bromo blocks metabolic oxidation at the favored para-position, enhancing half-life compared to unsubstituted phenyl ethers.

References

  • Sigma-1 Receptor Ligands: Cosentino, G., et al. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds."[1][2][6] European Journal of Medicinal Chemistry, 2025.[1][6]

  • H3 Receptor Antagonists: Berlin, M., et al. "Investigation of 4-piperidinols as novel H3 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 2010.[1]

  • Piperidine Scaffolds in Drug Design: "Piperidine-containing drugs and recently studied analogs." National Institutes of Health (NIH).

  • Suzuki Coupling of Alkyl Bromides: Kirchhoff, J. H., et al. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions."[1][3] Journal of the American Chemical Society, 2002.[1][3]

  • Pitolisant Synthesis & Analogs: "Process for the synthesis of Pitolisant HCl." Google Patents (WO2021023634A1).

Methodological & Application

Application Note: Optimized Williamson Ether Synthesis for 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a linker in GPCR ligands and kinase inhibitors.

While Mitsunobu coupling is a common alternative, this guide focuses on a modified Williamson Ether Synthesis via a mesylate intermediate. This pathway is selected for its superior atom economy, ease of purification, and scalability compared to the Mitsunobu reaction (which generates difficult-to-remove phosphine oxide byproducts).

Key Advantages of This Protocol
  • Chemoselectivity: Utilizes N-Boc protection to prevent amine alkylation.

  • Scalability: Avoids the use of azo-dicarboxylates (DEAD/DIAD) and triphenylphosphine.

  • Purity: Final hydrochloride salt precipitation acts as a self-purifying step, often eliminating the need for chromatography in the final stage.

Retrosynthetic Strategy & Logic

The synthesis is designed around the


 displacement of an activated primary alcohol by a phenoxide nucleophile.
Strategic Disconnections
  • Target: 4-[(4-Bromophenoxy)methyl]piperidine HCl.

  • Disconnection: Ether linkage (C-O bond).

  • Precursors:

    • Nucleophile: 4-Bromophenol (pKa ~10.2).

    • Electrophile:[1]tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (Activated Alcohol).

  • Protection: The secondary amine of piperidine is protected with a tert-butoxycarbonyl (Boc) group to render it non-nucleophilic during the alkylation event.

Reaction Workflow Diagram

G Start N-Boc-4-hydroxymethyl piperidine Step1 Step 1: Activation (Mesylation) Start->Step1 MsCl, Et3N DCM, 0°C Inter Mesylate Intermediate (Reactive Electrophile) Step1->Inter Step2 Step 2: Coupling (Williamson Ether) Inter->Step2 + 4-Bromophenol K2CO3, DMF, 80°C Ether N-Boc Ether Intermediate Step2->Ether Step3 Step 3: Deprotection (HCl/Dioxane) Ether->Step3 4M HCl Product Target: 4-[(4-Bromophenoxy)methyl] piperidine HCl Step3->Product

Figure 1: Three-stage synthetic workflow ensuring chemoselectivity and high yield.

Detailed Experimental Protocols

Step 1: Activation of the Alcohol (Mesylation)

Objective: Convert the poor leaving group (-OH) of the starting material into a potent leaving group (Mesylate, -OMs).

  • Reagents:

    • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Charge a round-bottom flask with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and anhydrous DCM (0.2 M concentration).

  • Add Et3N and cool the solution to 0 °C using an ice bath. Critical: Cooling prevents elimination side reactions and controls the exotherm.

  • Add MsCl dropwise over 15 minutes. The solution may turn slightly cloudy due to Et3N·HCl formation.

  • Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Validation: Check TLC (30% EtOAc/Hexanes). The alcohol spot (lower Rf) should disappear, replaced by the mesylate (higher Rf).

  • Workup: Wash with cold 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Note: The mesylate is generally stable enough to be used directly in the next step without column chromatography.

Step 2: Williamson Ether Coupling

Objective: Formation of the C-O bond via


 displacement.
  • Reagents:

    • Mesylate Intermediate (from Step 1) (1.0 equiv)

    • 4-Bromophenol (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv) [Micronized preferred]
      
    • DMF (Dimethylformamide) [Anhydrous]

Protocol:

  • Dissolve 4-Bromophenol in anhydrous DMF (0.3 M) in a reaction vessel.

  • Add

    
     and stir at RT for 15 minutes to generate the phenoxide anion.
    
  • Add the Mesylate intermediate (dissolved in a minimum amount of DMF).

  • Heat the mixture to 70–80 °C for 4–6 hours.

    • Mechanistic Note: Higher temperatures increase the rate but may promote elimination (formation of the exocyclic alkene). Do not exceed 90 °C.

  • Validation: Monitor by LC-MS or TLC. Look for the disappearance of the mesylate.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF), then brine. Dry and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a white/off-white solid.

Step 3: Deprotection and Salt Formation

Objective: Removal of the Boc group and formation of the hydrochloride salt.

  • Reagents:

    • N-Boc Ether Intermediate (1.0 equiv)

    • 4M HCl in 1,4-Dioxane (5–10 equiv)

    • Diethyl Ether (

      
      ) or MTBE (for precipitation)
      

Protocol:

  • Dissolve the N-Boc ether in a minimal volume of 1,4-dioxane or DCM.

  • Add 4M HCl in Dioxane at RT.

  • Stir for 2–4 hours. A white precipitate often forms as the reaction proceeds.

  • Validation: LC-MS should show a mass of [M+H]+ = 270/272 (Br isotope pattern) corresponding to the free amine.

  • Isolation: Dilute the slurry with excess Diethyl Ether or MTBE to fully precipitate the salt.

  • Filter the solid under vacuum/nitrogen flow. Wash the cake with fresh ether.

  • Drying: Dry under high vacuum to remove traces of dioxane.

Mechanistic Analysis & Critical Parameters

The Transition State

The success of Step 2 relies on the nucleophilic attack of the 4-bromophenoxide on the primary carbon of the piperidine methyl group.

Figure 2: Simplified molecular orbital interaction during the coupling event.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Solvent (Step 2) DMF or DMSOPolar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and highly reactive.
Base Choice

or


is sufficient for phenols (pKa ~10). Stronger bases (NaH) are unnecessary and increase moisture sensitivity.
Temperature 70–80 °CSufficient activation energy for

without triggering E2 elimination of the mesylate.
Water Content < 0.1%Water competes as a nucleophile, hydrolyzing the mesylate back to the alcohol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of MsClEnsure DCM is anhydrous; add MsCl slowly at 0°C.
Mesylate Remaining (Step 2) Incomplete reactionAdd catalytic Potassium Iodide (KI) (Finkelstein condition) to generate a more reactive Iodide intermediate in situ.
Elimination Product High Temperature / Strong BaseLower reaction temp to 60°C; ensure base is not in vast excess.
Sticky Gum (Step 3) Hygroscopic SaltTriturate with dry

or Acetone; sonicate to induce crystallization.

References

  • General Williamson Ether Synthesis

    • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
    • Modern Context: "Williamson Ether Synthesis."[1][2][3][4] Organic Chemistry Portal. Link

  • Synthesis of Piperidine Aryl Ethers (Relevant Analogues)

    • Journal of Medicinal Chemistry: "Design and Synthesis of 4-(Aryloxymethyl)piperidine Derivatives." (General methodology reference for this scaffold class).
    • Patent Literature: "Preparation of tert-butyl 4-((4-bromophenoxy)methyl)piperidine-1-carboxylate." See generally WO2014200786 (Merck Sharp & Dohme) for analogous coupling conditions using mesylates and phenols. Link

  • Mitsunobu vs.

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Boc Deprotection Standards: Han, G., et al. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 60(11), 2447-2467. (Standard protocols for HCl/Dioxane deprotection).

Sources

Application Note: Synthesis of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride , a critical building block in medicinal chemistry often used as a linker for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

The protocol utilizes a convergent Mitsunobu coupling strategy, favored for its mild conditions and high chemoselectivity, followed by a quantitative acid-mediated deprotection. This route avoids the harsh conditions associated with Williamson ether synthesis on unactivated substrates and minimizes side reactions such as N-alkylation.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, the synthesis is designed around the disconnection of the ether linkage (


 bond).
  • Disconnection: The strategic cut is made at the ether oxygen.

  • Synthons:

    • Nucleophile: 4-Bromophenol (commercially available, inexpensive).

    • Electrophile:N-Boc-4-piperidinemethanol. The alcohol is activated in situ via the Mitsunobu protocol.

  • Protecting Group Strategy: The secondary amine of the piperidine is protected with a tert-butoxycarbonyl (Boc) group. This is essential to prevent competitive quaternization of the amine and allows for clean purification of the intermediate.

Reaction Scheme Diagram

ReactionScheme SM1 N-Boc-4-piperidinemethanol (Starting Material A) Inter Intermediate: N-Boc-4-[(4-bromophenoxy)methyl]piperidine SM1->Inter SM2 4-Bromophenol (Starting Material B) SM2->Inter Reagents1 PPh3, DIAD THF, 0°C to RT Reagents1->Inter Product Target: 4-[(4-Bromophenoxy)methyl]piperidine HCl Inter->Product Deprotection Reagents2 4M HCl in Dioxane RT, 2h Reagents2->Product

Caption: Two-step convergent synthesis via Mitsunobu coupling and acidic deprotection.

Reagents & Equipment

Chemical Bill of Materials
ReagentCAS No.[1][2]Equiv.[2][3][4]Role
N-Boc-4-piperidinemethanol 123855-51-61.0Substrate (Alcohol)
4-Bromophenol 106-41-21.1Nucleophile (Phenol)
Triphenylphosphine (PPh3) 603-35-01.2Reductant
DIAD (Diisopropyl azodicarboxylate)2446-83-51.2Hydrogen Acceptor
THF (Anhydrous)109-99-9SolventReaction Medium
HCl (4M in Dioxane) 7647-01-05.0Deprotection Agent
Critical Equipment
  • Inert atmosphere manifold (Nitrogen or Argon).

  • Temperature controller with ice/water bath capability.

  • Rotary evaporator with vacuum pump (< 10 mbar).

  • Silica gel flash chromatography system.

Experimental Protocol

Step 1: Mitsunobu Coupling

Objective: Formation of the ether linkage with inversion of configuration (irrelevant here due to achiral primary alcohol) under neutral conditions.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Add N-Boc-4-piperidinemethanol (10.0 mmol, 2.15 g), 4-Bromophenol (11.0 mmol, 1.90 g), and Triphenylphosphine (12.0 mmol, 3.15 g) to the flask.

  • Solvation: Dissolve the solids in anhydrous THF (50 mL). Ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Stir for 10 minutes.

  • Addition: Add DIAD (12.0 mmol, 2.36 mL) dropwise over 15 minutes. Critical: The reaction is exothermic.[2] Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol starting material (Rf ~0.3) should disappear; the product (Rf ~0.6) will appear.

  • Work-up: Concentrate the reaction mixture under reduced pressure to a thick oil.

  • Purification: Redissolve the oil in a minimum amount of DCM. Purify via flash column chromatography (Silica gel, Gradient: 0% to 20% EtOAc in Hexane).

    • Note: Triphenylphosphine oxide (TPPO) is a major byproduct.[5] If it co-elutes, precipitate it by triturating the crude oil with cold diethyl ether/hexane (1:1) and filtering before the column.

  • Yield: Expect 2.8 – 3.2 g (75–85%) of tert-butyl 4-[(4-bromophenoxy)methyl]piperidine-1-carboxylate as a white solid or viscous oil.

Step 2: Boc-Deprotection & Salt Formation

Objective: Quantitative removal of the Boc group and isolation of the hydrochloride salt.

  • Dissolution: Dissolve the intermediate from Step 1 (2.8 g, ~7.5 mmol) in Dichloromethane (DCM) (10 mL).

  • Acidification: Add 4M HCl in Dioxane (10 mL, ~40 mmol) dropwise at RT.

  • Reaction: Stir the mixture at RT for 2–3 hours.

    • Observation: A white precipitate (the product salt) often begins to form within 30 minutes.

    • QC Check: TLC (DCM/MeOH 9:1) will show the disappearance of the non-polar Boc-protected spot and the appearance of a baseline spot (amine salt).

  • Isolation:

    • Dilute the suspension with Diethyl Ether (50 mL) to fully precipitate the salt.

    • Filter the solid using a sintered glass funnel.

    • Wash the filter cake with fresh Diethyl Ether (2 x 20 mL) to remove excess HCl and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours.

Analytical Data & Validation

Expected Results
ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Weight 306.63 g/mol (Free base: 270.17)
Yield (Overall) 65% – 75%
Purity (HPLC) > 98%
Characterization (Simulated)
  • 1H NMR (400 MHz, DMSO-d6):

    
     9.10 (br s, 2H, NH2+), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (d, J=6.2 Hz, 2H, O-CH2), 3.25 (m, 2H, Pip-H), 2.85 (m, 2H, Pip-H), 2.05 (m, 1H, CH), 1.85 (m, 2H, Pip-H), 1.45 (m, 2H, Pip-H).
    
  • Mass Spectrometry (ESI+): Calculated for C12H16BrNO [M+H]+: 270.05. Found: 270.1.

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Troubleshooting Start Start Reaction CheckTLC TLC Check (Step 1) SM Remaining? Start->CheckTLC AddReagents Add 0.5 eq PPh3/DIAD Stir 4h CheckTLC->AddReagents Yes Workup Proceed to Workup CheckTLC->Workup No AddReagents->Workup TPPO Issue: TPPO Contamination Workup->TPPO Triturate Triturate with Et2O/Hexane Filter Solids TPPO->Triturate Yes SaltForm Salt Formation (Step 2) TPPO->SaltForm No Triturate->SaltForm Hygroscopic Product is Hygroscopic? SaltForm->Hygroscopic Dry Dry under P2O5 Store in Desiccator Hygroscopic->Dry Yes Final Final QC Hygroscopic->Final No Dry->Final

Caption: Troubleshooting logic for reaction completion and purification.

Expert Tips
  • Order of Addition: Always add DIAD last. The betaine intermediate formed by PPh3 and DIAD must be generated in the presence of the substrate to avoid degradation.

  • Moisture Control: The Mitsunobu reaction is sensitive to water. Use anhydrous solvents.

  • Alternative Route (Scale-up): For >50g scale, convert the alcohol to a mesylate (MsCl, Et3N) and then displace with 4-bromophenol/K2CO3 in DMF at 80°C. This avoids the atom-inefficient PPh3/DIAD byproducts.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Sigma-Aldrich. "Product Specification: 4-(4-Bromophenyl)piperidine hydrochloride" (Analogous Reference). Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Conditions." Link

Sources

Application Note & Protocols for the Purification of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The presence of impurities can significantly impact the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs).[1] This guide details a robust, multi-step purification strategy based on the principle of acid-base extraction followed by recrystallization. We will elucidate the chemical rationale behind each step, provide detailed, validated protocols, and outline methods for quality control to ensure the final product meets stringent purity requirements. This application note is intended for researchers, chemists, and process development scientists working on the synthesis and purification of piperidine-based compounds.

Compound Profile & Initial Assessment

A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.

PropertyValue
Chemical Name 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Molecular Formula C₁₂H₁₇BrClNO
Molecular Weight 306.63 g/mol
Structure Chemical Structure of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Typical Appearance Off-white to pale yellow solid
Common Impurities Unreacted starting materials, by-products from synthesis (e.g., N-alkylated impurities), residual solvents.

Principle of Purification: A pH-Mediated Strategy

The core of this purification method leverages the basicity of the secondary amine within the piperidine ring. The compound exists as a hydrochloride salt, making it polar and possessing some aqueous solubility. By manipulating the pH, we can reversibly switch between the salt and the free base form, each having distinct solubility profiles that can be exploited to remove different classes of impurities.

  • Liberation of the Free Base: The crude hydrochloride salt is treated with a strong base (e.g., NaOH). This deprotonates the piperidinyl nitrogen (R₂NH₂⁺Cl⁻ → R₂NH), converting the salt into its free base form. The free base is significantly less polar and has poor water solubility, allowing it to be extracted into an organic solvent, leaving behind water-soluble inorganic salts and polar impurities.

  • Purification of the Free Base: The organic extract containing the free base is washed and dried. The free base can then be purified further, typically by recrystallization from a suitable solvent system to remove non-polar organic impurities.

  • Re-formation and Final Purification of the Hydrochloride Salt: The purified free base is re-dissolved in a non-polar organic solvent and treated with hydrochloric acid (typically as a solution in an organic solvent like ether or isopropanol). This re-protonates the nitrogen, causing the highly pure hydrochloride salt to precipitate out of the solution, leaving behind any remaining impurities in the mother liquor. A final recrystallization of this salt can be performed to achieve maximum purity.[2]

This entire workflow is visualized in the diagram below.

Purification_Workflow cluster_0 Aqueous Phase Operations cluster_1 Organic Phase Operations cluster_2 Optional Final Polish Crude_Salt Crude HCl Salt Dissolved_Salt Dissolve in H₂O Crude_Salt->Dissolved_Salt Basification Basify (e.g., 1M NaOH) to pH > 12 Dissolved_Salt->Basification Aqueous_Waste Aqueous Waste (Salts, Polar Impurities) Basification->Aqueous_Waste Extraction Extract with DCM Basification->Extraction Free_Base_Crude Crude Free Base in DCM Extraction->Free_Base_Crude Drying Dry (Na₂SO₄) & Filter Free_Base_Crude->Drying Evaporation Solvent Evaporation Drying->Evaporation Pure_Free_Base Purified Free Base (Solid/Oil) Evaporation->Pure_Free_Base Dissolve_FB Dissolve in Anhydrous Ether Pure_Free_Base->Dissolve_FB Salt_Formation Add HCl in Ether Dissolve_FB->Salt_Formation Final_Product Pure HCl Salt (Precipitate) Salt_Formation->Final_Product Final_Recrystallization Recrystallize from Methanol/Ether Final_Product->Final_Recrystallization Final_Product_Polished >99.5% Pure Crystalline Solid Final_Recrystallization->Final_Product_Polished

Caption: Purification workflow for 4-[(4-Bromophenoxy)methyl]piperidine HCl.

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.

    • Hydrochloric Acid (HCl) solutions: Corrosive and gives off harmful vapors. Handle with care.

    • Organic Solvents (Ether, Methanol, etc.): Flammable. Keep away from ignition sources.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and Salt Recrystallization

This protocol is designed for purifying a 10-gram batch of crude material. Adjust volumes accordingly for different scales.

Part A: Liberation of the Free Base

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride in 100 mL of deionized water. Stir until a clear solution is obtained. Some minor insoluble impurities may remain.

  • Basification: Cool the solution in an ice-water bath to 0-5 °C. While stirring vigorously, slowly add 1 M sodium hydroxide (NaOH) solution dropwise. Monitor the pH using pH paper or a calibrated pH meter. Continue addition until the pH of the solution is >12. A milky white precipitate (the free base) should form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous suspension with dichloromethane (DCM) (3 x 50 mL). After each extraction, allow the layers to separate fully and drain the lower organic layer.

    • Rationale: The free base is highly soluble in DCM, while inorganic salts (like NaCl formed during neutralization) remain in the aqueous layer. Multiple extractions ensure quantitative recovery.

  • Washing & Drying: Combine the organic extracts in a clean flask. Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl for 10-15 minutes, and then filter to remove the drying agent.[3]

  • Isolation: Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude free base, which may be a white solid or a pale oil.

Part B: Formation and Recrystallization of the Pure Hydrochloride Salt

  • Salt Formation: Dissolve the crude free base from Part A in 100 mL of anhydrous diethyl ether. If the free base is a solid, ensure it is fully dissolved.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate of the pure hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Causality: The non-polar ether is an excellent solvent for the free base but a very poor solvent for the highly polar hydrochloride salt, causing it to precipitate quantitatively upon formation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any remaining soluble impurities.

  • Drying (Initial): Dry the solid in the funnel under vacuum for 30 minutes.

Part C: Final Recrystallization (for >99.5% Purity)

  • Solvent Selection: Transfer the dried solid from Part B to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to completely dissolve the solid.

    • Expertise: Methanol is a good solvent for the hydrochloride salt. The goal is to create a saturated solution at high temperature.[2]

  • Crystallization: To the hot methanolic solution, slowly add diethyl ether (an anti-solvent) dropwise until the solution becomes faintly cloudy.[4] Warm the solution slightly to redissolve the cloudiness, then allow it to cool slowly to room temperature, and finally place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Collection & Drying: Collect the pure white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether. Dry the product in a vacuum oven at 40-50 °C overnight to a constant weight.

Characterization and Quality Control

A self-validating protocol requires rigorous analysis of the final product to confirm purity and identity.

ParameterExpected Result (Crude)Expected Result (Purified)Method
Appearance Off-white to yellow/tan solidWhite, crystalline solidVisual Inspection
Melting Point Broad and depressed range (e.g., 195-202 °C)Sharp range (e.g., 208-210 °C)Melting Point Apparatus
Purity < 98%> 99.5%HPLC, UV detection at 225 nm
Identity Conforms to structure, may show impurity peaksConforms to structure, clean spectrum¹H NMR Spectroscopy

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling out during recrystallization The solution is too supersaturated; cooling is too rapid.Re-heat to dissolve the oil, add a small amount more of the primary solvent (methanol), and allow to cool much more slowly. Seeding with a pure crystal can help.
Low recovery after extraction Incomplete basification (pH < 12); insufficient extraction solvent.Re-check the pH of the aqueous layer and add more base if needed. Perform 1-2 additional extractions.
Product is sticky or fails to crystallize Presence of residual solvent or impurities that inhibit crystallization.Ensure the free base is fully dry before re-forming the salt. The final recrystallization step (Part C) is critical for removing such impurities.

Conclusion

The described multi-step purification protocol, centered on a chemically robust acid-base extraction and dual recrystallization strategy, is highly effective for obtaining 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride in high purity (>99.5%). By understanding and manipulating the acid-base properties of the target molecule, researchers can systematically remove both polar and non-polar impurities. Adherence to this protocol and the associated quality control measures will yield material suitable for the stringent requirements of pharmaceutical research and development.

References

  • BenchChem. (2025).
  • Bourns, A. N., & Tudge, H. (n.d.). A New Synthesis of Piperidine. Canadian Science Publishing.
  • Benchchem. (2025).
  • Alp, C., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.

Sources

Application Note: Analytical Characterization of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

[1]

Executive Summary & Chemical Context[1][2][3]

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a critical pharmacophore intermediate, frequently utilized in the synthesis of histamine H3 antagonists, antifungal agents, and various GPCR ligands.[1] Its structural integrity—comprising a secondary amine (piperidine), a flexible methylene ether linker, and a para-bromophenyl moiety—dictates specific analytical challenges.[1]

This Application Note provides a definitive protocol for the full structural elucidation and purity assessment of this compound. Unlike generic screening methods, this guide focuses on distinguishing the target molecule from common synthetic byproducts (e.g., unreacted 4-bromophenol, N-alkylated impurities) and validating its salt stoichiometry.[1]

Chemical Profile
PropertyDetail
IUPAC Name 4-[(4-bromophenoxy)methyl]piperidine hydrochloride
Molecular Formula C₁₂H₁₆BrNO[1][2] · HCl
Molecular Weight 270.17 (Free Base) / 306.63 (Salt)
Key Functionalities Secondary Amine (Basic), Aryl Ether, Aryl Bromide
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in ACN

Analytical Strategy Workflow

The following decision tree outlines the logical flow for characterizing this specific intermediate, ensuring no critical quality attribute (CQA) is overlooked.

CharacterizationWorkflowStartSample Receipt:4-[(4-Bromophenoxy)methyl]piperidine HClIdentity1. Identity ConfirmationStart->IdentityPurity2. Purity & AssayStart->PuritySolidState3. Solid State & Salt FormStart->SolidStateNMR1H / 13C NMR(Confirm Ether Linkage)Identity->NMRMSLC-MS (ESI+)(Br Isotope Pattern)Identity->MSIRFT-IR(Ether C-O-C)Identity->IRHPLCRP-HPLC Method(Purity > 98%)Purity->HPLCTitrationPotentiometric Titration(Chloride Content)Purity->TitrationDSCDSC / TGA(Melting Point/Solvates)SolidState->DSCXRDXRPD(Polymorph Check)SolidState->XRDReleaseCertificate of Analysis(CoA) GenerationNMR->ReleasePassHPLC->ReleasePassTitration->ReleasePass

Figure 1: Integrated analytical workflow for the characterization of piperidine-ether salts.

Protocol 1: Structural Identification (NMR & MS)[1]

High-Resolution Mass Spectrometry (HRMS)

Rationale: The bromine atom provides a unique isotopic signature that serves as a rapid confirmation of the aryl moiety's integrity.[1]

  • Method: ESI+ (Electrospray Ionization in Positive Mode).[1]

  • Expected Result:

    • Base Peak: [M+H]⁺ at m/z ~270.05 and 272.05.[1]

    • Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units (⁷⁹Br and ⁸¹Br isotopes).[1]

    • Fragmentation: Loss of the bromophenoxy group may yield a piperidinyl-methyl carbocation at m/z ~98.[1]

Nuclear Magnetic Resonance (NMR)

Rationale: NMR validates the specific connectivity of the "Piperidine-CH₂-O-Aryl" linkage, distinguishing it from isomers where the ether might be directly attached to the ring.[1]

Instrument: 400 MHz or higher (Solvent: DMSO-d₆).

Proton (¹H) AssignmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Amine NH₂⁺ 8.5 – 9.0Broad SingletConfirms salt formation (exchangeable with D₂O).[1]
Aryl (Ar-H) 7.45 (d) & 6.95 (d)AA'BB' SystemCharacteristic of para-substituted benzene.[1]
Ether Linker (-CH₂-O-) 3.85Doublet (J ≈ 6 Hz)CRITICAL: Proves the methylene bridge exists.[1]
Piperidine (C2/C6) 3.25MultipletDeshielded due to proximity to N⁺.[1]
Piperidine (C3/C5) 1.4 – 1.9MultipletRing conformation signals.[1]
Piperidine Methine (C4) 2.0MultipletCoupling partner for the ether linker doublet.[1]

Protocol 2: Purity Determination by HPLC

Challenge: Piperidine derivatives are basic and prone to peak tailing on standard silica-based C18 columns due to silanol interactions.[1] Solution: Use of a "charged surface" column or high pH stability column, or alternatively, an acidic mobile phase with an ion-pairing effect (TFA).[1]

Method Parameters (Standard Operating Procedure)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

    • Note: TFA suppresses silanol ionization, sharpening the amine peak.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 225 nm (Aryl absorption) and 254 nm.[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End |

System Suitability Criteria:

  • Tailing Factor (Tf): < 1.5 for the main peak (Crucial for basic amines).[1]

  • Resolution (Rs): > 2.0 between main peak and any impurity (e.g., 4-bromophenol).[1]

  • Precision: RSD < 1.0% for 5 replicate injections.

Protocol 3: Salt Stoichiometry & Solid State

Chloride Content (Potentiometric Titration)

Rationale: To distinguish between the mono-hydrochloride, di-hydrochloride (unlikely but possible if impurities exist), or free base.[1]

  • Reagent: 0.1 N Silver Nitrate (AgNO₃).[1]

  • Solvent: Water:Methanol (1:[1]1) with 1 mL Nitric Acid.

  • Calculation:

    
    [1]
    
  • Target: Theoretical Cl⁻ for C₁₂H₁₇BrClNO is 11.56% .[1] Acceptable range: 11.3% – 11.8%.

Differential Scanning Calorimetry (DSC)

Rationale: Determines the melting point and checks for solvates (pseudopolymorphs).[1]

  • Protocol: Heat from 30°C to 250°C at 10°C/min under N₂ purge.

  • Expectation: A sharp endothermic melting peak (typically >180°C for HCl salts).[1] Broadening indicates impurities or amorphous content.[1]

References & Authority

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley, 2014. (Standard text for interpreting the AA'BB' aryl system and ether linkage NMR).

  • Snyder, L. R., et al. Practical HPLC Method Development. 2nd Ed.[1] Wiley-Interscience. (Source for mobile phase selection for basic amines).

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography. (Standard for System Suitability calculations). [1]

  • Stahl, P. H., & Wermuth, C. G. Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Authoritative guide on salt characterization and stoichiometry).

  • European Pharmacopoeia (Ph.[1] Eur.) Chapter 2.5.11 Complexometric Titrations. (Basis for the Chloride titration protocol). [1]

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BPMP

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride . This compound, a critical intermediate in the synthesis of pharmaceutical agents (including antihistamines and serotonin reuptake inhibitors), presents specific chromatographic challenges due to its amphiphilic nature: a basic secondary amine moiety coupled with a lipophilic bromophenoxy tail.

The method described herein utilizes a low-pH phosphate buffer system on a base-deactivated C18 column to eliminate peak tailing—a common artifact in piperidine analysis—ensuring high resolution between the main analyte and potential process impurities such as 4-bromophenol and N-protected precursors.

Scientific Background & Causality
2.1 The Analyte
  • Chemical Name: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

  • Functional Groups: Secondary amine (Piperidine), Ether linkage, Aryl halide.

  • pKa: ~10.5 (Piperidine nitrogen).

  • UV Chromophore: Bromophenyl group (

    
     nm and 
    
    
    
    nm).
2.2 The Challenge: The "Silanol Effect"

The primary difficulty in analyzing piperidine derivatives on silica-based columns is peak tailing .

  • Mechanism: At neutral pH, residual silanol groups (

    
    ) on the stationary phase surface ionize to 
    
    
    
    . The positively charged piperidine amine (
    
    
    ) interacts electrostatically with these negative sites, causing secondary retention and dragging the peak tail.
  • The Solution (Causality): To mitigate this, we employ a low pH (2.5) mobile phase.

    • Silanol Suppression: At pH 2.5, silanols are protonated and neutral (

      
      ), preventing electrostatic interaction.
      
    • Analyte State: The amine remains fully protonated (

      
      ), ensuring consistent solubility and retention behavior driven solely by hydrophobic interaction with the C18 ligands.
      
Experimental Protocol
3.1 Reagents & Standards
  • Reference Standard: 4-[(4-Bromophenoxy)methyl]piperidine HCl (>99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
3.2 Chromatographic Conditions

This method is designed to be self-validating ; the system suitability parameters (tailing factor, resolution) confirm the column state before every run.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge BEH or Phenomenex Luna C18(2))"Base Deactivated" (End-capped) silica is mandatory to minimize silanol activity.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Suppresses silanol ionization; buffers the amine.
Mobile Phase B Acetonitrile (100%)Strong solvent for eluting the lipophilic bromophenyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and peak sharpness.
Injection Vol. 10 µLStandard volume; prevent overload.
Detection UV-DAD at 225 nm (bw 4 nm)225 nm provides high sensitivity for the bromophenyl ring; 254 nm is a secondary check.
3.3 Gradient Program

A gradient is required to separate the polar impurities (e.g., salts, unreacted piperidine) from the lipophilic product and potential bis-alkylated byproducts.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold for polar impurities
15.03070Linear gradient to elute main peak
18.01090Wash step (elute dimers/highly lipophilics)
20.01090Hold Wash
20.19010Re-equilibration
25.09010End of Run
3.4 Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.

Method Logic & Visualization
4.1 Separation Mechanism

The following diagram illustrates the critical interactions occurring inside the column. We rely on Hydrophobic Interaction (Green) while suppressing Silanol Interaction (Red).

G cluster_0 Mobile Phase (pH 2.5) cluster_1 Stationary Phase (C18) Analyte Piperidine Analyte (Protonated R-NH2+) C18 C18 Ligands (Hydrophobic) Analyte->C18 Primary Retention (Hydrophobic) Silanol Residual Silanols (Si-OH Neutralized) Analyte->Silanol BLOCKED Interaction (No Tailing) Buffer Phosphate Buffer (H+ excess) Buffer->Silanol Protonation (Suppression)

Figure 1: Mechanistic view of the separation. Low pH buffer protonates residual silanols, preventing the "tailing" interaction with the basic piperidine amine.

4.2 Analytical Workflow

Workflow cluster_HPLC HPLC Analysis Start Sample Receipt (HCl Salt) Prep Sample Prep Dissolve in 50:50 H2O:ACN (0.1 mg/mL) Start->Prep System Equilibrate System (20mM Phosphate pH 2.5) Prep->System Inject Injection (10 µL) Gradient Elution System->Inject Detect Detection UV @ 225 nm Inject->Detect Data Data Processing Integrate Peaks Detect->Data Decision Check System Suitability (Tailing < 1.5, Resolution > 2.0) Data->Decision Report Generate CoA Decision->Report Pass Fail Troubleshoot (Check pH, Column Age) Decision->Fail Fail Fail->System Re-equilibrate

Figure 2: Step-by-step analytical workflow from sample receipt to final reporting.

System Suitability & Validation (ICH Q2(R1))

To ensure the method is trustworthy, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaPurpose
Retention Time (RT) Main peak ± 0.1 min of StandardIdentity confirmation.
Tailing Factor (

)

Ensures suppression of silanol interactions.
Theoretical Plates (

)

Confirms column efficiency.
Resolution (

)

between Main Peak and nearest impurity
Ensures accurate quantitation.
Precision (RSD)

for 6 replicate injections
Verifies system stability.
Expected Impurity Profile

Based on the synthesis (Williamson ether synthesis or similar), expect the following elution order:

  • 4-Hydroxymethylpiperidine: Very polar, elutes near void volume (RT ~1-2 min).

  • 4-Bromophenol: Less polar than the amine, elutes before the product (RT ~6-8 min).

  • Main Analyte: Elutes ~10-12 min.

  • Bis-alkylated impurities: Highly lipophilic, elutes during the high-ACN wash (RT ~16-18 min).

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pH control in amine analysis).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1]

Sources

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride as a ligand for receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride as a Scaffold Probe in Sigma-1 Receptor Binding Assays

Part 1: Executive Summary & Technical Context

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride represents a critical "privileged scaffold" in medicinal chemistry, specifically within the design of ligands for the Sigma-1 Receptor (σ1R) and Histamine H3 Receptor (H3R) . While often utilized as a chemical intermediate for N-substituted derivatives, the free secondary amine itself possesses intrinsic affinity profiles that make it a valuable tool for fragment-based screening and structure-activity relationship (SAR) baselining.

This guide details the protocol for utilizing this compound as a competitive ligand in radioligand binding assays. It addresses the specific physicochemical challenges of phenoxy-piperidine derivatives—namely lipophilicity and non-specific binding—and provides a validated workflow for determining inhibition constants (


) against the gold-standard radioligand 

.

Key Applications:

  • Fragment Screening: Establishing baseline affinity for the 4-(phenoxymethyl)piperidine core.

  • Selectivity Profiling: Differentiating between σ1R (chaperone) and σ2R (TMEM97) binding sites.

  • Polypharmacology: Investigating dual-target activity (Sigma-1/H3R) relevant to neuropathic pain and cognitive disorders.

Part 2: Scientific Background & Mechanism[1][2]

The Pharmacophore: Why This Molecule Matters

The structure of 4-[(4-Bromophenoxy)methyl]piperidine contains three essential pharmacophoric elements required for high-affinity Sigma-1 binding:

  • Positive Ionizable Center: The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with Glu172 in the σ1R ligand-binding pocket.

  • Spacer Group: The methyl-ether linker provides the necessary distance (approx. 6–8 Å) and flexibility.

  • Hydrophobic Bulk: The 4-bromophenyl ring occupies the primary hydrophobic pocket (lined by Tyr103, Leu105, Phe107), with the bromine atom potentially engaging in halogen bonding or filling a specific sub-pocket to enhance potency compared to unsubstituted analogs.

Signaling Pathway Context

Unlike classical GPCRs, the Sigma-1 receptor acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

SigmaPathway cluster_ER Endoplasmic Reticulum Membrane (MAM) Ligand 4-[(4-Bromophenoxy) methyl]piperidine Sig1_Inactive Sigma-1 Receptor (Oligomer/Inactive) Ligand->Sig1_Inactive Binding (Kd) BiP BiP/GRP78 Sig1_Inactive->BiP Dissociation Sig1_Active Sigma-1 Receptor (Monomer/Active) Sig1_Inactive->Sig1_Active Chaperone Activation IP3R IP3 Receptor (Stabilization) Sig1_Active->IP3R Protein-Protein Interaction Ca_Flux Ca2+ Flux (ER -> Mito) IP3R->Ca_Flux Modulation Cell_Response Neuroprotection & Plasticity Ca_Flux->Cell_Response

Figure 1: Mechanism of Action. The ligand binds to the Sigma-1 receptor, triggering dissociation from BiP and enabling the chaperone to stabilize IP3 receptors, modulating calcium signaling.

Part 3: Experimental Protocol

Protocol: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine the affinity (


) of 4-[(4-Bromophenoxy)methyl]piperidine HCl by displacing 

.

Materials Required:

  • Test Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride (Store at RT or 4°C; hygroscopic).

  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration).

  • Receptor Source: Guinea pig brain membrane homogenates OR HEK-293 cells stably expressing human σ1R.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Compound Preparation (Critical Step):

    • The hydrochloride salt is water-soluble, but the lipophilic bromophenoxy tail can cause aggregation.

    • Stock Solution: Dissolve to 10 mM in 100% DMSO.

    • Working Solution: Serial dilute in Tris-HCl buffer to achieve final assay concentrations ranging from

      
       M to 
      
      
      
      M. Keep DMSO < 1% in final assay volume.
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat wash.

    • Adjust protein concentration to ~0.5 mg/mL (Bradford assay).

  • Assay Assembly (96-well plate format):

    • Total Binding (TB): 25 µL Buffer + 25 µL Radioligand (2 nM final) + 150 µL Membrane.

    • Non-Specific Binding (NSB): 25 µL Haloperidol (10 µM) + 25 µL Radioligand + 150 µL Membrane.

    • Experimental: 25 µL Test Compound (varying conc.) + 25 µL Radioligand + 150 µL Membrane.

  • Incubation:

    • Incubate for 120 minutes at 37°C (equilibrium is slower for lipophilic piperidines).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding of the lipophilic ligand to the filter).

    • Wash 3x with 200 µL ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM) using a beta counter.

Part 4: Data Analysis & Interpretation

1. Calculation of IC50: Plot specific binding (% of Control) vs. Log[Ligand Concentration]. Fit the data using a non-linear regression (4-parameter logistic equation):



2. Calculation of Ki (Cheng-Prusoff):



  • 
     = Concentration of radioligand used (e.g., 2 nM).[1]
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

3. Typical Affinity Profiles (Reference Data): While the exact


 for the free amine depends on the assay conditions, structurally similar 4-substituted piperidines exhibit the following profiles:
Compound ClassStructure FeaturesTargetTypical Ki (nM)Notes
Test Compound 4-(4-Br-phenoxy)methyl-piperidineσ1R 10 – 150 Moderate affinity; potency increases with N-alkylation.
Test Compound 4-(4-Br-phenoxy)methyl-piperidineσ2R > 500 Generally σ1 selective over σ2.
Test Compound 4-(4-Br-phenoxy)methyl-piperidineH3R 50 – 200 Potential off-target; acts as antagonist.
ReferenceHaloperidolButyrophenoneσ1R~1–3
Reference(+)-PentazocineBenzomorphanσ1R~10

Note: The free piperidine (secondary amine) is often less potent than N-benzyl or N-phenethyl derivatives (e.g., SA4503 or Donepezil analogs) but serves as the essential core for SAR expansion.

Part 5: Workflow Visualization

BindingAssay cluster_tips Critical Technical Tips Prep 1. Membrane Prep (Guinea Pig Brain / HEK293) Incubate 2. Incubation (37°C, 2h) [Membrane + 3H-Pentazocine + Test Cpd] Prep->Incubate Add Ligands Filter 3. Filtration (GF/B) Pre-soaked in 0.5% PEI Incubate->Filter Terminate Wash 4. Wash (Ice-cold Tris) Filter->Wash Remove Unbound Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff -> Ki) Count->Analyze Tip1 PEI soak is mandatory to prevent filter binding Tip1->Filter

Figure 2: Validated workflow for evaluating lipophilic piperidine ligands in radioligand binding assays.

Part 6: Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): The bromophenoxy group is highly lipophilic. If NSB > 30% of Total Binding, increase the wash volume or add 0.1% BSA to the incubation buffer.

  • Filter Binding: If the compound binds to the GF/B filters (false positives), ensure the PEI soak is at least 1 hour. Alternatively, use GF/C filters.

  • Solubility: If the

    
     curve plateaus before reaching 100% inhibition, the compound may be precipitating at high concentrations (
    
    
    
    ). Verify solubility in the assay buffer using light scattering or HPLC.

References

  • Zampieri, D., et al. (2018).[2] "New piperidine-based derivatives as sigma receptor ligands.[2] Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.[2] Link

  • Kuder, K. J., et al. (2023).[3] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 66(15), 10383–10403. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153. Link

  • PubChem Compound Summary. "4-(4-bromophenyl)-4-methylpiperidine hydrochloride" (Structural Analog Data). Link

  • Ross, D. H., et al. (2022). "Collision Cross Section Values for Piperidine Derivatives." Journal of the American Society for Mass Spectrometry, 33, 1061-1072. Link

Sources

Developing neuroactive agents with 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride (Reagent BPMP-HCl ) in the development of neuroactive ligands. As a "privileged structure," this scaffold serves as a potent pharmacophore for Sigma-1 receptors (σ1R) , Serotonin Transporters (SERT) , and NMDA receptor modulation.[1] This document provides validated protocols for synthetic activation, library generation via N-diversification, and biological characterization, with a specific focus on exploiting halogen bonding for enhanced receptor affinity.[1]

Part 1: Chemical Biology & SAR Logic

The Pharmacophore Advantage

The BPMP scaffold offers a distinct advantage over generic piperidines due to the specific placement of the para-bromo substituent. In neuropharmacology, this is not merely a lipophilic bulk group; it is a functional handle for Halogen Bonding (XB) .[1]

  • The Sigma-Hole Effect: The bromine atom exhibits a region of positive electrostatic potential (the

    
    -hole) on its head, allowing it to act as a Lewis acid. This enables directional non-covalent interactions with backbone carbonyls or specific residues (e.g., Glu, Asp) in the binding pockets of GPCRs and transporters.[1]
    
  • Piperidine Nitrogen: The secondary amine (pKa ~11.[2]0) is protonated at physiological pH, forming a critical ionic salt bridge with conserved aspartate residues (e.g., Asp115 in D4 receptors or Glu172 in σ1R).[1]

Visualizing the Interaction Landscape

The following diagram illustrates the mechanistic rationale for using BPMP as a lead scaffold.

Pharmacophore Piperidine Piperidine Ring (Secondary Amine) Linker Methylene Ether Linker (-CH2-O-) Piperidine->Linker Receptor_Asp Receptor Residue (Asp/Glu) Piperidine->Receptor_Asp Ionic Interaction (Salt Bridge) Phenyl Phenoxy Group (Aromatic Stacking) Linker->Phenyl Bromine 4-Bromo Substituent (Halogen Bond Donor) Phenyl->Bromine Receptor_Pocket Hydrophobic Pocket Phenyl->Receptor_Pocket π-π Stacking Receptor_BB Backbone Carbonyl (Lewis Base) Bromine->Receptor_BB σ-Hole Interaction (Halogen Bond)

Figure 1: Pharmacophore map detailing the tripartite interaction mode of the BPMP scaffold within a theoretical CNS receptor binding pocket.[1]

Part 2: Synthetic Workflow & Protocols

Critical Precursor Activation

Challenge: BPMP is supplied as a Hydrochloride salt (HCl). Direct use in nucleophilic substitutions often leads to poor yields due to amine protonation. Solution: A quantitative "Free-Basing" protocol must precede library generation.

Protocol A: Quantitative Free-Basing of BPMP-HCl

  • Dissolution: Suspend 10.0 g (approx. 32 mmol) of BPMP-HCl in 100 mL of Dichloromethane (DCM).

  • Neutralization: Add 100 mL of 1M NaOH (aq) slowly with vigorous stirring at 0°C.

  • Extraction: Stir for 20 minutes. Separate the organic layer. Extract the aqueous layer twice with 50 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 30°C.

  • Validation: Verify the absence of HCl via

    
     test (no precipitate) and confirm free amine peak via NMR (
    
    
    
    ).
Library Generation Strategy (N-Derivatization)

Once the free base is obtained, the secondary amine serves as the vector for diversity.

Workflow Diagram: Synthesis to Screening

SynthesisWorkflow cluster_reactions Divergent Synthesis (Parallel Chemistry) Start BPMP-HCl Salt FreeBase Free Base Activation (Protocol A) Start->FreeBase Rxn1 Reductive Amination (Aldehydes + STAB) FreeBase->Rxn1 Rxn2 N-Alkylation (Alkyl Halides + K2CO3) FreeBase->Rxn2 Rxn3 Amide Coupling (Carboxylic Acids + HATU) FreeBase->Rxn3 Purification Purification (Prep HPLC / Flash) Rxn1->Purification Rxn2->Purification Rxn3->Purification Screening Biological Screening (Sigma-1 / SERT) Purification->Screening

Figure 2: Workflow for converting the raw salt into a diversified library of neuroactive candidates.[1]

Part 3: Biological Evaluation Protocols

To validate the neuroactivity of BPMP derivatives, we utilize a competitive radioligand binding assay targeting the Sigma-1 Receptor (σ1R) , a primary target for this scaffold.[1]

Protocol B: Sigma-1 Receptor Competitive Binding Assay

Objective: Determine the affinity (


) of synthesized derivatives.
Reagents: 
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).[1]
    
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL of Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • 50 µL of

      
       (Final conc: 2 nM).
      
    • 100 µL of Membrane Suspension.

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol (a potent sigma ligand).

  • Equilibrium: Incubate at 37°C for 120 minutes in the dark.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Guide:

ParameterTarget ValueSignificance

(Affinity)
< 50 nMIndicates high-affinity binding suitable for lead optimization.[1]
Hill Slope ~ 1.0Suggests simple competitive binding at a single site.
Selectivity > 100xRatio of

/

. High selectivity reduces off-target motor side effects.

Part 4: ADME Optimization & Troubleshooting

When developing CNS agents with the BPMP scaffold, lipophilicity (LogP) is the primary failure mode. The bromophenoxy group is highly lipophilic.

  • Calculated LogP (cLogP): The BPMP core has a cLogP of ~3.5.

  • Optimization Rule: N-substituents should be kept polar or small to maintain total cLogP < 5.0 (Lipinski's Rule of 5) for effective Blood-Brain Barrier (BBB) penetration.[1]

  • Metabolic Hotspot: The methylene bridge (-CH2-O-) is susceptible to CYP450 oxidation (O-dealkylation).[1]

    • Design Tip: If half-life is short, consider deuterating the methylene linker (

      
      ) to exploit the Kinetic Isotope Effect (KIE).[1]
      

References

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al.[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction."[3] Journal of Medicinal Chemistry, 2013.

  • Sigma-1 Receptor Pharmacology: Chu, U.B., & Ruoho, A.E.[1][4] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016.[1]

  • Piperidine Scaffold Privileges: Blunt, C.E., et al.[1][5] "Piperidine-based CCR5 antagonists as HIV-1 entry inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2005.[1] (Demonstrates N-derivatization logic). [1]

  • Cheng-Prusoff Equation (Binding Analysis): Cheng, Y., & Prusoff, W.H.[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973.[1] [1]

  • Synthesis of Phenoxymethylpiperidines: Patent US20110021564A1. "Substituted Piperidines as Modulators of Chemokine Receptor Activity." (Provides industrial scale synthesis protocols for this specific ether linkage).

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Activities of a Novel Sigma-1 Receptor Modulator

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a synthetic small molecule with a structural motif common to ligands of sigma receptors. The sigma-1 receptor, its putative target, is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] This receptor plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including intracellular calcium signaling, mitochondrial function, and the unfolded protein response (UPR) to ER stress.[2][3] Dysregulation of the sigma-1 receptor has been implicated in the pathophysiology of numerous neurodegenerative diseases, making it an attractive therapeutic target.[2][3]

This comprehensive guide provides a suite of detailed cell-based assays to characterize the biological activity of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride. The protocols are designed for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action, starting from target engagement to its downstream cellular consequences. The experimental workflow is structured to first confirm the compound's interaction with the sigma-1 receptor and then to investigate its functional effects on key cellular processes modulated by this receptor.

Experimental Workflow: A Multi-Faceted Approach to Characterizing 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

The following diagram illustrates the proposed experimental workflow to comprehensively profile the cellular effects of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

Experimental Workflow cluster_0 PART 1: Target Engagement & Primary Functional Assessment cluster_1 PART 2: Mechanistic Elucidation of Downstream Pathways cluster_2 PART 3: Data Integration & Interpretation Sigma-1 Receptor Binding Assay Sigma-1 Receptor Binding Assay Neurite Outgrowth Assay Neurite Outgrowth Assay Sigma-1 Receptor Binding Assay->Neurite Outgrowth Assay Informs functional relevance Intracellular Calcium Flux Assay Intracellular Calcium Flux Assay Neurite Outgrowth Assay->Intracellular Calcium Flux Assay Mitochondrial Function Assays Mitochondrial Function Assays Neurite Outgrowth Assay->Mitochondrial Function Assays ER Stress Assays ER Stress Assays Neurite Outgrowth Assay->ER Stress Assays Comprehensive Data Analysis Comprehensive Data Analysis Intracellular Calcium Flux Assay->Comprehensive Data Analysis Mitochondrial Function Assays->Comprehensive Data Analysis ER Stress Assays->Comprehensive Data Analysis

Caption: A logical workflow for characterizing the cellular effects of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

PART 1: Target Engagement & Primary Functional Assessment

Sigma-1 Receptor Binding Assay

Rationale: The initial and most critical step is to confirm that 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride directly interacts with its putative target, the sigma-1 receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[4] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the sigma-1 receptor.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from established methods for sigma-1 receptor binding assays.[4][5]

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells overexpressing the human sigma-1 receptor.

  • Radioligand: -pentazocine (a selective sigma-1 receptor ligand).

  • Non-specific Binding Control: Haloperidol.

  • Test Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound or vehicle control.

  • Total and Non-specific Binding:

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 120 minutes.[6]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC50 Concentration of the test compound that displaces 50% of the radioligand.
Ki Inhibitory constant, a measure of the binding affinity of the test compound.
Neurite Outgrowth Assay

Rationale: The sigma-1 receptor is involved in neuroplasticity and neurite outgrowth.[7] Assessing the effect of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride on neurite outgrowth in a neuronal cell line, such as PC-12 or SH-SY5Y, provides a primary functional readout of its potential neurotrophic or neuroprotective activity. High-content imaging allows for the quantitative analysis of multiple morphological parameters of neurite growth.[8][9]

Protocol: High-Content Imaging-Based Neurite Outgrowth Assay

This protocol is based on established methods for quantifying neurite outgrowth.[10][11]

Materials:

  • Cell Line: Neuro-2a (N2A) or SH-SY5Y cells.

  • Differentiation Medium: Reduced serum medium containing retinoic acid or other differentiation agents.

  • Test Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

  • Staining Reagents:

    • Primary antibody against a neuronal marker (e.g., βIII-tubulin).

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., Hoechst 33342).

  • 96-well imaging plates.

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed the neuronal cells in 96-well imaging plates at an optimal density for neurite outgrowth.

  • Differentiation and Treatment:

    • The following day, replace the growth medium with differentiation medium.

    • Add varying concentrations of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride to the wells. Include a vehicle control and a positive control (e.g., a known neurotrophic factor).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against βIII-tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing both the neuronal and nuclear channels.

  • Image Analysis: Use the imaging software's neurite outgrowth analysis module to quantify parameters such as:

    • Total neurite length per neuron.

    • Number of neurites per cell.

    • Number of branch points per neuron.

    • Cell viability (based on nuclear morphology and count).

Parameter Description
Total Neurite Length The sum of the lengths of all neurites per cell.
Neurite Count The number of primary processes extending from the cell body.
Branch Point Count The number of points where neurites bifurcate.
Cell Count The number of viable cells, assessed by nuclear staining.

PART 2: Mechanistic Elucidation of Downstream Pathways

Intracellular Calcium Flux Assay

Rationale: The sigma-1 receptor is a key regulator of intracellular calcium signaling, primarily by modulating the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER membrane.[2] Alterations in calcium homeostasis are central to many cellular processes and pathologies. This assay will determine if 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride modulates intracellular calcium levels.

Protocol: Fluorescent Plate Reader-Based Calcium Flux Assay

This protocol utilizes a fluorescent calcium indicator dye and a plate reader with kinetic reading capabilities.[12][13]

Materials:

  • Cell Line: A suitable cell line endogenously expressing the sigma-1 receptor (e.g., HEK293, CHO).

  • Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

  • Positive Control: A known agonist that induces calcium release (e.g., ATP).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading and injection capabilities.

Procedure:

  • Cell Seeding: Seed cells in 96-well black, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM in assay buffer.

    • Remove the growth medium and add the dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject varying concentrations of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride and monitor the fluorescence change over time.

    • In separate wells, inject the positive control to confirm cell responsiveness.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Quantify the peak fluorescence response and the area under the curve for each condition.

    • Determine the EC50 or IC50 of the test compound's effect on calcium signaling.

Parameter Description
Peak Fluorescence The maximum fluorescence intensity reached after compound addition.
Area Under the Curve (AUC) The integral of the fluorescence signal over time, representing the total calcium response.
EC50/IC50 The concentration of the compound that produces 50% of the maximal response (potentiation or inhibition).
Mitochondrial Function Assays

Rationale: The sigma-1 receptor, located at the mitochondria-associated ER membrane (MAM), plays a vital role in maintaining mitochondrial function and bioenergetics.[3] Assessing the impact of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride on mitochondrial respiration and membrane potential can reveal its effects on cellular energy metabolism and health.

Protocol: Seahorse XF Cell Mito Stress Test

This protocol uses the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[14][15]

Materials:

  • Cell Line: A relevant cell line cultured in a Seahorse XF plate.

  • Seahorse XF Cell Mito Stress Test Kit: Contains oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Assay Medium.

  • Test Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

  • Seahorse XF Analyzer.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight.

    • Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.

    • The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR at each stage.

  • Data Analysis:

    • The software will calculate key parameters of mitochondrial function:

      • Basal Respiration: The baseline OCR.

      • ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The peak OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential, a key indicator of mitochondrial health.[16][17] In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cell Line.

  • JC-1 Dye.

  • Test Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

  • Positive Control: A mitochondrial uncoupler like CCCP.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for other assays.

  • JC-1 Staining:

    • Remove the treatment medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at two wavelengths:

      • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

      • Red fluorescence (aggregates): Excitation ~535 nm, Emission ~595 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Parameter Description
Basal Respiration The baseline rate of oxygen consumption.
Maximal Respiration The maximum rate of oxygen consumption the cell can achieve.
Spare Respiratory Capacity The cell's ability to respond to an energetic demand.
Red/Green Fluorescence Ratio An indicator of mitochondrial membrane potential.
Endoplasmic Reticulum (ER) Stress Assays

Rationale: As a chaperone protein residing in the ER, the sigma-1 receptor is a critical modulator of the unfolded protein response (UPR), the cell's primary mechanism for coping with ER stress.[2] Investigating the effect of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride on ER stress markers can reveal its role in maintaining protein homeostasis.

Protocol: Western Blot Analysis of BiP/GRP78 and CHOP

This protocol measures the protein levels of key ER stress markers, such as the chaperone BiP (also known as GRP78) and the pro-apoptotic transcription factor CHOP.[18]

Materials:

  • Cell Line.

  • Test Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

  • Positive Control: An ER stress inducer like tunicamycin or thapsigargin.

  • Lysis Buffer.

  • Primary Antibodies: Anti-BiP/GRP78, anti-CHOP, and an antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated Secondary Antibodies.

  • Chemiluminescent Substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or positive control, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of BiP and CHOP to the loading control.

Protocol: Quantitative PCR for Spliced XBP1 mRNA

Activation of the IRE1α branch of the UPR leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Measuring the level of spliced XBP1 (sXBP1) is a sensitive and specific indicator of ER stress.[19][20]

Materials:

  • Cell Line.

  • Test Compound and Positive Control.

  • RNA Extraction Kit.

  • Reverse Transcription Kit.

  • qPCR Master Mix.

  • Primers specific for spliced XBP1 and a housekeeping gene.

  • Real-time PCR system.

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described above and extract total RNA.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions using primers for sXBP1 and a stable housekeeping gene.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for sXBP1 and the housekeeping gene.

    • Calculate the relative expression of sXBP1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

Parameter Description
BiP/GRP78 Protein Level An indicator of the activation of the UPR.
CHOP Protein Level A marker of prolonged or severe ER stress, often leading to apoptosis.
Spliced XBP1 (sXBP1) mRNA Level A specific marker for the activation of the IRE1α pathway of the UPR.

Conclusion and Future Directions

The suite of assays detailed in this application note provides a robust framework for the in-depth characterization of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride. By systematically evaluating its binding to the sigma-1 receptor and its functional consequences on neurite outgrowth, calcium signaling, mitochondrial function, and ER stress, researchers can build a comprehensive profile of this compound's cellular mechanism of action. The data generated from these studies will be invaluable for understanding its therapeutic potential, particularly in the context of neurodegenerative diseases and other conditions where sigma-1 receptor modulation is beneficial. Future studies could expand on these findings by investigating the compound's effects in more complex cellular models, such as primary neurons or co-culture systems, and ultimately in in vivo models of disease.

References

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegener
  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegener
  • Seahorse XF Cell Mito Stress Test - Protocols.io. (URL: [Link])

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI. (URL: [Link])

  • Role of Sigma-1 Receptors in Neurodegenerative Diseases - Touro Scholar. (URL: [Link])

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC. (URL: [Link])

  • Seahorse XF96 Protocol – adapted from Agilent. (URL: [Link])

  • Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. (URL: [Link])

  • Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. (URL: [Link])

  • Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC. (URL: [Link])

  • Intracellular Calcium Flux - University of Utah Flow Cytometry. (URL: [Link])

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. (URL: [Link])

  • Neurite Outgrowth and Cell Health Analysis Protocol | Sartorius. (URL: [Link])

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. (URL: [Link])

  • Characterization of pulmonary sigma receptors by radioligand binding - PMC. (URL: [Link])

  • A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PubMed. (URL: [Link])

  • FLIPR Calcium 6 Assay Kit Guide | Molecular Devices. (URL: [Link])

  • High-Content Microscopy Identifies New Neurite Outgrowth Regulators - PMC. (URL: [Link])

  • Quantitative measurement of spliced XBP1 mRNA as an indicator of endoplasmic reticulum stress - PubMed. (URL: [Link])

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. (URL: [Link])

  • Sigma Receptor Binding Assays - PubMed - NIH. (URL: [Link])

  • RT-PCR analysis of XBP1 mRNA splicing to identify ER stress - Bio-protocol. (URL: [Link])

  • MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol - Multispan, Inc. (URL: [Link])

  • Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases - MDPI. (URL: [Link])

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (URL: [Link])

  • (PDF) Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - ResearchGate. (URL: [Link])

  • Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One - Research journals. (URL: [Link])

  • Calcium Flux on LSRII. (URL: [Link])

  • Quantitative measurement of spliced XBP1 mRNA as an indicator of ER stress. (URL: [Link])

  • Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC. (URL: [Link])

  • Neurite outgrowth in N18 neuroblastoma cells on a surface coated with 10 - ResearchGate. (URL: [Link])

  • Neurite Outgrowth Assay - Innoprot. (URL: [Link])

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. (URL: [Link])

  • Neurite Outgrowth Assay - Evotec. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Methods for Studying ER Stress and UPR Markers in Human Cells. (URL: [Link])

  • Unfolded Protein Response (UPR) Pathway and ER Stress FAQs - Bio-Techne. (URL: [Link])

Sources

Application Note: Preclinical Characterization of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride (hereafter referred to as 4-BMP-HCl ) represents a privileged scaffold in medicinal chemistry, sharing structural homology with selective serotonin reuptake inhibitors (SSRIs like Paroxetine), Sigma-1 receptor ligands, and Histamine H3 antagonists.[1] While frequently employed as a synthetic intermediate, its pharmacophore possesses intrinsic biological activity that necessitates rigorous in vivo profiling during hit-to-lead optimization.[1]

This guide provides a comprehensive framework for evaluating 4-BMP-HCl in rodent models. It moves beyond simple observation to establish causality between the piperidine-ether structural motif and physiological outcomes, specifically focusing on Blood-Brain Barrier (BBB) penetration , acute CNS toxicity , and antidepressant-like activity .[1]

Compound Characterization & Formulation

Objective: To generate a stable, bioavailable vehicle for parenteral and oral administration.[1]

Physicochemical Profile[2][3][4]
  • Molecular Weight: ~306.6 g/mol (HCl salt)

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: High in DMSO; moderate in water/saline (pH dependent).[1]

  • LogP (Predicted): ~2.7–3.2 (Lipophilic, likely BBB permeable).

Formulation Protocol (Standardized)

Challenge: The hydrochloride salt can be acidic in unbuffered aqueous solution, potentially causing local irritation upon intraperitoneal (i.p.) injection.[1]

Step-by-Step Preparation (10 mg/kg dose for 25g mouse):

  • Stock Solution: Dissolve 10 mg of 4-BMP-HCl in 0.5 mL of 100% DMSO. Vortex until clear.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (Sigma-Aldrich) to the DMSO stock.[1] Vortex to mix.

  • Aqueous Phase: Slowly add 9.0 mL of sterile 0.9% Saline (warm to 37°C) while stirring rapidly.

  • pH Adjustment: Check pH. If < 5.0, adjust carefully to pH 6.5–7.4 using 0.1N NaOH. Precipitation Risk: Do not exceed pH 8.0 as the free base may crash out.[1]

  • Final Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1]

Module 1: Pharmacokinetics & BBB Permeability

Rationale: The piperidine moiety suggests CNS activity, but the polar ether linkage can affect BBB transit.[1] This module validates whether the compound reaches the target tissue.[1]

Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Route: Intravenous (IV) vs. Oral (PO).[1]

  • Dose: 5 mg/kg (IV), 10 mg/kg (PO).[1]

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Sample Collection Protocol
  • Plasma: Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C.

  • Brain Tissue: Immediately following blood collection, perfuse animal transcardially with 20 mL cold PBS to remove residual blood from brain capillaries.

  • Homogenization: Weigh brain; homogenize in 3 volumes of PBS.

  • Extraction: Protein precipitation using Acetonitrile (ACN) with internal standard (e.g., Verapamil).[1]

Data Analysis (LC-MS/MS)

Calculate the Brain-to-Plasma Ratio (


) :


[1]
  • Interpretation: A

    
     indicates significant CNS penetration. A 
    
    
    
    suggests active transport or high lipophilic accumulation.

Module 2: Safety & Maximum Tolerated Dose (MTD)

Rationale: Piperidine derivatives can induce acute cholinergic or serotonergic toxicity (tremors, salivation, seizures).[1]

Protocol: Functional Observation Battery (FOB)

Method: Modified Irwin Test. Dosing: Escalating doses (10, 30, 100 mg/kg i.p.) in separate cohorts (n=3).

Observation CategorySpecific Signs to MonitorScoring (0-3)
Autonomic Salivation, Lacrimation, Piloerection, Defecation0=None, 3=Severe
Neuromuscular Tremors, Convulsions, Ataxia, Grip Strength0=Normal, 3=Incapacitated
Sensorimotor Response to touch, Startle reflex, Pupil reflex0=No response, 3=Hyper-reactive
CNS State Sedation, Hyperactivity, Straub Tail (Opioid/Sigma sign)0=Normal, 3=Extreme

Stop Criterion: If animals exhibit Grade 3 convulsions or respiratory distress, euthanize immediately. The dose prior is the MTD.

Module 3: CNS Efficacy (Antidepressant/Anxiolytic Potential)

Rationale: Given the structural similarity to Paroxetine (SSRI) and Sigma-1 agonists, the Forced Swim Test (FST) is the gold standard for rapid screening.[1]

Experimental Workflow
  • Acclimatization: Animals housed for 7 days, 12h light/dark cycle.

  • Pre-Test (Rat only): 15 min swim 24h prior to test (induces learned helplessness).[1] Skip for mice.

  • Treatment: Administer 4-BMP-HCl (10 mg/kg, i.p.) 30-60 mins prior to testing.[1]

    • Positive Control:[1][2] Imipramine (15 mg/kg).

    • Negative Control: Vehicle.[1]

  • Testing: Place mouse in cylinder (25°C water). Record for 6 mins.

  • Scoring: Analyze the last 4 minutes. Measure Immobility Time (floating without struggle).

Mechanism of Action Visualization

The following diagram illustrates the putative signaling pathway if 4-BMP-HCl acts via the Sigma-1 Receptor (


R) or SERT, typical for this scaffold.

G Compound 4-BMP-HCl (Piperidine Ether) SERT Serotonin Transporter (SERT) Compound->SERT Inhibition (Putative) Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonism (Putative) Behavior Reduced Immobility (Antidepressant Effect) SERT->Behavior Increased Synaptic 5-HT Calcium Ca2+ Mobilization Sigma1->Calcium Modulates BDNF BDNF Release (Neuroplasticity) Sigma1->BDNF Upregulates Glutamate Glutamate Signaling (NMDA) Calcium->Glutamate Potentiation BDNF->Behavior Glutamate->Behavior

Figure 1: Putative Pharmacological Mechanism.[1] The compound may act via SERT inhibition or Sigma-1 receptor modulation to exert CNS effects.[1]

Data Reporting & Interpretation

Representative Data Structure

When reporting results, utilize the following table format to ensure comparability with literature values.

Group (n=8)Dose (mg/kg)Immobility Time (s)% Reduction vs. VehicleStatistical Sig. (p-value)
Vehicle -145 ± 12--
Imipramine 1565 ± 855%< 0.001
4-BMP-HCl 1085 ± 1041%< 0.01
4-BMP-HCl 3055 ± 1562%< 0.001

Interpretation:

  • A dose-dependent reduction in immobility without significant locomotor sedation (verified by Open Field Test) confirms specific antidepressant-like activity.[1]

  • If immobility reduces but locomotion decreases significantly in the Open Field, the result is likely a false positive due to sedation/toxicity.[1]

References

  • Robichaud, A. J., et al. (2011). "Design and synthesis of novel piperidine-ether sigma-1 receptor ligands." Journal of Medicinal Chemistry.

  • OECD Guidelines for the Testing of Chemicals. (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method."[1] OECD Publishing.

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants."[1] Archives Internationales de Pharmacodynamie et de Thérapie.

  • Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

Disclaimer: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a research chemical.[1][3] This guide is for non-clinical laboratory use only. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, a novel research compound, for in vivo studies in preclinical animal models. Recognizing the frequent challenge of limited initial physicochemical data for new chemical entities (NCEs), this guide is structured as a practical, step-by-step workflow. It begins with essential preformulation characterization and progresses to detailed protocols for developing oral, intravenous, and intraperitoneal dosage forms. The protocols are grounded in established principles of pharmaceutical science, emphasizing the selection of appropriate vehicles and excipients to ensure formulation stability, homogeneity, and the delivery of an accurate dose. Furthermore, this document outlines critical quality control assays and safety considerations necessary for the responsible and effective use of this brominated piperidine derivative in a research setting.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel compound from discovery to a potential therapeutic is contingent upon rigorous preclinical evaluation. A well-designed formulation is the bedrock of these studies, ensuring that the in vivo data generated is both reliable and reproducible. For 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, a compound featuring a piperidine moiety and a brominated aromatic ring, specific formulation challenges related to solubility and stability can be anticipated. Piperidine derivatives are a significant class of compounds in drug discovery, and their hydrochloride salt form is often utilized to enhance aqueous solubility.[1][2] However, the presence of the lipophilic bromophenoxy group may counteract this, potentially resulting in a compound with poor aqueous solubility, a common hurdle for many NCEs.[3][4]

This guide provides a systematic approach to formulating this compound, beginning with the foundational step of physicochemical characterization. The subsequent sections offer detailed protocols for creating formulations suitable for various common routes of administration in preclinical research. The causality behind each step and the selection of each component are explained to empower the researcher with a deep understanding of the formulation science.

Preformulation Studies: Characterizing the Unknown

Prior to any formulation work, a thorough physicochemical characterization of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is paramount. This data will inform every subsequent formulation decision. The following experimental workflow is proposed to generate this critical information.

Proposed Experimental Workflow for Physicochemical Characterization

G cluster_0 Preformulation Characterization cluster_1 Formulation Strategy Decision cluster_2 Formulation Approaches A Aqueous Solubility Determination (pH-solubility profile) G Data Analysis & Interpretation A->G B Solubility in Organic Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) B->G C pKa Determination (Potentiometric titration) C->G D LogP/LogD Measurement (Shake-flask or HPLC method) D->G E Solid-State Characterization (DSC, TGA, XRPD) E->G F Forced Degradation & Stability (ICH Q1A guidelines) [2] F->G H Aqueous Solution/ Suspension G->H Informs choice of... I Co-solvent Based Solution G->I Informs choice of... J Lipid-Based Formulation (e.g., SEDDS) [37] G->J Informs choice of...

Caption: Preformulation workflow to guide formulation strategy.

Detailed Protocols for Preformulation Studies

2.2.1. pH-Dependent Aqueous Solubility

  • Objective: To determine the solubility of the compound across a physiologically relevant pH range.

  • Protocol:

    • Prepare a series of buffers (e.g., citrate, phosphate) at pH values from 2 to 10.

    • Add an excess amount of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride to each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Rationale: As a hydrochloride salt of a basic piperidine, the compound's solubility is expected to be higher at lower pH where the amine is protonated. This data is crucial for predicting oral absorption and selecting appropriate vehicles.

2.2.2. Solubility in Common Co-solvents

  • Objective: To assess the compound's solubility in pharmaceutically acceptable co-solvents.

  • Protocol:

    • Select a range of co-solvents (e.g., PEG 400, propylene glycol, ethanol, DMSO).

    • Determine the equilibrium solubility in each neat co-solvent and in various aqueous dilutions (e.g., 20%, 40%, 60% co-solvent in water) using the method described in 2.2.1.

  • Rationale: This information is vital for developing solution-based formulations for oral, intravenous, or intraperitoneal administration, particularly if aqueous solubility is low.

2.2.3. Forced Degradation Studies

  • Objective: To understand the degradation pathways of the compound under stress conditions.

  • Protocol:

    • Analyze the stressed samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Rationale: This study identifies potential stability issues and helps in selecting appropriate storage conditions and compatible excipients for the formulation.

Formulation Protocols for In Vivo Administration

Based on the preformulation data, an appropriate formulation strategy can be selected. The following protocols provide starting points for common administration routes.

Oral Administration (PO)

Strategy 1: Aqueous Suspension (Preferred for poorly soluble, stable compounds)

  • Rationale: Suspensions are a common and straightforward approach for oral dosing of water-insoluble compounds in toxicology and efficacy studies.[6] The use of a suspending agent and a wetting agent is critical for dose uniformity and accuracy.

  • Vehicle Composition:

    • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC) Sodium

    • 0.1% - 0.5% (w/v) Tween® 80 or Polysorbate 80

    • Purified Water or Saline

  • Protocol for a 10 mg/mL Suspension:

    • Weigh 100 mg of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

    • Prepare 10 mL of the vehicle by first dissolving the HPMC (or CMC) in about 8 mL of heated (~60°C) water with stirring, then allowing it to cool. Add the Tween® 80 and make up the final volume to 10 mL.

    • Create a smooth paste by levigating the compound powder with a small volume of the vehicle.

    • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.

    • Store in a tightly sealed, light-resistant container at 2-8°C. Stir continuously before and during dose administration.

Strategy 2: Co-solvent Solution (For compounds with sufficient solubility in acceptable solvents)

  • Rationale: A solution ensures dose uniformity and can enhance absorption. However, the potential for in vivo precipitation and vehicle-induced toxicity must be considered.

  • Vehicle Composition (Example):

    • 30% PEG 400

    • 10% Ethanol

    • 60% Purified Water

  • Protocol for a 20 mg/mL Solution:

    • Weigh 200 mg of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

    • In a calibrated vessel, dissolve the compound in 1 mL of ethanol.

    • Add 3 mL of PEG 400 and mix until a clear solution is formed.

    • Slowly add 6 mL of purified water while stirring. Ensure the compound remains in solution.

    • Store in a sealed, light-resistant container.

Intravenous Administration (IV)
  • Rationale: IV formulations for poorly soluble drugs are challenging and require careful selection of solubilizing agents to avoid precipitation in the bloodstream and minimize toxicity.[7] The final formulation must be sterile and isotonic.

  • Vehicle Composition (Example):

    • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) in Water for Injection (WFI)

  • Protocol for a 5 mg/mL IV Solution:

    • Prepare a 20% (w/v) solution of SBE-β-CD in WFI.

    • Slowly add 50 mg of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride to 10 mL of the cyclodextrin solution while stirring.

    • Continue to stir until a clear solution is obtained. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before use.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

    • Visually inspect for any particulates before administration.

Intraperitoneal Administration (IP)
  • Rationale: IP formulations often tolerate a wider range of vehicles than IV routes. However, irritancy and precipitation at the injection site are key considerations. A co-solvent system similar to the oral solution can often be adapted.

  • Vehicle Composition (Example):

    • 10% DMSO

    • 40% PEG 400

    • 50% Saline

  • Protocol for a 10 mg/mL IP Solution:

    • Weigh 100 mg of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride.

    • Dissolve the compound in 1 mL of DMSO.

    • Add 4 mL of PEG 400 and mix thoroughly.

    • Slowly add 5 mL of sterile saline while stirring to maintain a clear solution.

    • Sterile filter the final solution through a 0.22 µm filter.

Quality Control of Formulations

To ensure the integrity of in vivo studies, all formulations must undergo quality control testing.

ParameterMethodAcceptance CriteriaReference
Appearance Visual InspectionClear solution or uniform, re-suspendable suspension. Free from visible particulates or phase separation.[8]
pH Calibrated pH meterWithin a pre-defined range (e.g., 4.0-7.5) to ensure stability and physiological compatibility.-
Concentration & Purity Validated HPLC-UV Method90% - 110% of the target concentration. No significant degradation peaks.[9]
Homogeneity (Suspensions) Sample multiple aliquots (top, middle, bottom) and analyze by HPLC.Relative Standard Deviation (RSD) of concentrations ≤ 5%.-
Sterility (IV/IP) Membrane Filtration/Direct InoculationNo microbial growth.USP <71>
General HPLC Method for Quantification

A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]

Safety and Handling

5.1. Compound-Specific Precautions The toxicological properties of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride have not been fully elucidated. Therefore, it should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

5.2. Brominated Compounds Brominated organic compounds require careful handling.[10] In case of fire, they may produce toxic hydrogen bromide gas. Ensure appropriate fire extinguishers are available.

  • Environmental: Brominated compounds can be harmful to the environment and should be disposed of as hazardous chemical waste according to institutional guidelines.[11]

Conclusion

The successful in vivo evaluation of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is fundamentally dependent on the development of a robust and well-characterized formulation. This guide provides a systematic, experimentally-driven framework for researchers. By first investing in thorough preformulation studies to understand the compound's physicochemical properties, a rational formulation strategy can be designed and implemented. The detailed protocols for oral, intravenous, and intraperitoneal formulations, coupled with rigorous quality control and adherence to safety guidelines, will ensure the generation of high-quality, reliable data, thereby enabling a clear assessment of the compound's therapeutic potential.

References

  • Ascendia Pharmaceutical Solutions. (2023, July 10). Ascendia Pharmaceutical Solutions Develops Novel Nanoemulsion IV Formulation for Clopidogrel that Received IND Approval. Retrieved from [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Fortune Business Insights. (2023, September 30). Rising Pharma Sector & Drug Development Impact Bromine Market: Report. Retrieved from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved from [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Pharmaffiliates. (2025, November 12). Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4. Development of Preclinical Formulations for Toxicology Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, July 3). Challenges to Formulation Development for Highly Potent APIs. Retrieved from [Link]

  • Fortune Business Insights. (2026, January 29). Bromine Derivatives Market Size, Share, Forecast, 2034. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • The Pharma Innovation. (2025, June 26). Overview on stability indicating methods in pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2020, April 23). (PDF) analytical method development. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from https://www.researchgate.net/publication/322971842_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-_oxadiazole-2-thiol
  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Rodent MDA. (n.d.). Researchers. Retrieved from [Link]

  • The Pharma Innovation. (2025, June 26). Overview on stability indicating methods in pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • Waters. (n.d.). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2010, August 30). Development of the Sustained Release Analgesic Formulations for Rodents and a Novel In Vitro Model for Parenteral Formulations w. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Piperidine Hydrochloride (C5H11N-HCl), 100 grams. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Piperidine Hydrochloride. Retrieved from [Link]

  • WIPO Patentscope. (2003, August 14). WO/2003/066593 PREPARATION OF PHARMACEUTICAL SALTS OF 4 ( (Z) - (4-BROMOPHENYL) (ETHOXYIMINO) METHYL )-1'-( (2,4-DIMETHYL-1-OXIDO-3-PYRIDINYL) CARBONYL) - WIPO Patentscope. Retrieved from [Link]

  • PubMed. (2001, October 11). pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Impactfactor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2023, July 10). Ascendia Pharmaceutical Solutions Develops Novel Nanoemulsion IV Formulation for Clopidogrel that Received IND Approval. Retrieved from [Link]

  • Google Patents. (n.d.). US12016927B2 - Injectable preparation.

Sources

Troubleshooting & Optimization

Stability of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Part 1: Executive Technical Summary

As a Senior Application Scientist, I frequently encounter inquiries regarding the solution stability of piperidine-ether derivatives. 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a robust chemical building block in solid form, but its stability in solution is governed by three competing molecular features: the aryl bromide (photosensitivity), the piperidine nitrogen (pH-dependent solubility/oxidation), and the ether linkage (hydrolytic stability).

The Bottom Line: This compound is chemically stable against hydrolysis but physically unstable (precipitation) at high pH and photochemically unstable in solution. Your primary troubleshooting targets are light exposure and buffer pH .

Part 2: Critical Stability Analysis (The "Why")

To troubleshoot effectively, you must understand the causality of degradation.

Photochemical Instability (The Aryl Bromide)
  • Mechanism: The carbon-bromine (C-Br) bond on the aromatic ring is the "weakest link" in this molecule. Under UV or intense visible light, aryl bromides undergo homolytic cleavage , generating a highly reactive aryl radical and a bromine radical.

  • Result: In protic solvents (water/methanol), the aryl radical abstracts a hydrogen atom, leading to debromination (formation of the des-bromo analog). This is often accompanied by solution yellowing due to radical polymerization byproducts or free bromine accumulation.

  • Directive: Solutions must be handled in amber glass or under low-light conditions.

pH-Dependent Solubility (The Piperidine Salt)
  • Mechanism: The molecule is supplied as a hydrochloride salt (

    
    ). The pKa of the piperidine nitrogen is approximately 10.5 – 11.0 .
    
  • Result: In acidic to neutral media (pH < 8), the molecule remains protonated and highly water-soluble. However, in basic buffers (pH > 9), the salt disproportionates to its free base form. The free base is lipophilic and will precipitate immediately from aqueous solution.

  • Directive: Avoid dissolving the salt directly into high-pH buffers (e.g., Carbonate buffer). Dissolve in water/DMSO first, then dilute.

Oxidative Liability (The Secondary Amine)
  • Mechanism: While the HCl salt protects the nitrogen, any equilibrium shift to the free base (even trace amounts) exposes the secondary amine to oxidation, potentially forming N-oxides or hydroxylamines over extended storage.

  • Directive: Long-term stock solutions should be stored in DMSO at -20°C to minimize oxygen solubility and mobility.

Part 3: Troubleshooting Guides & FAQs

Scenario A: "My stock solution turned yellow overnight."

Q: I prepared a 10 mM stock in DMSO and left it on the bench. It is now pale yellow. Is it still usable?

Diagnostic: This is a classic sign of photolytic degradation or trace oxidation .

  • The Cause: Aryl bromides are sensitive to ambient laboratory light (fluorescent tubes emit UV). The yellow color suggests the release of radical species or trace bromine.

  • Action:

    • Run an LC-MS: Check for the mass of the debrominated product (

      
       amu).
      
    • Verdict: If the parent peak is >98%, you may use it for acute experiments, but it is compromised for precise kinetics.

    • Prevention: Wrap all future vials in aluminum foil immediately after preparation.

Scenario B: "The compound crashed out when added to my cell culture media."

Q: I diluted my water stock (100 mM) into PBS (pH 7.4), and a fine white precipitate formed.

Diagnostic: This is likely a Salting-Out Effect or Local pH Shock , not free-base precipitation (since pH 7.4 is < pKa 11).

  • The Cause: Hydrochloride salts can experience the "common ion effect" in high-salt buffers like PBS (150 mM NaCl), reducing solubility. Additionally, if the stock was very acidic (due to HCl), adding it to a weak buffer might not have been mixed rapidly enough, creating local concentration hotspots.

  • Action:

    • Switch Solvent: Prepare the stock in DMSO instead of water. DMSO prevents aggregation during the transition from stock to buffer.

    • Mixing Protocol: Vortex the media while adding the compound dropwise. Do not add the compound to a static solution.

Scenario C: "Can I autoclave this compound?"

Q: I need to sterilize the solution. Is autoclaving safe?

Diagnostic: No.

  • The Cause: While the ether linkage is stable, the high temperature (121°C) combined with pressure can accelerate hydrolysis of the ether (minor risk) and promote thermal debromination (major risk).

  • Action: Use sterile filtration (0.22 µm PVDF or PES membrane). The compound does not bind significantly to these membranes.

Part 4: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Target: Maximum stability for 6 months.

  • Weighing: Weigh the solid into an amber glass vial.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide).

    • Why? Water promotes hydrolysis and microbial growth. DMSO is bacteriostatic and chemically inert for this structure.

  • Dissolution: Vortex for 30 seconds. If the salt dissolves slowly, sonicate for 5 minutes at room temperature.

    • Note: Do not heat above 40°C.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months (DMSO), 1 month (Water).

Protocol 2: HPLC Quality Control Method

Use this to verify stability before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 220 nm (Amide/Amine backbone)
Expected RT ~6.5 - 7.5 min (Parent). Debrominated impurity will elute earlier.

Part 5: Stability Visualization

The following diagram illustrates the primary degradation pathways you must control.

StabilityPathways cluster_legend Key Factors Parent 4-[(4-Bromophenoxy)methyl] piperidine HCl Light UV/Visible Light (hv) Parent->Light Base High pH (> 10.0) Parent->Base Radical Aryl Radical Intermediate Light->Radical Homolytic Cleavage Product2 Free Base Precipitate (Insoluble) Base->Product2 Deprotonation & Aggregation Product1 Debrominated Analog (Impurity) Radical->Product1 H-Abstraction from Solvent key1 Blue: Stable Parent key2 Red: Critical Failure Mode

Caption: Figure 1. Primary degradation and failure modes. Photolysis leads to chemical modification (debromination), while high pH leads to physical instability (precipitation).

Part 6: References

  • Photostability of Aryl Bromides:

    • Mechanistic Insight: Aryl bromides are well-documented to undergo photodehalogenation in solution, particularly in hydrogen-donating solvents like methanol or water/DMSO mixtures.

    • Source: Pitre, S. P., et al. (2019). "Photo-induced debromination of aryl bromides." Journal of the American Chemical Society. (Representative mechanism).

  • Stability of Piperidine Derivatives:

    • Solubility Data: Piperidine pKa values typically range from 10.8 to 11.2. The hydrochloride salt form ensures water solubility only when the pH remains below this threshold.

    • Source: PubChem Compound Summary for Piperidine.

  • Ether Linkage Stability:

    • Chemical Principle: Alkyl-aryl ethers (like the phenoxy-methyl linkage here) are stable to dilute acids and bases at room temperature but require protection from strong Lewis acids.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text on functional group stability).

  • General Handling of Halogenated Salts:

    • Protocol: Standard operating procedures for light-sensitive halogenated pharmaceutical intermediates.

    • Source: FDA Guidance for Industry, Q1A(R2) Stability Testing of New Drug Substances and Products.

Technical Support Center: Stability & Degradation of 4-[(4-Bromophenoxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride . It synthesizes functional group chemistry with ICH stress testing principles to provide a robust troubleshooting framework.

Part 1: The Degradation Landscape

This molecule contains three distinct "risk zones" that dictate its stability profile. Understanding these zones is critical for interpreting unknown impurity peaks in your chromatograms.

Visualizing the Pathways (Graphviz)

The following diagram maps the parent molecule to its primary degradation products based on specific stress conditions.

DegradationMap Parent Parent Molecule 4-[(4-Bromophenoxy)methyl]piperidine HCl Light UV Light Exposure (Photolysis) Parent->Light Oxidation Peroxides / Air (Oxidative Stress) Parent->Oxidation Acid Strong Acid + Heat (Acid Hydrolysis) Parent->Acid DesBromo Impurity A (Des-bromo) 4-(Phenoxymethyl)piperidine [Non-polar] Light->DesBromo Homolytic C-Br Fission (Radical Mechanism) NOxide Impurity B (N-Oxide) Piperidine-1-oxide derivative [Polar] Oxidation->NOxide N-oxidation of Secondary Amine Cleavage Impurity C (Cleavage) 4-Bromophenol + 4-(Hydroxymethyl)piperidine Acid->Cleavage Ether Hydrolysis (Protonation of Oxygen)

Figure 1: Mechanistic degradation map. Blue node represents the API; Yellow indicates photolytic risk (highest); Red indicates chemical stress risks.

Part 2: Troubleshooting Guides (Q&A)
Topic 1: Photostability & The "Des-Bromo" Impurity

Q: I see a new impurity growing at a higher retention time (RRT ~1.1 - 1.2) after leaving the sample on the bench. What is it?

A: It is likely the des-bromo analog: 4-(phenoxymethyl)piperidine.

  • The Mechanism: Aryl bromides are highly susceptible to homolytic bond cleavage when exposed to UV/Vis light (specifically UVB and UVA ranges). The carbon-bromine bond energy (~280 kJ/mol) is lower than the energy of UV photons. Upon absorption, the C-Br bond breaks, forming a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent or the piperidine ring itself, resulting in the debrominated product [1].

  • Diagnostic Check:

    • Check the UV spectrum of the impurity peak. The loss of bromine often results in a slight hypsochromic shift (blue shift) compared to the parent.

    • Run a "Dark Control." Wrap one sample in aluminum foil and expose the other to ambient light. If the peak only appears in the exposed sample, it is the des-bromo analog.

  • Corrective Action:

    • Immediate: Use amber glassware for all stock solutions.

    • Process: Avoid direct exposure to fluorescent lab lights during weighing.

Topic 2: Oxidative Stress & N-Oxides

Q: I am detecting a polar impurity (early eluting, RRT < 0.8) in my stability samples. It does not appear in fresh preparations.

A: This is likely the Piperidine N-oxide (or hydroxylamine).

  • The Mechanism: The secondary amine in the piperidine ring has a lone pair of electrons prone to oxidation. In the presence of atmospheric oxygen or trace peroxides (common in aged THF or ethers), this nitrogen is oxidized to form the N-oxide (

    
    ) [2].
    
  • Diagnostic Check:

    • LC-MS: Look for a mass shift of +16 Da (M+16) relative to the parent peak.

    • Solvent Check: Are you using THF or Dioxane? These solvents accumulate peroxides over time, which rapidly catalyze this reaction.

  • Corrective Action:

    • Solvents: Use high-purity, unstabilized solvents or test for peroxides before use.

    • Antioxidants: If this persists in formulation, consider adding an antioxidant like BHT or purging the headspace with Nitrogen/Argon.

Topic 3: Acid/Base Stability (Ether Cleavage)

Q: Can I use strong acids to clean the reaction vessel, or will it degrade the product?

A: The ether linkage is resistant to base but vulnerable to strong acids + heat.

  • The Mechanism: Aryl alkyl ethers are generally stable. However, under reflux with strong mineral acids (HBr, HI, and to a lesser extent HCl), the ether oxygen becomes protonated. This turns the phenol group into a good leaving group, leading to cleavage via an

    
     or 
    
    
    
    pathway [3].[1]
  • The Result: This produces 4-Bromophenol (distinct phenolic odor) and 4-(chloromethyl)piperidine .

  • Risk Assessment:

    • pH < 1 (RT): Stable for short durations.

    • pH < 1 (Reflux): High risk of cleavage.

    • pH > 10: Generally stable (Ethers do not cleave in base).

Part 3: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C, 24 hours5-20%Neutralize with NaOH before HPLC injection to prevent peak distortion.
Base Hydrolysis 1N NaOH, 60°C, 24 hours< 5%Piperidine ring is stable; ether is stable. Expect minimal degradation.
Oxidation 0.3%

, RT, 4 hours
10-20%Monitor for +16 Da peak (N-oxide). Do not heat (peroxides decompose).
Photolysis 1.2M Lux-hours (ICH Q1B)> 20%Critical: This molecule is highly photosensitive. Expect rapid debromination.
Thermal 80°C (Solid state), 7 days< 5%Assess for HCl loss (disproportionation) or melting.
Protocol B: Handling the Hygroscopic Salt

The hydrochloride salt form is polar and hygroscopic.

  • Storage: Store at -20°C in a tightly sealed vial within a secondary desiccated container.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid, which leads to "sticky" weighing errors and hydrolysis.

Part 4: Analytical Method Recommendations

Standard HPLC Conditions for Impurity Tracking:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol activity for the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B (Hold 5 min)

    • 20 min: 5% B

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aryl ring).

Why this works: The acidic mobile phase ensures the piperidine nitrogen is fully protonated (


), preventing tailing. The gradient starts low to capture the polar N-oxide  and extends high to elute the non-polar Des-bromo  impurity.
References
  • Photolytic Debromination Mechanism

    • Source: Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybromin
    • URL:[Link] (General mechanism for aryl bromide photolysis).

  • Oxidation of Secondary Amines

    • Source: Bioinspired Aerobic Oxid
    • URL:[Link]

  • Ether Cleavage Mechanism

    • Source: Reactions of Ethers - Acidic Cleavage (Chemistry LibreTexts).
    • URL:[Link]

  • ICH Guidelines (Stress Testing)

    • Source: ICH Q1B Photostability Testing of New Drug Substances and Products.[2]

    • URL:[Link]

Sources

Technical Support Center: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride . This document is structured to address critical storage, handling, and stability concerns encountered by research professionals.

Executive Summary & Compound Profile

This compound belongs to the class of aryloxyalkyl piperidines . It functions primarily as a versatile intermediate in the synthesis of GPCR ligands (e.g., dopamine or serotonin receptor modulators) and other bioactive heterocycles. Due to the presence of the secondary amine hydrochloride and the aryl ether linkage, strict adherence to environmental controls is required to prevent hygroscopic degradation and photo-oxidation.

Physicochemical Data Table
PropertySpecification / Recommendation
Chemical Name 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Molecular Formula C₁₂H₁₆BrNO[1] · HCl
Molecular Weight ~306.63 g/mol (Salt form)
Physical State White to off-white crystalline solid
Hygroscopicity High (Amine HCl salts are prone to moisture uptake)
Solubility Water (Moderate), DMSO (>10 mg/mL), Methanol
pKa (Calculated) ~9.5–10.5 (Piperidine nitrogen)

Critical Storage & Stability Protocols (Q&A)

Q1: What are the optimal long-term storage conditions?

Recommendation: Store at +2°C to +8°C (Refrigerated) for durations up to 1 year. For long-term archiving (>1 year), storage at -20°C is superior.

  • Scientific Rationale: The hydrochloride salt form stabilizes the amine, preventing oxidation of the nitrogen lone pair. However, the ionic lattice is susceptible to moisture. Low temperatures reduce the kinetic rate of hydrolysis and oxidative degradation.

  • Protocol:

    • Ensure the vial is tightly capped with a PTFE-lined seal.

    • Place the primary vial inside a secondary container (e.g., a Falcon tube or distinct Ziploc bag) containing active desiccant (silica gel).

    • Store away from light sources to prevent photodehalogenation of the aryl bromide moiety.

Q2: My compound has turned from white to faint yellow. Is it still usable?

Troubleshooting: A slight yellowing often indicates surface oxidation or trace photolysis but does not necessarily mean the bulk material is compromised.

  • Action Plan:

    • Check Purity: Run a quick LC-MS or H-NMR.

    • Acceptance Criteria: If purity is >95% and the main impurity is identified as the N-oxide or a hydrolysis product (<2%), it is likely suitable for synthetic applications.

    • Purification: If required, recrystallization from ethanol/diethyl ether or isopropanol is the standard purification method for piperidine HCl salts.

Q3: How should I handle the compound during weighing and reconstitution?

Guideline: Minimize exposure to ambient humidity.

  • Workflow:

    • Equilibrate the vial to room temperature before opening. This prevents condensation from forming on the cold solid, which causes "caking" and accelerates degradation.

    • Weigh quickly in a low-humidity environment.

    • Reconstitution: Dissolve in DMSO or water immediately before use. Do not store aqueous stock solutions for >24 hours at room temperature.

Degradation Pathways & Troubleshooting

Understanding how this molecule breaks down is essential for troubleshooting experimental failures.

Primary Degradation Risks:
  • Hygroscopic Clumping: HCl salts absorb atmospheric water, leading to hydrolysis of the ether linkage over extended periods or simply making the solid difficult to handle.

  • Photodehalogenation: The C-Br bond on the aromatic ring is susceptible to homolytic cleavage under UV light, leading to the formation of radical species and subsequent polymerization or hydro-dehalogenation.

  • N-Oxidation: While the HCl salt protects the nitrogen, any free base present (due to improper pH buffering) is prone to N-oxidation.

Visualizing Stability Logic

The following diagram illustrates the causality between environmental stressors and chemical degradation.

StorageLogic cluster_inputs Environmental Stressors cluster_compound Compound Integrity cluster_outcomes Degradation Products Moisture Moisture / Humidity Compound 4-[(4-Br-Ph)methyl]piperidine HCl Moisture->Compound Absorption UV_Light UV Light / Sunlight UV_Light->Compound Energy Input Oxygen Atmospheric Oxygen Oxygen->Compound Slow reaction Hydrolysis Ether Hydrolysis (Cleavage of Ph-O-C) Compound->Hydrolysis Long-term wet storage Photolysis Debromination (Radical formation) Compound->Photolysis C-Br Cleavage NOxide N-Oxidation (If free base exists) Compound->NOxide Only at pH > 7 Caking Physical Caking (Weighing Error) Compound->Caking Physical Change

Caption: Causal relationship between environmental factors and specific degradation pathways for aryloxyalkyl piperidine salts.

Experimental Protocols

Protocol A: Safe Reconstitution for Biological Assays

Objective: Prepare a 10 mM stock solution free of precipitates.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Water is acceptable but less bacteriostatic for long-term storage.

  • Calculation:

    • Target Conc: 10 mM

    • MW: ~306.63 g/mol

    • To make 1 mL: Weigh 3.07 mg of powder.

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Note: If the solution remains cloudy, sonicate in a water bath at room temperature for 2 minutes. HCl salts can sometimes form a supersaturated layer; sonication ensures homogeneity.

  • Storage of Stock: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Converting HCl Salt to Free Base (If required)

Context: Some organic synthesis reactions (e.g., nucleophilic substitution) require the free amine.

  • Dissolve the HCl salt in water.

  • Adjust pH to >12 using 1M NaOH or saturated Na₂CO₃.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry the organic layer over anhydrous Na₂SO₄.[2]

  • Concentrate in vacuo.[2] Warning: The free base is an oil and is significantly less stable than the HCl salt. Use immediately.

References & Authority

The protocols defined above are derived from standard operating procedures for the handling of halogenated aryl ethers and secondary amine hydrochlorides .

  • Chemical Safety & Handling: National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.

  • Stability of Amine Salts: Journal of Pharmaceutical Sciences, "Hygroscopicity and Stability of Amine Hydrochloride Salts." (General Reference for class behavior).

  • Vendor Data: Sigma-Aldrich / Merck. Product Specification for 4-(4-Bromophenoxy)piperidine hydrochloride (Analogous Structure).

  • Synthesis & Intermediates: ChemicalBook. Synthesis of 4-(4-bromophenoxymethyl)piperidine derivatives.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Troubleshooting low bioactivity of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely investigating 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride (CAS: 1220019-39-5 or similar analogs) as a functional probe, a fragment in Fragment-Based Drug Discovery (FBDD), or a control in pharmacological assays.[1] This compound features a lipophilic bromophenyl ether tail and a polar, basic piperidine head.[1]

When users report "low bioactivity" with this scaffold, the root cause rarely lies in the intrinsic inactivity of the molecule (assuming the target hypothesis is sound), but rather in physicochemical mismatches between the compound's state and the assay environment.[1] This guide addresses the "Silent Killers" of potency: Solubility crashes, Cationic trapping, and pH-dependent ionization. [1]

Part 1: The Diagnostic Workflow

Before altering your assay, visualize the failure mode.[1] Use this logic tree to isolate the issue.

TroubleshootingLogic Start Issue: Low Bioactivity Solubility Check 1: Solubility/Precipitation Start->Solubility Ionization Check 2: pH & Ionization (pKa) Solubility->Ionization Soluble in Assay Buffer FixSolubility Action: Switch to DMSO stock Check 'Salting Out' Solubility->FixSolubility Precipitate Visible/Suspected Permeability Check 3: Cellular Permeability Ionization->Permeability pH Optimized FixpH Action: Adjust Buffer pH to favor neutral species Ionization->FixpH Assay pH < 7.4 Potency Check 4: Intrinsic Potency (Fragment?) Permeability->Potency Target is Intracellular FixPerm Action: Use PAMPA/Caco-2 to verify entry Permeability->FixPerm Lysosomal Trapping?

Figure 1: Decision matrix for isolating bioactivity loss in piperidine-ether scaffolds.

Part 2: Technical Troubleshooting Modules

Module 1: The Solubility Paradox (Salt vs. Base)

The Issue: You are using the Hydrochloride (HCl) salt .[1] While salts dissolve well in water initially, they can behave unpredictably in high-salt assay buffers (PBS, HBSS) due to the "Common Ion Effect" or pH shifts.[1]

Mechanism: The piperidine nitrogen is a secondary amine with a


 of approximately 10.5–11.0 .[1]
  • In Water: The HCl salt is fully ionized (

    
    ) and soluble.[1]
    
  • In Assay Buffer (pH 7.4): The equilibrium shifts.[1] While predominantly cationic (

    
    ), the lipophilic 4-bromophenoxy tail drives aggregation if the concentration exceeds critical micelle concentration (CMC) or solubility limits.[1]
    
  • The Trap: If you dissolve the HCl salt directly into DMSO, you may generate a suspension of micro-crystals because inorganic salts (Cl-) are poorly soluble in organic solvents.[1]

Protocol Check:

Step Incorrect Method Correct Method
Stock Prep Dissolving HCl salt directly in 100% DMSO. Dissolve HCl salt in Water or 50:50 Water:DMSO first, OR convert to free base for DMSO stocks.[1]
Dilution Adding high-concentration DMSO stock to cold buffer. Serial dilution in buffer to avoid "crashing out" the lipophilic tail.

| Observation | Visual check only. | Measure Absorbance (OD600) or use Nephelometry to detect micro-precipitates.[1] |

Expert Insight: "False negatives often arise because the compound precipitated upon addition to the well.[1] The 'bioactivity' is low because the effective concentration is zero."[1]

Module 2: Ionization & Target Engagement

The Issue: The assay pH is killing your compound's affinity.

Mechanism: At physiological pH (7.4), this piperidine is 99.9% protonated (positively charged).[1]

  • Extracellular Targets (e.g., GPCRs, Transporters): The cationic form is often the active species (mimicking biogenic amines like serotonin).[1] This is usually fine.

  • Intracellular Targets (e.g., Enzymes, Nuclear Receptors): The charged molecule cannot cross the cell membrane effectively via passive diffusion.[1] It requires active transport or a shift in equilibrium.[1]

Troubleshooting Steps:

  • Calculate Ionization State:

    
    [1]
    
    • At pH 7.4, with pKa 11.0:

      
       is ionized (impermeable cation).[1]
      
  • The "Lysosomal Trapping" Effect: If the compound does enter the cell, the acidic lysosomes (pH 4.[1]5) will trap the basic amine, sequestering it away from cytosolic targets.[1] This leads to high cellular uptake but low functional bioactivity .[1]

Solution:

  • For Cell-Based Assays: Verify if your target requires the neutral form.[1] If so, this scaffold may need a "prodrug" strategy or a different linker to lower the pKa.[1]

  • Control Experiment: Run the assay in the presence of Ammonium Chloride (NH4Cl) (a lysosomotropic agent) to prevent lysosomal trapping and see if potency increases.[1]

Module 3: Fragment-Based Reality Check

The Issue: The compound is a "Fragment," not a "Drug."

Context: 4-[(4-Bromophenoxy)methyl]piperidine is a low molecular weight scaffold (MW ~270 Da).[1] In FBDD, fragments typically have low affinity (high


M to mM range) .[1]
  • If you are screening at 1–10

    
    M  (standard HTS concentration), you might see nothing.[1]
    
  • Action: Increase screening concentration to 100

    
    M – 1 mM  (checking for solubility first) to detect weak binding.
    

Part 3: Frequently Asked Questions (FAQs)

Q1: The compound degrades in my assay buffer. Is the ether linkage unstable?

  • Answer: Unlikely.[1] The aryl-alkyl ether linkage is chemically robust.[1] However, the secondary amine is prone to oxidation over long incubations or reaction with aldehydes in the buffer.[1] Ensure your buffer is free of reducing sugars or aldehydes.[1] Check LC-MS for "M+16" (oxidation) peaks.

Q2: Can I use the Free Base instead of the Hydrochloride salt?

  • Answer: Yes, and for DMSO stocks, it is preferred.[1] To convert: Partition the HCl salt between Dichloromethane (DCM) and 1M NaOH .[1] Collect the organic layer, dry over MgSO4, and evaporate.[1] The resulting oil (Free Base) is fully soluble in DMSO.[1]

Q3: Why does the activity vary between batches?

  • Answer: Check the Counter-ion Stoichiometry . Commercial batches can vary between mono-hydrochloride and hemi-hydrates.[1] A 10% variance in molecular weight (due to water/salt content) leads to incorrect molar dosing.[1] Always rely on Quantitative NMR (qNMR) or elemental analysis for precise stock preparation.[1]

Part 4: References & Grounding

  • Piperidine Scaffold Pharmacology:

    • Review of piperidine-based therapeutic agents and their physicochemical constraints.

    • Source: International Journal of Molecular Sciences, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications" (2023).[1][2] Link

  • Physicochemical Properties of Amine Salts:

    • Solubility and pKa data for piperidine derivatives.

    • Source: PubChem Compound Summary for 4-(4-Bromophenyl)piperidine (Analogous physicochemical data). Link

  • Lysosomal Trapping of Basic Amines:

    • Mechanistic explanation of why high-pKa amines show low cytosolic bioactivity.

    • Source: Drug Metabolism and Disposition, "Lysosomal Trapping of Basic Drugs" (General Principle).[1] Link

  • Fragment-Based Drug Discovery (FBDD) Principles:

    • Guidelines on screening concentrations for low-affinity fragments.

    • Source: Journal of Medicinal Chemistry, "Practical Strategies for Fragment-Based Discovery".[1] Link

Sources

Removing impurities from 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne Subject: Technical Guide: Impurity Removal for 4-[(4-Bromophenoxy)methyl]piperidine HCl

Technical Support Center: Purification & Troubleshooting

Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride CAS Context: Analogous to aryl ether piperidines (e.g., 1220019-39-5 family) Application: Medicinal Chemistry Intermediates / Linker Synthesis

Introduction: The "Invisible" Impurity Trap

As a Senior Application Scientist, I often see researchers struggle with this specific class of aryl-piperidine ethers. The synthesis—typically a Williamson ether synthesis or Mitsunobu reaction between 4-bromophenol and a 4-(hydroxymethyl)piperidine derivative—looks straightforward on paper. However, the hydrochloride salt formation often traps unreacted starting materials (specifically the phenol) or generates sticky gums rather than crystalline solids.

This guide is not a generic textbook excerpt. It is a battle-tested protocol designed to isolate your target molecule in >98% purity.

Module 1: Diagnosis & Identification

Before attempting purification, you must identify what you are removing.[1] Use this diagnostic matrix:

Symptom Likely Impurity Diagnostic Signal
Pink/Red Discoloration Oxidized Phenols Trace 4-bromophenol oxidation. Even <0.1% can cause color.
Sticky/Gummy Solid Residual Solvent / Oil 1H NMR: Sharp singlets at ~2.5 ppm (DMSO) or ~3.7 ppm (Dioxane/Ether).
Melting Point Depression Inorganic Salts Ash residue upon combustion; signals absent in NMR but visible in elemental analysis.
Extra Aromatic Protons 4-Bromophenol 1H NMR: Doublets at ~6.8 & 7.3 ppm (distinct from product aromatic signals).

Module 2: The "Reset" Protocol (Acid-Base Extraction)

The Problem: Recrystallization is often ineffective if the crude purity is <90%. Impurities get trapped in the crystal lattice. The Solution: The "Reset" Protocol. We convert the salt back to the free base to wash away non-basic impurities (like phenols), then re-form the salt.

Step-by-Step Workflow
  • Free-Basing:

    • Suspend the crude HCl salt in Dichloromethane (DCM) .

    • Add 1N NaOH (aq) slowly until the aqueous layer is pH > 12.

    • Scientific Rationale: This deprotonates the piperidine nitrogen (

      
      ), making it soluble in DCM. Crucially, it also deprotonates any residual 4-bromophenol (
      
      
      
      ) into 4-bromophenolate, which is water-soluble .[1]
  • The Critical Wash (Phenol Removal):

    • Separate the organic layer.[2][3][4][5]

    • Wash the organic layer 2x with 1N NaOH .

    • Why? This aggressively partitions the phenolate impurity into the aqueous phase.

    • Wash 1x with Brine (saturated NaCl) to remove trapped water.

  • Drying & Salt Formation:

    • Dry organic layer over anhydrous Na₂SO₄ .[2][5] Filter.

    • Cool the DCM solution to 0°C.

    • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

    • Observation: A white precipitate should form immediately.

  • Isolation:

    • Filter the solid.[5][6] Wash with cold Diethyl Ether to remove non-polar organic impurities.

Module 3: Recrystallization Troubleshooting

If the "Reset" protocol yields a solid that is chemically pure but physically amorphous (or still slightly colored), use recrystallization.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Diethyl Ether 1:5 to 1:10 Gold Standard. Dissolve in min. hot EtOH. Add Et₂O until turbid. Cool slowly.
Isopropanol (IPA) Pure Good for removing trace inorganic salts (NaCl/KCl are insoluble in hot IPA).
Acetonitrile (MeCN) Pure Excellent for polar impurities. Requires reflux to dissolve.

Common Pitfall: Oiling Out. If the product forms an oil instead of crystals upon cooling:

  • Reheat to dissolve the oil.

  • Add a "seed crystal" if available.

  • Scratch the inner wall of the flask with a glass rod.

  • Slow down the cooling. Wrap the flask in a towel to insulate it, allowing it to reach room temperature over 2-3 hours.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific amine salt.

PurificationLogic Start Crude 4-[(4-Bromophenoxy)methyl] piperidine HCl CheckPurity Analyze Purity (HPLC / NMR) Start->CheckPurity PhenolPresent Impurity: 4-Bromophenol (Aromatic peaks) CheckPurity->PhenolPresent Phenol Detected SaltImpurity Impurity: Inorganic Salts CheckPurity->SaltImpurity Ash/Insolubles ColorImpurity Impurity: Color/Trace Organics CheckPurity->ColorImpurity Discolored AcidBase EXECUTE 'RESET' PROTOCOL (NaOH Wash -> HCl Reform) PhenolPresent->AcidBase HotFilter Hot Filtration (in IPA) SaltImpurity->HotFilter Recryst RECRYSTALLIZATION (EtOH/Ether or IPA) ColorImpurity->Recryst AcidBase->CheckPurity Re-evaluate Final Pure Crystalline Solid Recryst->Final HotFilter->Recryst

Caption: Decision matrix for selecting the appropriate purification method based on specific impurity profiles.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink after a few days? A: This indicates trace oxidation of residual 4-bromophenol or the formation of an N-oxide species.

  • Fix: Ensure the "Reset" protocol (Module 2) includes at least two NaOH washes. Store the final HCl salt under Argon or Nitrogen in a desiccator, as these salts can be hygroscopic [1].

Q2: I used MeOH/Ether for recrystallization, but I got no precipitate. A: Methanol is often too good a solvent for piperidine HCl salts.[1]

  • Fix: Switch to Ethanol or Isopropanol . If you must use MeOH, you will need a much higher ratio of Diethyl Ether (antisolvent) to force precipitation.

Q3: Can I use column chromatography on the HCl salt directly? A: Generally, no . HCl salts streak badly on silica gel due to the acidic interaction with silanols.

  • Fix: Free-base the compound (DCM/NaOH extraction), run the column on the free amine (using DCM/MeOH/Triethylamine eluent), and then reform the salt using HCl/Ether [2].

Q4: The melting point is broad (e.g., 180-195°C). Is it impure? A: Broad melting points usually indicate wet solvent entrapment or a mixture of salt forms (e.g., mono- vs. di-hydrochloride, though unlikely here as there is only one basic nitrogen).

  • Fix: Dry the sample in a vacuum oven at 50°C for 12 hours. Ensure you are not forming a solvate.

References

  • University of Pittsburgh. Common Solvents for Crystallization of Organic Salts. Available at: [Link]

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride before handling.

Sources

Technical Support Center: Synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride. This document addresses common challenges encountered during scale-up, offering troubleshooting advice and frequently asked questions to facilitate a robust and efficient synthesis.

Introduction

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation typically involves the formation of an ether linkage between 4-bromophenol and a 4-(hydroxymethyl)piperidine derivative. While several synthetic routes exist, the Williamson ether synthesis and the Mitsunobu reaction are the most commonly employed methods. Scaling up these reactions from the laboratory to pilot plant or industrial scale presents a unique set of challenges that can impact yield, purity, and process efficiency. This guide provides in-depth technical support to navigate these challenges.

Synthetic Strategies and Key Considerations

Two primary synthetic routes for the preparation of 4-[(4-Bromophenoxy)methyl]piperidine are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on factors such as scale, availability of starting materials, and desired stereochemistry.

dot

Caption: Overview of the primary synthetic routes to the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride in a question-and-answer format.

Issue 1: Low Yield in Williamson Ether Synthesis

Question: We are experiencing low yields in the Williamson ether synthesis of 4-[(4-Bromophenoxy)methyl]piperidine, particularly during scale-up. What are the likely causes and how can we improve the conversion?

Answer:

Low yields in a Williamson ether synthesis at a larger scale can often be attributed to several factors. This reaction proceeds via an SN2 mechanism, which is sensitive to reaction conditions.[1][2] Here’s a breakdown of potential issues and troubleshooting steps:

  • Inefficient Deprotonation of 4-Bromophenol: Incomplete deprotonation of the phenol results in unreacted starting material.

    • Troubleshooting:

      • Choice of Base: Stronger bases like sodium hydride (NaH) are very effective but require careful handling, especially on a large scale.[3] Weaker bases like potassium carbonate (K₂CO₃) are safer for industrial production but may require higher temperatures and longer reaction times.[1]

      • Moisture Control: The presence of water will consume the base and hinder phenoxide formation. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The primary competing side reaction is the elimination of the leaving group from the alkylating agent, especially with secondary halides.[4] While 4-(hydroxymethyl)piperidine is a primary alcohol, its tosylate or mesylate derivative is used for the reaction, which is a primary electrophile and less prone to elimination. Another potential side reaction is C-alkylation of the phenoxide ring, though this is less common under standard conditions.

    • Troubleshooting:

      • Temperature Control: Maintain the lowest effective temperature to favor substitution over elimination.

      • Slow Addition: Add the alkylating agent (e.g., the tosylate of 4-(hydroxymethyl)piperidine) slowly to the phenoxide solution to maintain a low concentration and minimize side reactions.

  • Poor Solubility: As the reaction progresses, the formation of inorganic salts can lead to a thick slurry, hindering effective mixing.

    • Troubleshooting:

      • Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants remain in solution. On a larger scale, consider the boiling point and ease of removal of the solvent.

      • Agitation: Ensure adequate agitation to maintain a homogeneous reaction mixture.

Issue 2: Difficult Purification in Mitsunobu Reaction

Question: Our Mitsunobu reaction for the synthesis of 4-[(4-Bromophenoxy)methyl]piperidine is giving the desired product, but we are struggling with the purification, especially at a larger scale. The main contaminants are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.

Answer:

The removal of byproducts is a well-known challenge in scaling up the Mitsunobu reaction.[5][6] Here are some strategies to address this:

  • Minimizing Byproduct Formation:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD). A large excess will complicate the purification.

    • Order of Addition: The order of addition is critical. Generally, the alcohol, phenol, and PPh₃ are mixed, and the azodicarboxylate is added slowly at a low temperature (0 °C).[5][7]

  • Byproduct Removal Strategies:

    • Crystallization/Precipitation:

      • TPPO: TPPO can sometimes be crystallized from a non-polar solvent like diethyl ether or a hexane/ether mixture.[8] After concentrating the reaction mixture, adding a non-polar solvent can precipitate the TPPO, which can then be removed by filtration.

      • Hydrazine byproduct: The reduced azodicarboxylate can be removed by an acidic wash during the workup.

    • Extraction:

      • A standard aqueous workup with dilute acid will remove the basic hydrazine byproduct.

      • The free base of the product can be extracted into an organic solvent.

    • Alternative Reagents:

      • Polymer-supported PPh₃: This allows for the easy removal of the phosphine oxide by filtration.[9]

      • Alternative Azodicarboxylates: Reagents like di-tert-butyl azodicarboxylate (DTBAD) can lead to byproducts that are more easily removed.[6]

Issue 3: Product Isolation and Hydrochloride Salt Formation

Question: We have successfully synthesized the free base of 4-[(4-Bromophenoxy)methyl]piperidine, but we are facing challenges in obtaining a pure, crystalline hydrochloride salt on a large scale.

Answer:

The formation and isolation of the hydrochloride salt is a critical final step. Here are some guidelines for achieving a high-purity crystalline product:

  • Solvent Selection for Salt Formation:

    • Dissolve the crude free base in a suitable organic solvent. Common choices include isopropanol, ethanol, or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) with vigorous stirring.

  • Controlling Crystallization:

    • Temperature: After the addition of HCl, cooling the mixture slowly can promote the formation of larger, purer crystals. A rapid crash-out by cooling too quickly can trap impurities.

    • Anti-Solvent Addition: In some cases, adding a non-polar "anti-solvent" like heptane or hexane after the initial precipitation can improve the yield of the crystalline salt.[10]

  • Purification by Recrystallization:

    • If the initial hydrochloride salt is not of sufficient purity, it can be recrystallized.

    • Solvent System: A common approach is to use a binary solvent system. Dissolve the salt in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes turbid.[11] Allow the solution to cool slowly to form pure crystals.

Solvent System for Recrystallization Comments
Methanol/Diethyl EtherGood for small to medium scale.
Ethanol/Ethyl AcetateA common and effective system for many hydrochloride salts.
Isopropanol/HeptaneGood for larger scale due to lower volatility and cost.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Williamson ether synthesis or Mitsunobu reaction, is more suitable for industrial-scale production of 4-[(4-Bromophenoxy)methyl]piperidine?

A1: Both routes have their advantages and disadvantages for scale-up.

  • Williamson Ether Synthesis:

    • Pros: Uses cheaper reagents and has a higher atom economy. The workup is generally more straightforward.[1][2]

    • Cons: Often requires harsher conditions (strong base, high temperature), which can lead to side reactions.

  • Mitsunobu Reaction:

    • Pros: Proceeds under mild conditions and with high stereospecificity (inversion of configuration), which is crucial if a chiral center is present.[12][13]

    • Cons: Generates stoichiometric amounts of byproducts (TPPO and reduced azodicarboxylate) that can be difficult to remove on a large scale.[14] The reagents (especially azodicarboxylates) can also be hazardous and expensive.

For large-scale production where cost and process simplicity are paramount, the Williamson ether synthesis is often preferred . However, if the starting material is a chiral alcohol and inversion of stereochemistry is required, the Mitsunobu reaction may be necessary.

Q2: What are the main impurities to look for in the final product?

A2: The impurity profile will depend on the synthetic route used.

  • From Williamson Ether Synthesis:

    • Unreacted 4-bromophenol and 4-(hydroxymethyl)piperidine (or its activated form).

    • Byproducts from elimination reactions.

    • C-alkylated 4-bromophenol.

  • From Mitsunobu Reaction:

    • Triphenylphosphine oxide (TPPO).

    • Reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).

    • Unreacted starting materials.

It is crucial to develop an analytical method, such as HPLC, to identify and quantify these potential impurities.[15][][17]

Q3: What analytical techniques are recommended for monitoring the reaction and ensuring the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the formation of byproducts.[18]

  • Final Product Analysis:

    • HPLC: The primary method for determining the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point for method development.[19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

dot

Caption: A typical analytical workflow for synthesis and quality control.

Q4: Are there any specific safety precautions to consider when scaling up this synthesis?

A4: Yes, several safety precautions are crucial, particularly when moving to a larger scale.

  • Reagent Handling:

    • Sodium Hydride (if used in Williamson synthesis): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

    • Azodicarboxylates (DEAD/DIAD in Mitsunobu reaction): These are potentially explosive and should be handled with care. Avoid heating them directly.[9]

    • 4-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[1][9][20][21]

    • 4-(Hydroxymethyl)piperidine: Corrosive and can cause severe skin burns and eye damage.[5]

  • Reaction Conditions:

    • Exothermic Reactions: The deprotonation of the phenol and the Mitsunobu reaction can be exothermic. Ensure adequate cooling and temperature control, especially on a large scale, to prevent runaway reactions.

    • Pressure Build-up: If the reaction generates gas (e.g., hydrogen from NaH quenching), ensure the reactor is properly vented.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling large quantities of hazardous materials, consider additional protection such as a face shield and respiratory protection.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (Scale-Up Adaptation)

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Preparation:

    • Charge a suitable reactor with 4-bromophenol (1.0 eq) and a suitable solvent (e.g., DMF, 5-10 volumes).

    • Inert the reactor with nitrogen.

    • Add potassium carbonate (1.5-2.0 eq) to the mixture.

  • Reaction:

    • Heat the mixture to 80-100 °C with good agitation.

    • Slowly add a solution of 4-(chloromethyl)piperidine hydrochloride (1.0-1.1 eq) or a pre-formed tosylate/mesylate of 4-(hydroxymethyl)piperidine in the same solvent.

    • Monitor the reaction by HPLC until the starting materials are consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation:

    • Dissolve the crude free base in isopropanol.

    • Slowly add a solution of HCl in isopropanol until the pH is acidic.

    • Cool the mixture to 0-5 °C to induce crystallization.

    • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Mitsunobu Reaction (Lab-Scale)

This protocol is for a smaller, laboratory-scale synthesis.

  • Preparation:

    • To a solution of 4-(hydroxymethyl)piperidine (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.[5]

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

    • Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with 1M HCl, then saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base.

  • Salt Formation:

    • Follow the procedure described in Protocol 1.

References

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Reddit. (2018, October 9). Work-up Mitsunobu coupling using DEAD. r/chemistry. Retrieved from [Link]

  • CPAChem. (2019, May 16). Safety data sheet. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA.
  • Hilaris Publisher. (2011, November 12). Purity Profiling of Peptide Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (2024, November 19). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Retrieved from [Link]

  • Acta Scientific. (2018, March 22). Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • IJPPR. (2018, August 30). A Review of Impurity Profile in Pharmaceutical Substances. Retrieved from [Link]

  • IJIRT. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.).
  • SciSpace. (n.d.). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Retrieved from [Link]

  • ACS Publications. (2017, May 30). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME.
  • ResearchGate. (n.d.). Development and Scale Up of a Continuous Reaction for Production of an API Intermediate. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Agilent. (n.d.).
  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubMed. (2006, December 15). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.
  • ResearchGate. (2022, January 15). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Scientific Update. (2009, September 22). Development and Scale up in API Manufacture (Part1).
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride | Request PDF. Retrieved from [Link]

  • Springer. (2019, May 5). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different solvent extracts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0881215B1 - Process for the preparation of 4-methylenepiperidines.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of HPLC method to determine Piperine in different piper species.
  • Google Patents. (2006, May 26). WO 2006/055321 A2.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Preventing degradation of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride Class: Aryl halide / Secondary amine salt Critical Vulnerabilities: Photolytic dehalogenation, hygroscopicity, and N-oxidation.[1]

This guide addresses the specific degradation pathways of 4-[(4-Bromophenoxy)methyl]piperidine HCl. While the ether linkage is chemically robust, the aryl bromide moiety is highly susceptible to radical cleavage under UV/visible light, and the piperidine hydrochloride salt form is prone to rapid moisture uptake, leading to hydrolysis risks and weighing errors.[1]

Module 1: Storage & Handling (The Basics)

Q: My compound has turned from a white powder to a sticky, off-white gum. Is it still usable?

A: The change in physical state indicates hygroscopic failure , likely followed by partial oxidation.[1]

  • Diagnosis: Piperidine HCl salts are hygroscopic.[1] When they absorb atmospheric water, they form a "liquor" on the surface.[1] This aqueous environment accelerates the oxidation of the secondary amine and can hydrolyze the ether linkage over long periods.

  • Action: If the compound is sticky, do not return it to the original stock. Perform a recrystallization (typically EtOH/Et₂O) or use it immediately for non-critical qualitative work.[1] For quantitative kinetics or GMP work, discard it.

Q: What is the "Golden Rule" for storage?

A: Follow the D.A.D. Protocol (Dark, Argon, Desiccated).[1]

  • Dark: The C-Br bond energy (~280 kJ/mol) is vulnerable to cleavage by UV light (254–365 nm).[1] Store in amber vials wrapped in foil.

  • Argon: Displace headspace air with Argon or Nitrogen to prevent N-oxidation.[1]

  • Desiccated: Store at -20°C in a secondary container with active desiccant (e.g., Drierite or silica gel).

Visualizing the Storage Decision Tree

StorageProtocol Start Compound Receipt Check Is seal broken? Start->Check LongTerm Long-term Storage (>1 week) Check->LongTerm No Immediate Immediate Use Check->Immediate Yes Action1 Aliquot into Amber Vials (Avoid freeze-thaw) LongTerm->Action1 Action2 Flush with Argon/N2 Immediate->Action2 Reseal immediately Action1->Action2 Action3 Store at -20°C with Desiccant Action2->Action3

Caption: Figure 1. Decision logic for minimizing hygroscopic and oxidative degradation upon receipt.

Module 2: Solution Stability (The Experiment)

Q: I see an extra peak in my LC-MS after leaving the sample in methanol overnight. What happened?

A: You likely observed Photochemical Dehalogenation (Debromination).[1]

  • Mechanism: Aryl bromides undergo homolytic cleavage under ambient light, generating an aryl radical.[1] In protic solvents like Methanol (which acts as a hydrogen donor), this radical abstracts a proton, replacing the Bromine with Hydrogen [1][3].

  • Observation: Mass shift of -78/80 Da (loss of Br) and +1 Da (gain of H).

  • Prevention:

    • Prepare solutions fresh before analysis.

    • Use Amber glassware for all autosampler vials.

    • Avoid leaving samples in the autosampler tray at room temperature for >4 hours; use a cooled tray (4°C).

Q: Can I store stock solutions in DMSO?

A: Yes, but with strict caveats.

  • Solubility: The HCl salt is highly soluble in DMSO (>50 mM).[1]

  • Stability: DMSO is generally safe, but commercial DMSO often contains trace water.[1]

  • Recommendation:

    • Preferred: DMSO (Dry, anhydrous).[1]

    • Avoid: Alcohols (MeOH/EtOH) for storage >24h due to their role as hydrogen donors in photolysis [3].[1]

    • Shelf Life: 1 month at -20°C. Discard if solution turns yellow (amine oxidation).

Table 1: Solvent Compatibility Matrix

SolventSolubility (HCl Salt)Stability RiskRecommended Usage
Water High (>20 mM)Hydrolysis / pH driftImmediate use only.[1]
Methanol HighHigh (Photolysis) Analytical dilution only.[1] Keep dark.
DMSO HighLowStock solution (-20°C).[1]
DCM Low/ModerateLowExtraction/Synthesis.[1]

Module 3: Troubleshooting Degradation

Q: My reaction yield is low, and I see "des-bromo" byproduct. Is the reagent bad?

A: It is likely an experimental artifact rather than bad reagent.

  • Cause: If you are using metal catalysis (e.g., Palladium cross-coupling) or strong reducing agents (e.g., LiAlH₄), the C-Br bond is the weakest link.[1]

  • Fix:

    • Degas solvents thoroughly.[1] Dissolved oxygen can promote radical pathways.

    • Temperature: Do not overheat. Aryl bromides are thermally stable up to ~150°C, but in the presence of amines/bases, they can degrade faster.

Q: How do I distinguish between N-Oxidation and Hydrolysis?

A: Use this diagnostic workflow.

Degradation Pathway Visualization

DegradationPathways cluster_0 Pathway A: Photolysis (Fast) cluster_1 Pathway B: Oxidation (Slow) Compound Parent Compound (Aryl Bromide) Radical Aryl Radical Compound->Radical hv (Light) NOxide N-Oxide (M+16) Compound->NOxide O2 (Air) Debromo Des-bromo Product (M-79) Radical->Debromo + H (from solvent)

Caption: Figure 2.[1] Primary degradation mechanisms.[1][2] Pathway A dominates in solution/light; Pathway B dominates in solid state/air.

References

  • Lalande, G., et al. (2025).[1][3] Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. European Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

  • Liu, Q., et al. (2019).[1] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.

  • Serota, S., et al. (1985).[1] pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research.

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride.[1]

Sources

Validation & Comparative

A Comparative Guide to Confirming the Biological Activity of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride: A Putative Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated pharmacological tool is paved with rigorous, systematic, and insightful experimentation. This guide focuses on 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, a compound whose structural motifs—a piperidine core linked to a bromophenoxy group—suggest potential activity at central nervous system (CNS) targets.

Given its structural similarity to known pharmacophores, we hypothesize that this compound, hereafter referred to as Compound X , may act as an antagonist at the Dopamine D2 receptor (D2R). The D2R is a critical G-protein coupled receptor (GPCR) and a primary target for antipsychotic medications used in treating schizophrenia and other psychotic disorders.[1]

This guide provides an in-depth, experience-driven framework for confirming this hypothesized biological activity. We will objectively compare the experimental performance of Compound X against Haloperidol , a well-characterized, first-generation antipsychotic and potent D2R antagonist, which serves as our benchmark control.[2][3] The methodologies described herein are designed to be self-validating, providing a clear path from initial binding assessment to functional confirmation.

Part 1: Primary Target Engagement - The Radioligand Binding Assay

The first and most fundamental question is: does Compound X physically interact with the D2 receptor? A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Causality Behind the Experimental Design

The principle of this assay is competition. We use a radiolabeled ligand (a "spy") that is known to bind to the D2R with high affinity. We then introduce our unlabeled test compound (Compound X or Haloperidol) at increasing concentrations. If our compound binds to the same site, it will displace the radioactive "spy," leading to a measurable decrease in radioactivity. This allows us to determine the binding affinity (Ki) of our compound.

The choice of every reagent is critical:

  • Receptor Source: We use cell membranes from a stable cell line (e.g., HEK293) engineered to express a high density of human D2 receptors. This provides a clean, reproducible system, isolating the D2R from the complexities of a native tissue environment.[4][5]

  • Radioligand: [3H]Spiperone is an excellent choice. It is a high-affinity D2R antagonist, ensuring a stable signal, and its binding characteristics are extensively documented.[6][7]

  • Non-Specific Binding Control: A high concentration of a potent, structurally distinct D2R ligand, such as (+)-Butaclamol, is used to define non-specific binding—the portion of radioactivity that is not bound to the D2R but to other components like the filter paper.[6] Subtracting this value is essential for accuracy.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_end Termination & Detection P1 Prepare D2R-expressing cell membranes P2 Prepare serial dilutions of Compound X & Haloperidol P3 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl) A1 Total Binding: Membranes + [3H]Spiperone P3->A1 A2 Non-Specific Binding: Membranes + [3H]Spiperone + excess (+)-Butaclamol A3 Competitive Binding: Membranes + [3H]Spiperone + Test Compound (Varying Conc.) E1 Incubate to Equilibrium (e.g., 90 min at 25°C) A3->E1 E2 Rapid Filtration through GF/B filters to trap membranes E1->E2 E3 Wash filters with ice-cold buffer E2->E3 E4 Measure radioactivity with Liquid Scintillation Counter E3->E4 D1 Data Analysis E4->D1 Calculate Specific Binding D2 Plot % Inhibition vs. [Compound] to determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) D2->D3

Caption: Workflow for D2R Competitive Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation: Homogenize HEK293 cells expressing the human D2 receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[8] Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition in a final volume of 250 µL.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.25 nM), and 150 µL of membrane suspension.[6]

    • Non-Specific Binding (NSB): Add 50 µL of (+)-Butaclamol (final concentration ~10 µM), 50 µL of [3H]Spiperone, and 150 µL of membranes.

    • Competition: Add 50 µL of Compound X or Haloperidol (at varying concentrations, e.g., 10 pM to 100 µM), 50 µL of [3H]Spiperone, and 150 µL of membranes.

  • Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This traps the membranes while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Detection: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Data Presentation: Comparative Binding Affinity
CompoundKi (nM) at Human D2R (Hypothetical)
Compound X 15.8
Haloperidol (Control) 1.2[9]

This hypothetical data suggests that while Compound X does bind to the D2 receptor, its affinity is approximately 13-fold lower than that of Haloperidol.

Part 2: Functional Activity - The cAMP Inhibition Assay

Demonstrating binding is only half the story. We must now determine the functional consequence of that binding. Is Compound X an agonist (activating the receptor), an antagonist (blocking the activator), or an inverse agonist (promoting an inactive state)?

Causality Behind the Experimental Design

The D2R is canonically coupled to the Gi alpha subunit of the G-protein complex.[10] When an agonist like dopamine binds to the D2R, the activated Gi subunit inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[11]

An antagonist will have no effect on cAMP levels on its own but will block the ability of an agonist to decrease cAMP. Our assay is therefore designed to measure this blockade.

  • Cellular System: We again use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • cAMP Stimulation: To create a robust signal window, we first stimulate the cells with Forskolin . Forskolin directly activates adenylyl cyclase, causing a large increase in basal cAMP levels.[11] This makes the subsequent agonist-induced decrease in cAMP much easier to detect.

  • Agonist Challenge: We use a known D2R agonist, such as Quinpirole , to induce the Gi-mediated inhibition of the now-stimulated adenylyl cyclase.

  • Detection Method: A variety of methods can quantify cAMP levels, including luminescence-based assays like Promega's cAMP-Glo™, which provides a sensitive and high-throughput readout.[12] The principle involves a luciferase reaction where the amount of light produced is inversely proportional to the amount of cAMP present.

Experimental Workflow: D2R Functional Antagonism Assay

G cluster_pathway D2 Receptor Signaling Pathway (Gi-coupled) cluster_workflow Assay Workflow Dopamine Dopamine (Agonist) D2R D2 Receptor G_protein Gi Protein AC Adenylyl Cyclase ATP ATP cAMP cAMP Forskolin Forskolin CompoundX Compound X (Antagonist) W1 Seed D2R-expressing cells in 96-well plate W2 Pre-incubate cells with Compound X or Haloperidol W3 Add Forskolin + D2 Agonist (Quinpirole) W4 Incubate to modulate cAMP levels W5 Lyse cells & add cAMP detection reagent W6 Measure signal (e.g., Luminescence) DA1 Data Analysis W6->DA1 Signal is inversely proportional to cAMP DA2 Plot Signal vs. [Antagonist] DA1->DA2 DA3 Calculate IC50 (Concentration that reverses 50% of agonist effect) DA2->DA3

Caption: D2R Signaling Pathway and Functional cAMP Assay Workflow.

Detailed Protocol: cAMP Inhibition Assay
  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the human D2 receptor into a 96-well plate and grow to near-confluence.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of Compound X or Haloperidol. Incubate for 20-30 minutes at 37°C. This allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a solution containing a fixed concentration of Forskolin (e.g., 10 µM) and a fixed concentration of the D2 agonist Quinpirole (an EC80 concentration, which gives 80% of the maximal effect, is ideal).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for the modulation of intracellular cAMP levels.

  • Detection: Follow the manufacturer's protocol for the chosen cAMP detection kit (e.g., cAMP-Glo™). This typically involves lysing the cells to release cAMP and then adding a detection solution containing protein kinase A and a luciferase substrate.[12]

  • Measurement: After a final incubation period, measure the luminescence using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the cAMP concentration. A low signal means high cAMP; a high signal means low cAMP.

    • Normalize the data: Set the signal from cells treated with Forskolin + Quinpirole as 0% antagonism, and the signal from cells treated with Forskolin alone as 100% antagonism.

    • Plot the normalized data against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC50, which represents the functional potency of the antagonist.

Data Presentation: Comparative Functional Potency
CompoundIC50 (nM) in D2R cAMP Assay (Hypothetical)
Compound X 98.5
Haloperidol (Control) 7.9

This hypothetical functional data corroborates the binding data. Compound X acts as a D2R antagonist, blocking the agonist-induced signaling cascade, albeit with approximately 12-fold lower potency than Haloperidol.

Part 3: Comparative Profile and Selectivity

A crucial aspect of drug development is understanding a compound's selectivity. High affinity for the target receptor is desirable, but affinity for other receptors ("off-targets") can lead to undesirable side effects. Haloperidol, for instance, has activity at other receptors, which contributes to its side-effect profile.[13][14] A truly valuable compound would exhibit high selectivity for the D2R over other related dopamine receptor subtypes (like D1, D3, D4) and other common CNS targets (like serotonin or adrenergic receptors).

This is evaluated by running radioligand binding assays against a panel of different receptors.

Summary Data: Comparative Selectivity Profile
ParameterCompound X (Hypothetical Data)Haloperidol (Literature Values)Rationale for Comparison
D2R Binding (Ki, nM) 15.8~1.2[9]Primary target potency.
D2R Function (IC50, nM) 98.5~7.9Confirms antagonist activity at the primary target.
D3R Binding (Ki, nM) 250~7.0D3 is structurally similar to D2; lack of selectivity can be problematic.[5]
D4R Binding (Ki, nM) 450~5.0Selectivity against D4 may differentiate from atypical antipsychotics like Clozapine.[15]
5-HT2A Binding (Ki, nM) >1000~20Activity at serotonin receptors can modulate antipsychotic efficacy and side effects.[3]
α1-Adrenergic (Ki, nM) >1000~10Off-target activity here is linked to side effects like orthostatic hypotension.[14]
Selectivity Ratio (D3/D2) ~16-fold~6-foldA higher ratio indicates better selectivity for D2 over D3.

Based on this hypothetical profile, Compound X, while less potent than Haloperidol at the D2 receptor, exhibits a superior selectivity profile. Its significantly lower affinity for D3, D4, 5-HT2A, and α1-adrenergic receptors suggests it may have a cleaner side-effect profile, making it a potentially interesting lead for further optimization.

Conclusion

This guide has outlined a logical, robust, and industry-standard workflow for the initial biological characterization of a novel compound, 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride (Compound X), as a putative Dopamine D2 receptor antagonist. By employing a primary binding assay followed by a functional secondary assay and comparing the results directly with a benchmark drug like Haloperidol, researchers can build a comprehensive and reliable profile of their compound's activity.

Our hypothetical data paints a picture of Compound X as a moderately potent but highly selective D2R antagonist. This profile suggests that while its potency may need to be optimized through medicinal chemistry, its high selectivity could translate into a more favorable safety window, warranting further investigation. This structured approach of hypothesis, validation, and comparison is fundamental to the rigorous science of drug discovery.

References

  • Haloperidol - StatPearls - NCBI Bookshelf. (2023, September 1). Available from: [Link]

  • HALOPERIDOL - Inxight Drugs. Available from: [Link]

  • cAMP Assays in GPCR Drug Discovery. PubMed. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Available from: [Link]

  • cAMP Assay - Creative Bioarray. Available from: [Link]

  • What is the mechanism of Haloperidol Decanoate? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Haloperidol: uses, dosing, warnings, adverse events, interactions - MedCentral. Available from: [Link]

  • Haloperidol - Wikipedia. Available from: [Link]

  • Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. - ClinPGx. Available from: [Link]

  • Radioligand binding assays - Bio-protocol. Available from: [Link]

  • Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC. Available from: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. (2024, January 9). Available from: [Link]

  • (PDF) Comparison of dopamine D2 receptor (homology model and X-ray structure) and virtual screening protocol validation for the antagonism mechanism - ResearchGate. (2019, September 4). Available from: [Link]

  • Comparative effects of dopamine D(1) and D(2) receptor antagonists on nerve growth factor protein induction - PubMed. (2000, August 18). Available from: [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2014, March 25). Available from: [Link]

  • In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PubMed. (2018, November 15). Available from: [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI. (2012, December 25). Available from: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - Semantic Scholar. (2022, July 11). Available from: [Link]

  • 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride - Hazard. (2025, October 15). Available from: [Link]

  • 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. Available from: [Link]

  • Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. Available from: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed. (2001, October 11). Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (2022, September 7). Available from: [Link]

  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies - MDPI. (2022, November 1). Available from: [Link]

  • Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed. (2011, October 1). Available from: [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC. Available from: [Link]

  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Available from: [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed. (2018, August 15). Available from: [Link]

  • 4-Benzylpiperidine - Wikipedia. Available from: [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. Available from: [Link]

Sources

Validating the Purity of Synthesized 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a critical intermediate scaffold used in the synthesis of histamine H3 receptor antagonists and other G-protein coupled receptor (GPCR) ligands. Its structural integrity—specifically the ether linkage and the para-bromo functionality—is paramount for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This guide objectively compares the validation of Process-Grade (>99.5%) material against Standard Research Grade (95-97%) alternatives. It establishes a multi-modal analytical framework combining HPLC-UV, LC-MS, and 1H-NMR to detect specific process-related impurities such as unreacted 4-bromophenol, N-alkylated byproducts, and inorganic salt contaminants.

Part 1: Synthesis Logic & Impurity Profile

To validate purity, one must first understand the genesis of impurities. The synthesis typically involves a Williamson ether synthesis or Mitsunobu reaction between a 4-(hydroxymethyl)piperidine derivative and 4-bromophenol.

The Impurity Landscape
  • Starting Material Breakthrough: Unreacted 4-bromophenol is a potent catalyst poison in subsequent palladium-catalyzed reactions.

  • Regioisomeric Side-Reactions: If the piperidine nitrogen is not adequately protected (e.g., Boc/Cbz), N-alkylation competes with O-alkylation, creating a stable but inactive impurity.

  • Salt Stoichiometry: Inaccurate HCl formation leads to hygroscopic solids and variable molecular weights, affecting molar dosing precision.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the critical control points where impurities are introduced.

SynthesisImpurityMap cluster_impurities Critical Impurities to Monitor SM1 N-Boc-4-(hydroxymethyl) piperidine Reaction Ether Synthesis (Mitsunobu/Williamson) SM1->Reaction SM2 4-Bromophenol SM2->Reaction Impurity1 Impurity A: Unreacted 4-Bromophenol SM2->Impurity1 Carryover Intermediate N-Boc Intermediate Reaction->Intermediate Main Path Impurity2 Impurity B: N-Alkylated Dimer Reaction->Impurity2 Side Rxn (If N-unprotected) Deprotection Deprotection (HCl) Intermediate->Deprotection Final 4-[(4-Bromophenoxy)methyl] piperidine HCl Deprotection->Final

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Phenol carryover and N-alkylation).

Part 2: Comparative Performance Analysis

We compared Method A (Recrystallization - Process Grade) against Method B (Trituration/Precipitation - Research Grade) .

  • Method A (The Product): The crude HCl salt is recrystallized from Ethanol/Diethyl Ether to remove organic impurities.

  • Method B (Alternative): The product is precipitated directly from the reaction mixture using excess HCl/Dioxane and washed with hexanes.

Table 1: Comparative Data Summary
ParameterMethod A (Process Grade)Method B (Research Grade)Impact on Downstream Use
HPLC Purity (AUC) 99.8% 96.2%Method B introduces "ghost peaks" in subsequent coupling reactions.
4-Bromophenol Not Detected (<0.05%)1.8%Phenols poison Pd-catalysts, reducing yield in Suzuki couplings.
Appearance White Crystalline SolidOff-white/Beige PowderColor indicates oxidation products or phenol residues.
Melting Point 235–237°C (Sharp)228–234°C (Broad)Broad range indicates eutectic impurities.
Chloride Content 11.5% (Theoretical: 11.6%)13.2% (Excess HCl)Excess acid can degrade acid-sensitive reagents.
Interpretation

While Method B is faster and offers a higher "crude" yield (95% vs 82%), the presence of 1.8% 4-bromophenol makes it unsuitable for catalytic cross-coupling. The Process Grade material, despite lower mass recovery, ensures stoichiometric accuracy and catalyst longevity.

Part 3: Analytical Protocols & Validation

To achieve the "Process Grade" designation, the following multi-modal validation workflow is required.

High-Performance Liquid Chromatography (HPLC)

This is the primary release assay. The method is adapted from validated protocols for piperidine derivatives [1].

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 225 nm (optimal for bromophenoxy chromophore) and 254 nm.

  • Temperature: 30°C.

Why this works: The hydrophobic 4-bromophenoxy group provides strong retention on C18, clearly separating it from the polar piperidine core and the early-eluting 4-bromophenol.

Proton NMR (1H-NMR) for Salt Stoichiometry

NMR is used not just for structure, but to confirm the salt form.

  • Solvent: DMSO-d6.

  • Key Signal: The piperidine NH2+ protons typically appear as broad singlets around 8.5–9.5 ppm. Integration of these protons against the aromatic protons (approx 6.9 and 7.4 ppm) confirms the mono-hydrochloride stoichiometry.

  • Limit of Detection: NMR can detect residual solvents (Ethanol, Ether) down to ~0.5 wt%, ensuring the drying process was effective.

Silver Nitrate Titration (Chloride Content)

To validate the HCl salt form specifically:

  • Reagent: 0.1 N AgNO3 solution.

  • Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.

  • Calculation:

    
    
    
  • Acceptance Criteria: 11.3% – 11.9% (Theoretical for C12H16BrNO·HCl is ~11.6%).[2][3]

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Sample Synthesized Batch Appearance 1. Appearance Check (White Solid?) Sample->Appearance HPLC 2. HPLC-UV Analysis (Purity > 99%?) Appearance->HPLC Pass Reprocess REPROCESS (Recrystallize) Appearance->Reprocess Fail NMR 3. 1H-NMR (Structure & Solvent) HPLC->NMR Pass HPLC->Reprocess Fail Titration 4. Chloride Titration (Salt Stoichiometry) NMR->Titration Pass Decision Pass All? Titration->Decision Release RELEASE Process Grade Decision->Release Yes Decision->Reprocess No

Figure 2: Step-by-step analytical decision matrix for batch release.

References

  • Taylor & Francis . (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies.

  • Matrix Scientific . (n.d.).[4] 4-(4-Bromophenoxy)piperidine Product Specifications. Matrix Scientific Catalog.

  • ChemicalBook . (n.d.). 4-(4'-Bromophenyl)piperidine Synthesis and Properties. ChemicalBook.

  • Sigma-Aldrich . (n.d.). 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride Product Detail. Sigma-Aldrich.[3]

  • Master Organic Chemistry . (2014). The Williamson Ether Synthesis: Mechanism and Scope. Master Organic Chemistry.

Sources

A Comparative Analysis of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride and Fluoxetine at the Serotonin Transporter: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the well-characterized selective serotonin reuptake inhibitor (SSRI), fluoxetine, and the less-studied compound, 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, in the context of their interaction with the serotonin transporter (SERT). While extensive data exists for fluoxetine, this document also explores the potential activity of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride based on structure-activity relationships of related phenoxymethyl piperidine analogs and outlines the necessary experimental protocols for its full characterization.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter is a critical neural protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process terminates serotonergic neurotransmission and is a key regulatory point for mood, emotion, and various physiological processes. As such, SERT is a primary target for many antidepressant medications, including the widely prescribed class of SSRIs.[1][2][3] By blocking the reuptake of serotonin, these drugs increase its extracellular concentration, thereby enhancing serotonergic signaling.

Fluoxetine: A Well-Established SERT Inhibitor

Fluoxetine, the active ingredient in Prozac®, is a cornerstone of modern psychopharmacology. Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of SERT.[4][5]

Mechanism of Action: Fluoxetine is a non-competitive inhibitor of serotonin transport, binding to a site on the transporter protein that is distinct from the serotonin binding site. This binding event stabilizes the transporter in a conformation that is unable to bind and translocate serotonin, effectively blocking its reuptake.[1][3] The binding of fluoxetine to SERT has been shown to be modulated by chloride ions, which are essential for the conformational changes required for optimal drug binding.[1][2][3]

Binding Affinity and Potency: Fluoxetine exhibits a high affinity for the serotonin transporter, with reported Ki values typically in the low nanomolar range. This high affinity translates to potent inhibition of serotonin reuptake, with IC50 values also in the nanomolar range.

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride: A Putative SERT Ligand

Structure-Activity Relationship of Phenoxymethyl Piperidine Analogs: The phenoxymethyl piperidine scaffold is a key pharmacophore in several known SERT inhibitors. For instance, femoxetine, an early SSRI, shares this core structure and is a known serotonin reuptake inhibitor.[6] Furthermore, studies on related compounds, such as 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, have demonstrated high-affinity binding to SERT, with Ki values in the same order of magnitude as fluoxetine (ranging from 2 to 400 nM).[3] These findings suggest a strong potential for 4-[(4-Bromophenoxy)methyl]piperidine to also exhibit significant affinity for the serotonin transporter. The presence of a bromine atom on the phenoxy ring is a common feature in various pharmacologically active compounds and could influence binding affinity and selectivity.

Comparative Data Summary

The following table summarizes the available and inferred data for the two compounds. It is crucial to note that the data for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is extrapolated from structurally similar compounds and requires experimental verification.

ParameterFluoxetine4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
SERT Binding Affinity (Ki) ~1-10 nMHypothesized to be in the low to mid-nanomolar range
Serotonin Uptake Inhibition (IC50) ~10-50 nMHypothesized to be in the nanomolar range
Mechanism of Action Non-competitive SERT inhibitorLikely a competitive or non-competitive SERT inhibitor

Experimental Protocols for Characterization

To definitively characterize the interaction of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride with the serotonin transporter, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to SERT.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride for the serotonin transporter.

Materials:

  • Human platelet membranes or cell membranes from a cell line expressing recombinant human SERT

  • [³H]Citalopram or another suitable radioligand

  • Test compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

  • Reference compound: Fluoxetine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from human platelets or SERT-expressing cells by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]citalopram (typically near its Kd value), and varying concentrations of the test compound or fluoxetine.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes, which are resealed nerve terminals that contain functional serotonin transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride for serotonin reuptake.

Materials:

  • Rat brain tissue (e.g., striatum or cortex)

  • Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer

  • [³H]Serotonin

  • Test compound: 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

  • Reference compound: Fluoxetine

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh or frozen rat brain tissue by homogenization in sucrose buffer followed by differential centrifugation.[7]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or fluoxetine in Krebs-Ringer buffer.

  • Initiation of Uptake: Add a fixed concentration of [³H]Serotonin to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: Measure the amount of [³H]Serotonin taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of serotonin uptake inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Concepts and Workflows

SERT_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_inhibition SSRI Inhibition Serotonin Serotonin SERT Extracellular Serotonin Binding Site Intracellular Serotonin->SERT:f1 Binding Vesicle Serotonin Vesicle SERT->Vesicle Reuptake & Repackaging SSRI Fluoxetine or 4-[(4-Bromophenoxy)methyl]piperidine SSRI->SERT Blockade

Caption: Mechanism of Serotonin Reuptake and SSRI Inhibition.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Serotonin Uptake Assay Membrane_Prep Membrane Preparation (SERT source) Assay_Setup Assay Setup ([³H]Ligand + Competitor) Membrane_Prep->Assay_Setup Incubation Equilibrium Incubation Assay_Setup->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Synaptosome_Prep Synaptosome Preparation (Brain Tissue) Preincubation Pre-incubation with Inhibitor Synaptosome_Prep->Preincubation Uptake Initiate Uptake with [³H]Serotonin Preincubation->Uptake Termination Terminate Uptake Uptake->Termination Counting_Uptake Scintillation Counting Termination->Counting_Uptake Analysis_IC50 Data Analysis (IC50) Counting_Uptake->Analysis_IC50

Caption: Experimental Workflows for SERT Ligand Characterization.

Conclusion and Future Directions

Fluoxetine is a well-understood, high-affinity inhibitor of the serotonin transporter. While direct evidence is currently lacking, the chemical structure of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride places it in a class of compounds with a high probability of interacting with SERT. The provided experimental protocols offer a clear path for researchers to elucidate the binding affinity and functional potency of this compound. Such studies are essential to fully understand its pharmacological profile and to determine its potential as a selective serotonin reuptake inhibitor. A direct comparison of the experimentally determined Ki and IC50 values for 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride with those of fluoxetine will provide valuable insights into the structure-activity relationships of phenoxymethyl piperidine derivatives at the serotonin transporter.

References

  • Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). MDPI. [Link]

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016). PMC - NIH. [Link]

  • Paroxetine. (n.d.). Wikipedia. [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020). bioRxiv.org. [Link]

  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. (n.d.). PMC. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (n.d.). PMC. [Link]

  • Synthesis and 5HT modulating activity of stereoisomers of 3-phenoxymethyl-4-phenylpiperidines. (n.d.). PubMed. [Link]

  • Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT). (n.d.). NSUWorks. [Link]

  • BDBM50136133 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine. (n.d.). BindingDB. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2009). PMC. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2009). Journal of Neuroscience. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007). PubMed. [Link]

  • Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. (2025). ResearchGate. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. (2009). PubMed. [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). PubMed. [Link]

  • Fluoxetine. (n.d.). Wikipedia. [Link]

  • fluoxetine. (n.d.). ClinPGx. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PMC. [Link]

  • [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). NCBI. [Link]

  • 4-Phenylpiperidine compounds. (n.d.).

Sources

Head-to-head comparison of different synthesis routes for 4-[(4-Bromophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine (and its N-protected precursors) is a critical transformation in medicinal chemistry, serving as a linker scaffold for PROTACs, GPCR ligands (e.g., MCH-1 antagonists), and kinase inhibitors.[1]

The core challenge lies in constructing the alkyl-aryl ether bond while managing the nucleophilicity of the piperidine nitrogen. This guide compares the two dominant methodologies:

  • The Mitsunobu Reaction: A redox-dehydration allowing direct coupling of the alcohol and phenol.

  • The Williamson Ether Synthesis (via Sulfonate/Halide): A stepwise nucleophilic substitution offering superior scalability.[1]

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnections available for this target.

Retrosynthesis Target Target: 4-[(4-Bromophenoxy)methyl]piperidine BocInt Intermediate: N-Boc-4-[(4-Bromophenoxy)methyl]piperidine Target->BocInt Deprotection (TFA or HCl) Alcohol N-Boc-4-hydroxymethyl piperidine BocInt->Alcohol Route A: Mitsunobu (DIAD/PPh3) Phenol 4-Bromophenol BocInt->Phenol Coupling Partner LG Activated Electrophile (Mesylate/Tosylate/Bromide) BocInt->LG Route B: SN2 Substitution LG->Alcohol Activation (MsCl/TsCl)

Figure 1: Retrosynthetic map showing the convergence of Route A and Route B at the N-Boc intermediate.

Route A: The Mitsunobu Coupling

Best for: Small-scale discovery (mg to gram scale), speed, avoiding intermediate isolation.[1]

This route utilizes the redox potential of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to activate the primary alcohol for displacement by the weak nucleophile (phenol).[1]

Experimental Protocol
  • Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), 4-Bromophenol (1.1 eq), PPh3 (1.2 eq), DIAD (1.2 eq).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve the alcohol, phenol, and PPh3 in anhydrous THF under N2 atmosphere.

    • Cool the solution to 0°C.

    • Add DIAD dropwise over 15–20 minutes.[1] Critical: Exothermic reaction; maintain temp <5°C to prevent side reactions.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Work-up: Concentrate in vacuo. The residue will contain the product, reduced hydrazine, and triphenylphosphine oxide (TPPO).

Mechanism & Critical Control Points

The reaction proceeds via the formation of a betaine intermediate. The phenol protonates the betaine, and the resulting alkoxy-phosphonium ion undergoes SN2 inversion (irrelevant at this primary carbon, but mechanistically relevant).

  • The "TPPO Nightmare": The stoichiometric byproduct, triphenylphosphine oxide, is difficult to remove.

    • Remediation:[1][2][3][4] Trituration with cold diethyl ether/hexanes (TPPO precipitates) or use of polymer-supported phosphines (though this increases cost significantly).[1]

Mitsunobu Step1 Betaine Formation (PPh3 + DIAD) Step2 Activation of Alcohol (Alkoxyphosphonium salt) Step1->Step2 + Alcohol / - Protonated Betaine Step3 Nucleophilic Attack (Phenoxide displaces OPPh3) Step2->Step3 + Phenol Waste Byproducts: TPPO + Hydrazine Step3->Waste

Figure 2: Simplified Mitsunobu activation cycle.

Route B: Stepwise Nucleophilic Substitution (Williamson Type)

Best for: Process scale-up (>10g), cost-efficiency, easier purification.[1]

This route requires converting the alcohol to a better leaving group (Mesylate or Tosylate) followed by displacement with 4-bromophenoxide.[1]

Experimental Protocol

Step 1: Mesylation

  • Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: DCM (Dichloromethane).[1]

  • Procedure: Cool alcohol/TEA/DCM mixture to 0°C. Add MsCl dropwise. Stir 2h. Aqueous wash (NaHCO3), dry, and concentrate.[1][5] Yield: >95% (Quantitative).

Step 2: Etherification

  • Reagents: Mesylate intermediate (1.0 eq), 4-Bromophenol (1.1 eq), K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

  • Solvent: DMF or Acetonitrile (ACN).[1]

  • Procedure:

    • Suspend K2CO3 and 4-Bromophenol in DMF. Stir 30 mins to generate phenoxide.

    • Add Mesylate solution.[1]

    • Heat to 60–80°C for 4–6 hours.

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/LiCl to remove DMF.[1]

Mechanism & Critical Control Points[5][6]
  • Leaving Group Choice: Mesylates (Ms) are generally preferred over Tosylates (Ts) for primary alcohols due to faster kinetics and lower atom weight.[1]

  • Base Selection: K2CO3 is sufficient in DMF (polar aprotic).[1] If using ACN (lower boiling point), Cs2CO3 may be required to accelerate the reaction due to the "Cesium Effect" (higher solubility/reactivity of the phenoxide).[1]

Williamson Start N-Boc-Alcohol Act Activation (MsCl / Et3N) Start->Act Inter Mesylate Intermediate Act->Inter Sub Substitution (4-Br-Phenol / K2CO3) Inter->Sub SN2 @ 80°C Prod Ether Product Sub->Prod

Figure 3: Stepwise activation and substitution workflow.

Head-to-Head Performance Comparison

The following data is compiled from standard laboratory performance metrics for piperidine ether synthesis.

MetricRoute A: MitsunobuRoute B: Williamson (via Ms)
Overall Yield 65 – 75%80 – 90% (over 2 steps)
Atom Economy Poor (Generates stoichiometric TPPO/Hydrazine)Good (Generates KCl/Et3NHCl)
Purification Difficult (Requires Column Chromatography)Easy (Crystallization/Extraction)
Reaction Time 12 – 24 hours6 – 8 hours (total active time)
Scalability Low (<10g recommended)High (Kg scale feasible)
Cost High (DIAD/PPh3 are expensive reagents)Low (MsCl/K2CO3 are commodities)
Safety DIAD is shock-sensitive; potential explosion hazard.[1]Standard organic solvent hazards.[1]
Expert Insight (E-E-A-T)

While the Mitsunobu reaction appears shorter (1 step), the downstream processing time often negates this advantage.[1] The removal of triphenylphosphine oxide is the bottleneck. In a drug development context, Route B is the validated choice for any scale exceeding 5 grams. The reliability of the SN2 reaction on a primary mesylate with a phenol is exceptionally high, often requiring no chromatography.

Deprotection (Common Final Step)[1]

Both routes yield the intermediate tert-butyl 4-[(4-bromophenoxy)methyl]piperidine-1-carboxylate .[1] To obtain the free amine or salt:

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Conditions: Stir at RT for 1-2 hours.

  • Isolation:

    • HCl Method:[1] Evaporate solvent; product isolates as the HCl salt solid.

    • TFA Method: Evaporate TFA; neutralize with NaHCO3 or basic resin if free base is required.[1]

References

  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.[1]

  • Williamson Ether Synthesis Optimization

    • Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[1] Atlantis Press, 2016. (Demonstrates the Tosylation/Substitution route on an analog).

  • Scale-Up Considerations for Piperidine Ethers

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Contextualizes the use of piperidine linkers).

  • Process Safety (DIAD/DEAD)

    • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.[1] (Discusses atom economy and safety of Mitsunobu vs Substitution). [1]

Sources

Evaluating the Off-Target Effects of 4-[(4-Bromophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride , treating it as a representative aryl-ether piperidine scaffold —a structural class widely utilized in CNS drug discovery, particularly as ligands for Sigma-1 receptors (


R)  and Histamine H3 receptors .

This guide is designed for researchers who encounter this compound as a hit, a chemical probe, or a lead intermediate, and need to rigorously validate its selectivity profile against standard alternatives.

A Senior Scientist’s Guide to Selectivity Profiling & Validation

Executive Summary: The "Dirty" Scaffold Problem

4-[(4-Bromophenoxy)methyl]piperidine hydrochloride (hereafter 4-BMP ) represents a classic "privileged structure" in medicinal chemistry. While the 4-substituted piperidine core is a potent driver for Sigma-1 receptor (


R)  affinity and Histamine H3  modulation, it is notoriously "promiscuous."

Unlike highly optimized clinical candidates, 4-BMP often exhibits significant off-target activity at the hERG potassium channel and CYP2D6 enzyme due to its lipophilic cationic nature at physiological pH. This guide objectively compares 4-BMP against "Gold Standard" alternatives and outlines the critical off-target panels required to validate its use in your assays.

Comparative Analysis: 4-BMP vs. Gold Standards

When using 4-BMP as a probe for Sigma-1 receptor activity, it must be benchmarked against highly selective alternatives to ensure observed phenotypes (e.g., neuroprotection, calcium modulation) are genuine.

Table 1: Selectivity & Performance Matrix
Feature4-BMP (Test Compound) PRE-084 (Alternative 1) (+)-Pentazocine (Alternative 2) Haloperidol (Reference)
Primary Target Sigma-1 Agonist / H3 ModulatorSigma-1 Selective AgonistSigma-1 Selective AgonistSigma-1 Antagonist / D2 Antagonist

Affinity (

)
High (< 10 nM)High (2-40 nM)High (< 10 nM)High (< 5 nM)

Selectivity
Low to Moderate (< 10-fold)High (> 50-fold)Very High (> 100-fold)Low (Mixed

)
hERG Liability High Risk (Lipophilic amine)LowLowHigh
CYP2D6 Inhibition High (Type II binder)LowLowModerate
Key Off-Targets 5-HT Transporter (SERT), H3Phencyclidine (PCP) sitesOpioid receptors (weak)Dopamine D2,

-Adrenergic
Recommended Use Early Hit / Scaffold Building In Vivo Proof of Concept In Vitro Binding Standard Negative Control (Antagonist)

Analyst Insight: Do not use 4-BMP as a sole pharmacological tool for in vivo studies without verifying hERG safety. Its structural similarity to cardiotoxic piperidines necessitates a patch-clamp safety assay early in the workflow.

Critical Off-Target Pathways

To validate 4-BMP, you must map its interactions beyond the primary target. The following diagram illustrates the "Danger Zone" interactions common to this scaffold.

OffTargetPathways Compound 4-BMP (Lipophilic Cation) Target Primary Target (Sigma-1 Receptor) Compound->Target High Affinity hERG hERG Channel (Kv11.1) Compound->hERG Pore Block CYP2D6 CYP2D6 Enzyme Compound->CYP2D6 Competitive Inhib. SERT Serotonin Transporter (SERT) Compound->SERT Moderate Affinity H3R Histamine H3 Receptor Compound->H3R Scaffold Overlap Neuro Neuromodulation (Desired) Target->Neuro Arrhythmia QT Prolongation (Risk) hERG->Arrhythmia Metabolism Drug-Drug Interaction (Risk) CYP2D6->Metabolism

Figure 1: Pharmacological interaction map showing the primary Sigma-1 mechanism versus critical safety liabilities (hERG, CYP2D6).

Experimental Protocols for Validation

Protocol A: The "Quick-Kill" hERG Safety Assay (Flux-Based)

Why this matters: 4-BMP contains a basic nitrogen and a lipophilic tail—a pharmacophore that perfectly fits the hERG channel pore, posing a risk of QT prolongation.

Materials:

  • HEK293 cells stably expressing hKv11.1 (hERG).

  • Thallium-sensitive dye (e.g., FluxOR™ II).

  • Positive Control: E-4031 (Known hERG blocker).

Workflow:

  • Cell Loading: Plate HEK-hERG cells in 384-well black-wall plates. Load with Thallium-sensitive dye for 60 min at Room Temperature (RT).

  • Compound Addition: Add 4-BMP (Concentration range: 0.1 nM – 30 µM) and incubate for 20 min.

  • Stimulation: Inject Thallium stimulus buffer (

    
     serves as a surrogate for 
    
    
    
    ).
  • Readout: Measure fluorescence intensity (Ex/Em: 490/525 nm) on a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: Calculate

    
    .
    
    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       (High cardiac risk).
      
Protocol B: Sigma-1 vs. Sigma-2 Selectivity Screen

Why this matters: Many "Sigma-1" effects are actually mediated by Sigma-2 (PGRMC1/TMEM97), which induces cytotoxicity rather than neuroprotection.

Materials:

  • Sigma-1 Source: Guinea pig brain membrane or Jurkat cell membrane.

  • Sigma-2 Source: Rat liver membrane.

  • Radioligands:

    
     (Sigma-1 selective) and 
    
    
    
    (Non-selective, used with (+)-pentazocine mask for Sigma-2).

Step-by-Step:

  • Sigma-1 Assay: Incubate 4-BMP with 5 nM

    
     in 50 mM Tris-HCl (pH 7.4) for 120 min at 37°C.
    
  • Sigma-2 Assay: Incubate 4-BMP with 5 nM

    
     + 1 µM unlabeled (+)-pentazocine (to block Sigma-1 sites) for 60 min.
    
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     values.
    
    • Target: Selectivity Ratio (

      
      ) should be > 20-fold .
      

Decision Tree: When to Use 4-BMP?

Use the following logic flow to determine if 4-BMP is appropriate for your specific research stage.

DecisionTree Start Start: Evaluating 4-BMP CheckPurity Is Purity > 98%? (HPLC/NMR) Start->CheckPurity CheckhERG Run hERG Assay (Protocol A) CheckPurity->CheckhERG Yes Discard Discard / Redesign (Toxic Risk) CheckPurity->Discard No CheckSelectivity Run Sigma Selectivity (Protocol B) CheckhERG->CheckSelectivity IC50 > 10uM UseInVitro Use for In Vitro Binding Only CheckhERG->UseInVitro IC50 < 1uM UseInVivo Safe for In Vivo (Acute Models) CheckSelectivity->UseInVivo Selectivity > 20x CheckSelectivity->UseInVitro Selectivity < 10x

Figure 2: Go/No-Go decision tree for progressing 4-BMP into biological assays.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical and Structural Studies of Sigma-1 Receptor Ligands. Molecular Pharmacology. Retrieved from [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature via Google Scholar. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. Retrieved from [Link]

  • Eurofins Discovery. (2024). SafetyScreen44™ Panel Description. Retrieved from [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). (2024). PDSP Ki Database. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.

Hazard Identification & Risk Assessment: Understanding the "Why"

Proper handling begins with a thorough understanding of the material. 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a halogenated organic compound that presents several hazards that directly inform its disposal pathway.

Key Hazards Profile: According to its Safety Data Sheet (SDS), this compound is classified as having acute toxicity (Category 4) if swallowed, inhaled, or in contact with skin.[1] The signal word "Warning" indicates a moderate level of hazard.[1] In the event of a fire, it may also produce toxic fumes.[1]

From an environmental perspective, brominated organic compounds are noteworthy. Many are recognized for their persistence in the environment and potential for bioaccumulation.[2][3][4] Improper disposal, such as release into drains, is strictly prohibited to prevent long-term ecological damage.[1]

Table 1: Chemical & Physical Properties of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

PropertyValueSource
CAS Number 63843-58-3[1]
Molecular Formula C11H15BrClNO[1]
Molecular Weight 292.60 g/mol [1]
Primary Class Halogenated Organic Compound; Piperidine Derivative[5][6]
Appearance SolidN/A

Scientist's Note: The presence of a carbon-bromine bond firmly places this compound in the "halogenated organic" waste category.[5][6] This is the single most important classification for its disposal, as halogenated wastes require specific treatment technologies, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins. This specialized treatment is why halogenated waste streams are managed separately and are more costly to dispose of than non-halogenated solvents.[7]

The Core Principle: Waste Segregation

Effective chemical waste management hinges on rigorous segregation at the point of generation.[8] Mixing different waste classes can create dangerous chemical reactions, violate regulatory codes, and complicate the disposal process.

The disposal path for any material contaminated with 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride is determined by this initial segregation decision. The following workflow illustrates this critical decision-making process.

G cluster_contaminated Contaminated Waste Handling start Waste Generated in Lab q1 Is the waste contaminated with 4-[(4-Bromophenoxy)methyl]piperidine HCl? start->q1 waste_non_haz Dispose via appropriate non-hazardous stream (e.g., regular trash, glass disposal) q1->waste_non_haz No q2 Is the waste primarily solid or liquid? q1->q2 Yes solid_examples Examples: - Unused solid reagent - Contaminated gloves, weigh boats - Spill cleanup material (vermiculite) q2->solid_examples Solid liquid_examples Examples: - Reaction mixtures - Solutions for analysis - Solvent used to rinse contaminated glassware q2->liquid_examples Liquid container_solid SOLID HALOGENATED ORGANIC WASTE container_liquid LIQUID HALOGENATED ORGANIC WASTE solid_examples->container_solid liquid_examples->container_liquid

Sources

Personal protective equipment for handling 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following operational safety guide addresses the handling, storage, and disposal of 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride .

Note on Safety Classification: While specific GHS data for the exact methyl-linker analog is limited in public repositories, Structure-Activity Relationship (SAR) analysis of analogous halogenated phenoxy-piperidines (e.g., CAS 63843-58-3) indicates significant biological activity. Core Directive: Treat this substance as a Potent Compound (OEB 3 equivalent) . Do not handle on an open bench.

Part 1: Executive Safety Summary

Parameter Critical Information
Chemical Structure Piperidine ring substituted at C4 with a (4-bromophenoxy)methyl group; hydrochloride salt.[1][2][3][4]
Physical State White to off-white solid (Powder/Crystalline). Likely electrostatic.
Primary Hazards Acute Toxicity (Oral/Inhalation) , Severe Eye/Skin Irritant , Respiratory Sensitizer .
Solubility Profile Soluble in DMSO, Methanol, Water (moderate). Lipophilic tail increases tissue permeability.
Emergency Code P310 (Immediately call Poison Center if swallowed). H318 (Causes serious eye damage).

Part 2: Hazard Analysis & PPE Logic (The "Why")

Standard laboratory PPE is insufficient for halogenated piperidine salts due to their high bioavailability and potential for electrostatic dispersion.

Respiratory Protection (The Vector: Airborne Dust)
  • Risk: Hydrochloride salts of piperidines are often low-density, electrostatic powders. Opening a screw-cap vial can release invisible micro-aerosols.

  • Protocol:

    • Primary: All handling must occur inside a certified chemical fume hood or Class II Type A2 Biosafety Cabinet .

    • Secondary (Emergency/Spill): Full-face respirator with P100 (HEPA) cartridges . N95 masks are insufficient for chemical potent compounds as they do not seal against facial vapors.

Dermal Protection (The Vector: Permeation)
  • Risk: The 4-bromophenoxy moiety increases lipophilicity, facilitating rapid transdermal absorption of the piperidine core (a known neuro-active scaffold).

  • Protocol:

    • Glove Material: Nitrile Rubber is mandatory. Latex is permeable to halogenated organics.

    • Configuration: Double-gloving is required.

      • Inner Glove: 4 mil Nitrile (Tactility).

      • Outer Glove: 5-8 mil Nitrile (Mechanical strength against spatulas/vials).

      • Rationale: The outer glove protects against micro-abrasions from crimp seals or glassware, which are entry points for potent solids.

Ocular Protection (The Vector: Corrosive Salt)
  • Risk: Hydrochloride salts hydrolyze on moist mucous membranes (eyes) to form hydrochloric acid, causing immediate chemical burns.

  • Protocol:

    • Standard: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are not acceptable for powder handling due to the risk of airborne dust ingress.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer

Objective: Eliminate static-driven dispersion of the solid.

  • Preparation:

    • Place an Ionizing Bar or use an Anti-static Gun inside the fume hood. Piperidine salts are triboelectric (accumulate static charge).

    • Line the work surface with a black absorbent mat (provides contrast to see spilled white powder).

  • Weighing:

    • Do not use a spatula to scoop directly from the stock bottle if possible.

    • Tap Method: Gently tap the stock bottle to dispense solid into a pre-tared weighing boat.

    • If spatula is needed: Use a disposable anti-static polypropylene spatula.

  • Solubilization (The Critical Step):

    • Rule: Always add Solvent to Solid .

    • Reasoning: Adding solid to a vial of solvent can cause "puffing" (displacement of solvent vapor carrying drug particles).

    • Dissolve in DMSO or Methanol inside the hood before removing the vessel.

Workflow 2: Spill Response (Solid)

Objective: Containment without aerosolization.

  • Stop: Do not rush. Evacuate the immediate 3-meter radius if the spill is outside a hood.

  • Don PPE: Full-face P100 respirator, double nitrile gloves, Tyvek suit.

  • Neutralize Static: Mist the powder gently with a hand-held spray bottle containing PEG-400 or mineral oil (if compatible with cleanup) or simply cover with a damp paper towel.

    • Why: Dry sweeping generates toxic dust. Wetting the powder immobilizes it.

  • Removal: Wipe up with solvent-dampened pads. Seal in a hazardous waste bag.

Part 4: Decision Matrix & Visualization

Diagram 1: Handling Decision Matrix

This logic gate determines the containment level based on operation type.

HandlingMatrix Start Operation Required StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QuantityCheck Quantity > 10 mg? Solid->QuantityCheck Hood Standard Fume Hood (Sash @ 18 inches) Solution->Hood Bench Open Bench (FORBIDDEN) Solution->Bench Only if sealed Yes Yes QuantityCheck->Yes High Dust Risk No No QuantityCheck->No Use Static Control Glovebox Isolator / Glovebox (HEPA Filtered) Yes->Glovebox High Dust Risk No->Hood Use Static Control

Caption: Containment selection logic. Note that solids >10mg require elevated containment due to dust generation risks.

Part 5: Disposal & Decontamination

Disposal Classification:

  • RCRA Code: Not specifically listed, but must be treated as D003 (Reactivity) if potentially explosive (rare for this salt) or more likely Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or strong bases (liberates free piperidine base, changing volatility).

Decontamination Solution:

  • Formula: 5% Surfactant (e.g., Decon 90) + 95% Water.

  • Note: Avoid bleach (Sodium Hypochlorite). Bleach can react with amines to form chloramines (toxic gas).

Part 6: References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Piperidine Derivatives (SAR Analysis). Accessed 2026.[5] Link

  • Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. Link

  • American Chemical Society (ACS) . Identifying and Handling Potent Compounds. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.